N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)17(21)16(20)14-9-18-15-7-6-12(22-5)8-13(14)15/h6-11,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRKISNXFPSRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343934 | |
| Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-22-4 | |
| Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide"
An In-Depth Technical Guide to the Synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction
This compound is an indole-3-glyoxylamide derivative. The indole nucleus is a foundational scaffold in numerous biologically active compounds, largely due to its presence in the essential amino acid tryptophan, which is a precursor to a vast array of peptides, proteins, and enzymes. The inclusion of a methoxy group at the 5-position, as seen in the starting material 5-methoxyindole, enhances the electron-rich nature of the indole ring, increasing its reactivity and serving as a key structural motif in many natural products and synthetic drugs.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded methodology for the synthesis of the title compound, emphasizing the causality behind experimental choices to ensure procedural integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a robust two-step sequence. This strategy leverages the inherent reactivity of the 5-methoxyindole core.
-
Electrophilic Acylation: The process begins with the acylation of 5-methoxyindole at its highly nucleophilic C3 position using oxalyl chloride. This reaction introduces the desired glyoxylyl moiety and forms a reactive indol-3-ylglyoxylyl chloride intermediate. The C3 position of indole is exceptionally reactive towards electrophiles, estimated to be 10^13 times more reactive than benzene, making this transformation highly efficient.[2]
-
Nucleophilic Acyl Substitution (Amidation): The second step involves the reaction of the crude acyl chloride intermediate with diisopropylamine. This is a classic nucleophilic acyl substitution, where the amine displaces the chloride to form the stable final amide product.[3][4]
The overall synthetic transformation is depicted below:
Caption: High-level two-step synthesis pathway.
Part 1: Synthesis of (5-methoxy-1H-indol-3-yl)glyoxylyl chloride
This initial step is a crucial transformation that activates the indole scaffold for subsequent amidation. The reaction of an indole with oxalyl chloride is a well-established method for introducing a glyoxylyl chloride group at the C3 position.[2][5]
Causality and Experimental Rationale
-
Solvent Choice: Anhydrous diethyl ether is an excellent solvent for this reaction. Its non-polar nature and low boiling point facilitate product precipitation and easy removal. Crucially, it must be anhydrous because oxalyl chloride reacts violently with water.[6]
-
Temperature Control: The reaction is exothermic and performed at 0°C (ice bath).[] Dropwise addition of oxalyl chloride allows for careful management of the reaction temperature, preventing potential side reactions and ensuring the stability of the indole ring.
-
Intermediate Handling: The resulting (5-methoxy-1H-indol-3-yl)glyoxylyl chloride often precipitates from the reaction mixture as a solid. Due to its high reactivity and moisture sensitivity, it is typically isolated by simple filtration and used directly in the next step without extensive purification.
Detailed Experimental Protocol: Step 1
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of indole).
-
Reaction Initiation: Cool the stirring suspension to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add oxalyl chloride (1.1 eq) dropwise to the cold suspension over 30 minutes via the dropping funnel. A yellow precipitate typically forms upon addition.
-
Reaction Completion: Allow the mixture to stir at 0°C for an additional 1-2 hours after the addition is complete.
-
Isolation: Isolate the precipitated yellow solid, the crude (5-methoxy-1H-indol-3-yl)glyoxylyl chloride, by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials.
-
Drying: Dry the solid product under high vacuum for a short period (30-60 minutes). Do not heat. Proceed immediately to the next step.
Part 2: Synthesis of this compound
In this final step, the highly reactive acyl chloride intermediate is converted to the stable target amide through a nucleophilic acyl substitution reaction with diisopropylamine.
Causality and Experimental Rationale
-
Amine and Base: The reaction requires both the nucleophilic amine (diisopropylamine) and a base. Two equivalents of the reacting amine can be used, with one acting as the nucleophile and the second as a base to neutralize the hydrogen chloride (HCl) byproduct.[3] Alternatively, one equivalent of the nucleophile and one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (Et3N), can be used.[5] This is critical because any generated HCl will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][]
-
Solvent Choice: Anhydrous dichloromethane (DCM) is a suitable solvent as it is aprotic and effectively dissolves the reactants.[5][8]
-
Work-up Procedure: The reaction is quenched with water, and the organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, followed by water and brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate before solvent removal.
-
Purification: The crude product can be purified by standard techniques such as recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield the pure product.
Detailed Experimental Protocol: Step 2
-
Setup: In a separate dry flask under a nitrogen atmosphere, suspend the crude (5-methoxy-1H-indol-3-yl)glyoxylyl chloride (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM, approx. 15 mL per gram of acyl chloride).
-
Reagent Preparation: In a separate beaker, prepare a solution of diisopropylamine (1.2 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM.
-
Reaction Initiation: Cool the stirring acyl chloride suspension to 0°C using an ice bath.
-
Addition of Amine: Add the diisopropylamine/triethylamine solution dropwise to the cold suspension over 20 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated NaCl solution (brine, 1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final this compound.
Integrated Experimental Workflow
The following diagram illustrates the complete, integrated workflow from starting materials to the purified final product.
Caption: Step-by-step experimental workflow diagram.
Data Presentation
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Density (g/mL) |
| 5-Methoxyindole | 147.17 | 1.0 | N/A |
| Oxalyl Chloride | 126.93 | 1.1 | 1.478 |
| Diisopropylamine | 101.19 | 1.2 | 0.722 |
| Triethylamine | 101.19 | 1.2 | 0.726 |
Table 2: Physicochemical Properties of the Target Compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 2426-22-4[9] |
Safety and Handling Precautions
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water to produce toxic gases (HCl, CO, CO2).[6] It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diisopropylamine & Triethylamine: Flammable, corrosive, and harmful if inhaled. Handle in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
General: A full risk assessment should be conducted before commencing any experimental work. Ensure emergency equipment, such as safety showers and eyewash stations, is accessible.
References
-
National Center for Biotechnology Information. (2024). N-(2-(5-Methoxy-1H-indol-3-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethyl)acetamide. PubChem Compound Database. Retrieved from [Link] -
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (2023). WO2023002005A1 - Method for preparing a tryptamine derivative.
-
Feng, Y., et al. (2011). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1158. Retrieved from [Link]
-
Acke, F. R., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
The Hive. (2000, April 22). Routes to 5-MeO-DIPT. Retrieved from [Link]
-
Gribble, G. W. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]
-
IUCr. (2013). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-(1H-indol-3-yl)-2-oxoacetamide. PubChem Compound Database. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole. Retrieved from [Link]
-
Laibo Chem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles. Retrieved from [Link]
-
J-STAGE. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the synthesis of azidoacetyl chloride 5a. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 20). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Iopentol. Retrieved from [Link]
-
ResearchGate. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Amide Synthesis [fishersci.it]
- 9. eMolecules this compound | Fisher Scientific [fishersci.com]
"chemical properties of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide"
An In-Depth Technical Guide to the Chemical Properties of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound belongs to the indole-3-glyoxylamide class, a molecular scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation arises from the scaffold's ability to serve as a versatile template for developing ligands for a diverse range of biological targets.[1] The combination of the electron-rich indole nucleus, the synthetically adaptable glyoxylamide linker, and specific substitutions such as the 5-methoxy and N,N-diisopropyl groups, imparts a unique combination of physicochemical and reactive properties.[3][4] This guide provides a comprehensive analysis of these properties, offering field-proven insights into the synthesis, characterization, reactivity, and stability of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is built upon a 5-methoxy-substituted indole ring, acylated at the C3 position with an N,N-diisopropyl-substituted glyoxylamide chain. This unique architecture governs its chemical behavior and potential for molecular interactions.
Core Structural Elements
-
5-Methoxyindole Core: The indole ring is an aromatic heterocyclic system that is a common feature in many biomolecules, including the amino acid tryptophan.[1] The methoxy group at the 5-position is electron-donating, which increases the electron density of the aromatic system and influences its reactivity in electrophilic substitution reactions.
-
α-Ketoamide Linker: This linker consists of two adjacent carbonyl groups. Compared to analogous α-ketoacids or esters, α-ketoamides exhibit enhanced metabolic and chemical stability.[4][5] The geometry of this moiety typically places the two carbonyl oxygens in a trans disposition to minimize lone pair repulsion.[4]
-
N,N-Diisopropyl Amide: The bulky diisopropyl groups on the terminal amide nitrogen introduce significant steric hindrance. This can influence the rotational barrier of the C-N bond and the overall conformational flexibility of the side chain. These lipophilic groups also contribute significantly to the molecule's overall solubility profile.
Physicochemical Data
Quantitative physicochemical parameters are critical for predicting a compound's behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, reliable predictions can be made based on its constituent parts and data from similar compounds.
| Property | Predicted/Estimated Value | Source/Rationale |
| Molecular Formula | C₁₇H₂₂N₂O₃ | - |
| Molecular Weight | 302.37 g/mol | - |
| CAS Number | 2426-22-4 | [6] |
| Appearance | White to yellow solid | [7] |
| logP (Octanol/Water) | ~2.5 - 3.5 | Predicted based on the logP of 5-methoxyindole (2.18) and the addition of the lipophilic diisopropylglyoxylamide side chain.[3] |
| pKa (Indole N-H) | ~16.5 - 17.5 | The indole N-H is weakly acidic. This value is typical for indole scaffolds.[1][3] |
| Solubility | Soluble in DMSO, Chloroform, Acetone. Sparingly soluble in water. | Indole-3-glyoxylamides are generally soluble in common organic solvents.[8] The parent 5-methoxyindole is sparingly soluble in water.[3][9] |
Synthesis and Characterization
The synthesis of indole-3-glyoxylamides is well-established, with the most common method being a highly efficient two-step, one-pot procedure.[10][11] This approach ensures high yields and simplifies purification.
Recommended Synthetic Protocol
This protocol describes the acylation of 5-methoxyindole with oxalyl chloride to form a reactive acyl chloride intermediate, which is then immediately trapped by diisopropylamine without isolation.
Materials:
-
5-Methoxyindole
-
Oxalyl chloride
-
Diisopropylamine
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Formation of the Acyl Chloride: To the stirred solution, add oxalyl chloride (1.1 eq) dropwise. Causality Note: This reaction is highly exothermic and generates gaseous byproducts (CO and HCl). Slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions. The formation of a yellow precipitate, the indole-3-glyoxylyl chloride, is typically observed. Allow the reaction to stir at 0 °C for 45-60 minutes.[12]
-
Amination: In a separate flask, prepare a solution of diisopropylamine (1.5 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous diethyl ether.
-
Amide Formation: Add the amine solution dropwise to the reaction mixture at 0 °C. Causality Note: The excess base is required to neutralize the HCl generated in the first step as well as the HCl formed during the amidation, driving the reaction to completion.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: One-pot, two-step synthesis of the target indole-3-glyoxylamide.
Analytical Characterization
A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a singlet for the indole N-H proton (δ ~8.0-9.0 ppm, can be broad), aromatic protons on the indole ring (δ ~6.8-8.2 ppm), a singlet for the methoxy group protons (δ ~3.8-3.9 ppm), septets for the isopropyl -CH protons, and doublets for the isopropyl -CH₃ protons.[13][14] The exact shifts will depend on the solvent used.
-
¹³C NMR: Characteristic signals will include two carbonyl carbons (δ ~160-190 ppm), aromatic carbons of the indole ring (including a C-O carbon for the methoxy group at ~155 ppm), the methoxy carbon (δ ~55 ppm), and carbons of the isopropyl groups.[13][14]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the indole (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and two strong C=O stretches for the ketone and amide carbonyls (~1630-1700 cm⁻¹).[13][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be the method of choice. The primary ion observed in positive mode would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14]
Chemical Reactivity and Stability
The reactivity of the molecule is dictated by its three primary functional components: the indole ring, the α-ketoamide linker, and the amide group.
Reactivity of the Indole Nucleus
The indole ring system is π-excessive and thus highly reactive towards electrophiles.[16][17]
-
Electrophilic Substitution: The C3 position is the most nucleophilic site on an unsubstituted indole, being approximately 10¹³ times more reactive than benzene.[18] Since this position is already functionalized in the target molecule, further electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) would likely occur at other positions on the ring. The electron-donating 5-methoxy group would direct incoming electrophiles primarily to the C4 and C6 positions of the benzene portion of the ring. Reactions at C2 are also possible, often after protection of the N-H proton.[17][18]
Stability of the α-Ketoamide Moiety
The α-ketoamide group is a key determinant of the molecule's stability.
-
Hydrolytic Stability: This moiety is significantly more resistant to hydrolysis than α-ketoesters or α-ketoacids.[4][5] However, under harsh acidic or basic conditions, cleavage can occur.
-
Hydration: In aqueous media, the ketone carbonyl can exist in equilibrium with its geminal-diol (hydrate) form. The stability of this hydrate is influenced by pH and the substitution on the amide nitrogen.[5]
-
Photostability: Indole-containing compounds can be sensitive to light. It is recommended that the compound be stored in a dark place to prevent potential photodegradation.[3]
Protocol: Forced Degradation Study
To rigorously assess chemical stability for drug development purposes, a forced degradation study is essential. This protocol subjects the compound to harsh conditions to identify potential degradation pathways.
Objective: To determine the degradation profile of the compound under stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution) coupled with a UV or MS detector.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products and calculate the percentage of the parent compound remaining. This provides a comprehensive picture of the compound's intrinsic stability.
Potential Biological and Pharmacological Context
The indole-3-glyoxylamide scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives reported to possess potent biological activities.[1][8]
-
Anticancer Activity: Many compounds from this class act as microtubule destabilizing agents, arresting tumor cell growth. A notable example is Indibulin, which binds to tubulin and shows promise in various cancer cell lines.[8]
-
Neuroprotective and Antiprion Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the exploration of these compounds for neurological targets.[1] Several synthetic indole-3-glyoxylamides have been reported to inhibit the aggregation of proteins associated with neurodegenerative diseases.[12][19]
-
Antiviral and Antiprotozoal Activity: The scaffold has also been used to develop agents against various pathogens, including HIV and the parasite Plasmodium falciparum, the causative agent of malaria.[8][19][20]
The diverse bioactivity of this scaffold underscores its "privileged" nature, capable of presenting functional groups in a spatial orientation that allows for effective interaction with a wide range of protein targets.
Caption: The privileged indole-3-glyoxylamide scaffold interacting with diverse biological targets.
Conclusion
This compound is a molecule with significant potential, grounded in the well-established utility of the indole-3-glyoxylamide scaffold. Its chemical properties—defined by an electron-rich core, a stable yet versatile linker, and sterically influential substituents—make it an attractive candidate for further investigation in drug discovery and chemical biology. The synthetic accessibility and the rich history of biological activity associated with this class of compounds provide a strong foundation for future research and development efforts. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is paramount for unlocking its full potential.
References
- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. (n.d.). Yakugaku Zasshi, 113(7), 475-491.
- Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Molecules, 29(16), 3843.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Zhang, J., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Organic Letters, 13(16), 4446–4449.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides.
- Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
- Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. (2019).
- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023).
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). PubMed Central.
- BenchChem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). Malaria World.
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021).
- Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.).
- Wang, J., et al. (2019). An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. Heterocycles, 98(4), 535.
-
PubChem. (n.d.). 2-(1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020).
- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). MDPI.
- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2013).
- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Identification of indole derivatives by two-dimensional NMR-based... (n.d.).
- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No : 188397-16-2 | Product Name : N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Retrieved from [Link]
- Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity. (2025).
-
Laibo Chem. (n.d.). N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
- Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. (n.d.). MDPI.
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
-
Global Labor. (n.d.). N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
Sources
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eMolecules this compound | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ajprd.com [ajprd.com]
- 9. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 16. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Indole - Wikipedia [en.wikipedia.org]
- 19. malariaworld.org [malariaworld.org]
- 20. researchgate.net [researchgate.net]
"N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide mechanism of action"
An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Executive Summary
This compound is a synthetic molecule belonging to the indole-3-glyoxylamide chemical class. While direct pharmacological data for this specific compound is not extensively published, its structural architecture allows for a well-supported, putative mechanism of action derived from extensive research into its core components: the 5-methoxyindole scaffold and the N,N-dialkyl glyoxylamide sidechain. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2] The presence of the 5-methoxy group strongly suggests that the primary targets are serotonin (5-HT) receptors, owing to its structural mimicry of the endogenous neurotransmitter serotonin.[3]
This guide synthesizes information from structure-activity relationship (SAR) studies on analogous compounds to propose that this compound functions primarily as a modulator of serotonin receptors, with a high likelihood of affinity for the 5-HT2 receptor subtypes. We will dissect the molecule's structural components, propose its interaction with the 5-HT2A receptor and its subsequent signal transduction cascade, and provide detailed experimental workflows for validating these hypotheses.
Molecular Profile and Structure-Activity Relationships (SAR)
Chemical Structure
The molecule is characterized by three key features:
-
A 5-methoxyindole Core: This is the foundational pharmacophore, structurally analogous to serotonin.
-
A Glyoxylamide Linker: An α-ketoacetamide group at the 3-position of the indole ring.
-
N,N-Diisopropyl Amide Group: Bulky isopropyl groups attached to the terminal amide nitrogen.
Caption: Key pharmacophoric regions of the molecule.
Analysis of Structural Moieties
-
5-Methoxy Group: The substitution at the C5 position of the indole ring is a critical determinant of serotonergic activity. The 5-methoxy group is a well-established feature in high-affinity ligands for 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[3][4] Studies on related indole derivatives show that this substitution consistently enhances affinity for these targets compared to unsubstituted or differently substituted analogs.[5]
-
Indole N-H Group: The proton on the indole nitrogen is a key hydrogen bond donor. This interaction is often crucial for anchoring ligands into the binding pocket of target proteins, including G-protein coupled receptors (GPCRs) and enzymes.[1] Its presence is considered vital for maintaining high affinity at many indole-recognizing receptors.
-
Glyoxylamide Sidechain: The indole-3-glyoxylamide scaffold serves as a versatile and potent template in drug design.[1] The two carbonyl groups can act as hydrogen bond acceptors. The specific nature of the terminal amide group drastically modulates the compound's steric and electronic properties, thereby fine-tuning its selectivity and affinity for different receptors. The bulky N,N-diisopropyl groups likely provide significant steric hindrance, which can either enhance selectivity for a specific receptor subtype with a suitably large binding pocket or prevent binding at receptors with smaller pockets.
Putative Core Mechanism of Action: 5-HT2A Receptor Agonism
Based on the structural analysis, the most probable primary mechanism of action for this compound is agonism at the serotonin 5-HT2A receptor. This is a class A GPCR that couples to the Gq/11 family of G-proteins.
Receptor Binding Profile of Related Analogs
While data for the title compound is unavailable, examining related 5-methoxyindole derivatives provides a strong basis for this hypothesis. Affinity is typically measured as the inhibition constant (Ki), with lower values indicating stronger binding.
| Compound Class | Receptor Subtype | Reported Affinity (Ki) | Reference |
| 5-Methoxy-indole cyclopropylamine | 5-HT1A | 40 nM | [4] |
| 5-Methoxy-indole cyclopropylamine | 5-HT2A | Moderate to Low Affinity | [4] |
| 5-Methoxy-indole cyclopropylamine | 5-HT2C | High Affinity (Sub-nanomolar for some analogs) | [4] |
| 5-Methoxytryptamine Derivatives | 5-HT4 | Agonist Activity | [6] |
This table demonstrates that the 5-methoxyindole scaffold is a potent serotonergic ligand. The specific side chain determines the selectivity profile across 5-HT receptor subtypes.
Signal Transduction Pathway
Upon binding to the 5-HT2A receptor, an agonist induces a conformational change, leading to the activation of the Gαq subunit. This initiates a well-characterized intracellular signaling cascade:
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.
-
PLCβ Activation: Gαq-GTP activates Phospholipase C beta (PLCβ).
-
PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating cellular activity and gene expression.
-
Caption: Putative 5-HT2A receptor Gq signaling cascade.
Methodologies for Mechanistic Validation
To empirically determine the mechanism of action, a standardized, multi-step experimental workflow is required. This process moves from initial broad screening to specific functional characterization.
In Vitro Characterization Workflow
Caption: Experimental workflow for novel compound characterization.
Protocol: Radioligand Displacement Assay for 5-HT2A Affinity
This assay determines the compound's affinity (Ki) for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: In each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of the serially diluted test compound.
-
Incubation: Add 50 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg). Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 value, which is then converted to the Ki value.
Protocol: Functional Calcium Flux Assay for Gq Activation
This assay measures the functional consequence of 5-HT2A receptor activation (Gq pathway) by quantifying the resulting increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound and a reference agonist (e.g., Serotonin).
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Using the instrument's fluidics, add varying concentrations of the test compound or reference agonist to the wells.
-
Signal Measurement: Immediately after addition, continuously measure the fluorescence intensity for 60-120 seconds. Receptor activation will cause a rapid increase in fluorescence as intracellular calcium levels rise.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Future Directions
This compound is a member of the pharmacologically significant indole-3-glyoxylamide class. Based on robust structure-activity relationship data from analogous compounds, its putative mechanism of action is the modulation of serotonin receptors, with a strong likelihood of agonist activity at the 5-HT2A receptor via the Gq signaling pathway. The bulky N,N-diisopropyl groups may confer a unique selectivity profile that warrants further investigation.
Empirical validation is essential. The experimental workflows detailed herein, from broad radioligand screening to specific functional assays, provide a clear path to confirming this hypothesis, quantifying the compound's affinity and potency, and elucidating its selectivity across various GPCRs. Future research should also explore its functional activity at other serotonin receptor subtypes, particularly 5-HT1A and 5-HT2C, to build a complete pharmacological profile.
References
-
Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]1]
-
Ellis, E.S., et al. (2010). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology. Available at: [Link]6]
-
Nichols, D.E., & Monte, A.P. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry. Available at: [Link]4]
-
Gómez-Alcaide, M., et al. (2023). Design and Synthesis of Potential Multi-Target Antidepressants. Molecules. Available at: [Link]5]
-
Carroll, F.I., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Available at: [Link]2]
-
Godard, A., et al. (1993). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]]
Sources
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]
- 6. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Evaluation of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide: A Novel Indole-2-glyoxylamide Derivative
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the in vitro characterization of a novel indole-2-glyoxylamide, N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. We will explore a rational, multi-tiered screening approach to elucidate the potential cytotoxic, enzyme inhibitory, and receptor binding activities of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind a systematic in vitro evaluation of a novel chemical entity.
Introduction: The Rationale for Investigating this compound
Indole derivatives are renowned for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.[1] The indole-2-glyoxylamide moiety, in particular, has attracted significant interest. The core structure, a 5-methoxyindole, is a key feature in compounds like melatonin and has been explored for various therapeutic applications. The addition of a glyoxylamide linker at the 3-position and N,N-diisopropyl substitution introduces unique steric and electronic features that warrant a thorough investigation of its biological potential.
Given the known activities of related indole compounds, which range from tubulin polymerization inhibition to sigma receptor modulation, a broad-based in vitro screening strategy is essential to uncover the unique biological profile of this novel molecule.[2][3] This guide will outline a logical progression of assays, starting with a general assessment of cytotoxicity and moving towards more specific enzyme and receptor-based evaluations.
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methods for similar indole-2-glyoxylamides.[1] The synthesis would likely proceed via a two-step process:
-
Acylation of 5-methoxyindole: 5-methoxyindole is reacted with oxalyl chloride in an appropriate aprotic solvent, such as dry diethyl ether, to form the reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.
-
Amidation: The crude acyl chloride is then reacted with N,N-diisopropylamine in the presence of a base, like triethylamine, in a solvent such as dichloromethane to yield the final product, this compound.
Purification would typically be achieved through column chromatography.
A Multi-Tiered Approach to In Vitro Activity Screening
A systematic evaluation of a novel compound's bioactivity begins with broad screening assays and progressively narrows down to more specific mechanistic studies.
Tier 1: Cytotoxicity and Antiproliferative Screening
A fundamental first step in drug discovery is to assess a compound's effect on cell viability.[4][5] This provides a general indication of biological activity and is particularly relevant for identifying potential anticancer agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7] To gain a broader understanding of potential selectivity, it is crucial to screen against a panel of human cancer cell lines representing different tumor types, as well as a non-cancerous cell line to assess general cytotoxicity.[6][7]
Caption: Workflow for MTT-based cytotoxicity screening.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[6][7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.1 ± 2.2 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 18.7 ± 1.9 | 0.9 ± 0.1 |
| HEK293 (Non-cancerous) | > 100 | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Enzyme Inhibition Assays
Should the initial cytotoxicity screening reveal significant antiproliferative activity, the next logical step is to investigate potential molecular targets. Enzyme assays are fundamental in drug discovery for identifying compounds that modulate enzyme activity.[8]
Many indole derivatives have been shown to interfere with tubulin polymerization, a critical process in cell division, making it a prime target for anticancer drug development.[3][9] Therefore, a tubulin polymerization inhibition assay would be a rational choice for mechanistic investigation.
Caption: Workflow for a tubulin polymerization inhibition assay.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer. Prepare a stock solution of the test compound and controls (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with various concentrations of the test compound or controls.
-
Initiation of Polymerization: Initiate tubulin polymerization by warming the plate to 37°C and adding GTP.
-
Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance change over time for each concentration. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Tier 3: Receptor Binding Assays
The indole scaffold is also present in ligands for various receptors.[2][10] Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with a specific receptor.[11][12]
Indole-based compounds have shown affinity for sigma receptors, which are implicated in various neurological disorders and cancer.[2] A radioligand binding assay is a classic and reliable method to determine the affinity of a compound for a specific receptor.[11]
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes expressing the sigma-2 receptor from a suitable cell line or tissue source.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a constant concentration of a radiolabeled sigma-2 receptor ligand (e.g., [3H]DTG), and varying concentrations of the test compound.
-
Determination of Non-specific Binding: Include wells with the receptor, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., haloperidol) to determine non-specific binding.[2]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) of the test compound by analyzing the competitive binding data using the Cheng-Prusoff equation.
Concluding Remarks
This technical guide presents a structured and scientifically grounded approach to the initial in vitro evaluation of this compound. By progressing from broad cytotoxic screening to more specific enzyme and receptor-based assays, researchers can efficiently and effectively characterize the biological activity of this novel compound. The methodologies described herein are based on established and validated techniques in the field of drug discovery, ensuring the generation of reliable and reproducible data. The insights gained from these in vitro studies will be invaluable in guiding further preclinical development of this promising indole derivative.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Biobide. (n.d.). What is an Inhibition Assay?.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- PMC. (n.d.). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- YouTube. (2023, August 18). functional in vitro assays for drug discovery.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- ACS Publications. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
- PubMed. (n.d.). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands.
- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ResearchGate. (n.d.). In vitro cytotoxic activity of selected indole derivatives in a panel....
- MDPI. (2025, January 13). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria.
- NIH. (n.d.). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide.
- Merck. (n.d.). Receptor Binding Assays - Multiwell Plates.
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- NIMH Chemical Synthesis and Drug Supply Program. (2021, March 1). Compound Information Page.
- NCBI. (2006, March 6). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide.
- RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
- ResearchGate. (2025, August 6). (PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
- ResearchGate. (2025, August 9). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat.
- PubMed. (2021, February 13). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes.
Sources
- 1. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. opentrons.com [opentrons.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-Depth Technical Guide to N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a member of the promising indol-3-ylglyoxylamide class of compounds. The indol-3-ylglyoxylamide scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple, diverse biological targets.[1] This guide details the chemical identity, structure, a robust synthesis protocol, and explores the potential pharmacological applications of this compound based on the activities of structurally related molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Identity and Structure
The nomenclature and structural representation of a compound are foundational to its scientific investigation. This section provides the definitive identification and structural details for this compound.
-
Systematic IUPAC Name: N,N-di(propan-2-yl)-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
-
Synonym: 5-Methoxy-N,N-bis(1-methylethyl)-alpha-oxo-1H-indole-3-acetamide
-
CAS Number: 2426-22-4[2]
-
Molecular Formula: C₁₇H₂₂N₂O₃
-
Molecular Weight: 302.37 g/mol
Chemical Structure:
The molecular architecture features a central 5-methoxyindole core, which is crucial for various biological interactions. This is connected at the 3-position to a glyoxylamide moiety, which is further substituted with two isopropyl groups on the amide nitrogen.
Caption: 2D Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₃ | - |
| Molecular Weight | 302.37 | - |
| SMILES | O=C(N(C(C)C)C(C)C)C(C1=CNC2=C1C=C(OC)C=C2)=O | BLDpharm |
Synthesis Protocol
The synthesis of this compound can be achieved through a reliable two-step process, which is a common method for preparing indol-3-ylglyoxylamides.[3] The general strategy involves the acylation of 5-methoxyindole with oxalyl chloride to form an intermediate indol-3-ylglyoxylyl chloride, which is then reacted in situ with diisopropylamine to yield the final product.
Reaction Scheme:
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Formation of (5-Methoxy-1H-indol-3-yl)glyoxylyl chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution over 30 minutes. The high reactivity of the indole C3 position allows for this electrophilic acylation to proceed without a Lewis acid catalyst.[3]
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the intermediate is often indicated by the precipitation of a solid.
-
Intermediate Use: The resulting (5-methoxy-1H-indol-3-yl)glyoxylyl chloride is typically used in the next step without isolation due to its reactivity.
Step 2: Amidation to form this compound
-
Amine Solution: In a separate flask, dissolve diisopropylamine (2.5 to 3 equivalents) in anhydrous diethyl ether or dichloromethane.
-
Addition: Cool the suspension of the glyoxylyl chloride intermediate to 0 °C and slowly add the diisopropylamine solution dropwise. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Potential Pharmacological Applications and Biological Activity
While specific biological data for this compound is not extensively available in the public domain, the broader class of indol-3-ylglyoxylamides has been the subject of significant research, revealing a wide spectrum of pharmacological activities.
Anticancer Activity
A number of indol-3-ylglyoxylamides have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[4] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, certain derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models of head and neck cancer.[4] Other studies on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent anti-proliferative activity against various human cancer cell lines, including cervical, breast, and liver cancer.[5]
Central Nervous System (CNS) Activity
The indolylglyoxylamide scaffold has been explored for its activity on CNS targets. Notably, certain derivatives have been shown to interact with the central benzodiazepine receptor (BzR), which allosterically modulates the GABA-A receptor.[6] This interaction can lead to anxiolytic, anticonvulsant, and sedative-hypnotic effects. The indole N-H group has been suggested to play a crucial role in the affinity of these compounds for the BzR.[6]
Antiprotozoal Activity
Research has also demonstrated the potential of indolylglyoxylamides as antiprotozoal agents. A series of these derivatives were synthesized and evaluated in vitro against the amastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis. One compound in the series was identified as being several folds more potent than the standard drugs sodium stibogluconate and pentamidine.
Future Directions
This compound represents a promising, yet underexplored, molecule within a pharmacologically significant class of compounds. Future research should focus on:
-
Detailed Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines, CNS receptors, and pathogenic microbes to elucidate its specific biological activity.
-
Mechanism of Action Studies: If activity is identified, detailed mechanistic studies should be undertaken to determine its molecular target and signaling pathways.
-
Pharmacokinetic Profiling: In vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for assessing its drug-like potential.
-
Structural Optimization: Based on initial findings, further structural modifications could be explored to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible compound belonging to the versatile indol-3-ylglyoxylamide family. While specific biological data for this exact molecule is limited, the well-established and diverse pharmacological activities of its structural analogs, particularly in oncology and neuroscience, highlight its potential as a valuable lead compound for drug discovery programs. The synthetic protocol and scientific context provided in this guide offer a solid foundation for researchers to further investigate this intriguing molecule.
References
-
Reaction between oxalyl chloride and indole. The Vespiary. Available at: [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules. 2016;21(5):603. Available at: [Link]
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. 2020;25(18):4136. Available at: [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. 2017;60(13):5663-5683. Available at: [Link]
-
Graph representing the application of indolylglyoxylamides with different biological activity. ResearchGate. Available at: [Link]
Sources
- 1. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eMolecules this compound | Fisher Scientific [fishersci.com]
- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry to final bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a substituted indole glyoxylamide. We delve into the theoretical principles governing its solubility, present a framework for systematic solubility assessment in various organic solvents, and provide detailed, field-proven protocols for accurate measurement. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and navigate the challenges associated with its physicochemical properties.
Introduction and Molecular Profile
This compound is a member of the indole family, a scaffold of immense importance in medicinal chemistry. Its structure features a central indole nucleus substituted at the 3-position with a glyoxylamide moiety. Understanding the solubility of this compound is paramount for a range of applications, including:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and bioavailable dosage forms.
-
Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC and LC-MS.[1]
-
Preclinical Screening: Ensuring reliable concentration data in in vitro and in vivo studies.[2][3]
Low solubility can lead to significant challenges, including poor absorption, underestimated toxicity, and variable clinical outcomes.[2][4] Therefore, a thorough characterization of its solubility profile in relevant organic solvents is a foundational step in its development pathway.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Indole Ring: A planar, aromatic system that contributes to hydrophobicity and can participate in π-π stacking interactions.
-
5-Methoxy Group: An electron-donating group that can slightly increase polarity and act as a hydrogen bond acceptor.
-
Glyoxylamide Linker: A polar, rigid linker containing two carbonyl groups and an amide nitrogen, all capable of acting as hydrogen bond acceptors. The amide proton can also act as a hydrogen bond donor.
-
N,N-Diisopropyl Groups: Bulky, lipophilic groups that significantly increase the nonpolar surface area and may sterically hinder solvation of the polar amide core.
The interplay of the flat, aromatic indole system with the polar glyoxylamide linker and the bulky, nonpolar isopropyl groups creates a molecule with complex solubility behavior, necessitating empirical determination across a spectrum of solvents.
Theoretical Framework for Solubility Prediction
While empirical testing is the gold standard, theoretical models can provide valuable guidance for solvent selection. The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Each molecule (solute and solvent) can be described by a point in this three-dimensional space. The principle states that substances with similar HSP values are likely to be miscible.[7] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is within a defined interaction radius (R₀) for the solute, solubility is predicted.[5]
For this compound, we can predict the following:
-
The indole ring and diisopropyl groups will contribute significantly to the δD value.
-
The dual carbonyls of the glyoxylamide moiety will result in a notable δP value.
-
The N-H of the indole and the oxygen and nitrogen atoms of the amide/methoxy groups will contribute to the δH value.
Therefore, solvents that possess a balanced profile of dispersion, polar, and hydrogen bonding characteristics are more likely to be effective. For example, a mixture of a non-polar solvent (like toluene, high δD) and a polar, hydrogen-bonding solvent (like isopropanol, high δP and δH) might be more effective than either solvent alone.[7]
Qualitative Solubility Profile
While quantitative data for this specific molecule is not widely published, a qualitative assessment based on its structural features and the properties of similar indole derivatives allows for a predicted solubility profile. This table should be used as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | Capable of hydrogen bonding with the amide and methoxy groups, but the bulky nonpolar groups may limit high solubility. |
| Aprotic Polar | Acetone, Acetonitrile | Soluble | Good dipole-dipole interactions with the glyoxylamide moiety. Acetonitrile may be less effective due to its smaller size. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | DCM is an excellent solvent for many indole derivatives, capable of dissolving both polar and nonpolar moieties effectively. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble | THF is a moderate solvent, while the lower polarity of diethyl ether will likely result in poor solubility. |
| Esters | Ethyl Acetate | Sparingly Soluble to Soluble | Offers a balance of polarity and nonpolar character that should be compatible with the molecule. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble to Sparingly Soluble | Highly nonpolar solvents are unlikely to overcome the energy penalty of solvating the polar glyoxylamide group. Toluene may show slight solubility due to π-π interactions with the indole ring. |
| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar, aprotic solvents are generally excellent for dissolving a wide range of organic molecules, including those with poor solubility elsewhere.[3] |
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method.[8] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer.[3]
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is 5-10 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Based on the expected solubility, dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original saturated solution by accounting for the dilution factor. The analysis should be performed in triplicate for each solvent.
Diagram of Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Advanced Considerations and Troubleshooting
Impact of Polymorphism
The crystalline form (polymorph) of a compound can significantly impact its solubility.[4][9] Different polymorphs have different crystal lattice energies, and a metastable form will generally exhibit higher kinetic solubility than the most stable form.[4][10] It is crucial to characterize the solid form used for solubility studies (e.g., via XRPD) and to check if the solid remaining after the experiment has undergone a phase transition. Regulatory bodies like the FDA and ICH require thorough screening for polymorphism for this very reason.[11]
Solvent Purity and Water Content
The presence of impurities, particularly water, in organic solvents can dramatically alter the measured solubility. Water can either increase solubility by providing additional hydrogen bonding opportunities or decrease it by solvating the solvent itself. Always use high-purity, anhydrous solvents when possible and document the grade used.
Supersaturation and Kinetic vs. Thermodynamic Solubility
Kinetic solubility is often measured in high-throughput screening by rapidly dissolving a compound (usually from a DMSO stock) into a buffer or solvent.[2][3] This method can lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate over time.[8] This results in an overestimation of the true equilibrium solubility. The shake-flask method described here is designed to measure the more stable and relevant thermodynamic solubility.[3]
Conclusion
The solubility of this compound in organic solvents is a complex function of its unique molecular architecture. Its behavior is dictated by the balance between a large, hydrophobic indole and diisopropyl framework and a polar, hydrogen-bonding glyoxylamide core. A systematic approach, beginning with theoretical predictions using frameworks like Hansen Solubility Parameters and culminating in rigorous empirical measurement via the isothermal shake-flask method, is essential for accurate characterization. The data generated from such studies are fundamental to guiding rational solvent selection for synthesis, formulation, and analysis, thereby accelerating the compound's journey through the development pipeline.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
- Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews.
-
Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
- Blagden, N., et al. (2007).
-
Iacob, B. C., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]
- Hassan, S. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Al-Obaidi, H., & Lawrence, M. J. (2021).
-
Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology. Available at: [Link]
- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. European Journal of Pharmaceutics and Biopharmaceutics.
-
Wikipedia. Hansen solubility parameter. Available at: [Link]
-
Hansen, C. M. Hansen Solubility Parameters. Available at: [Link]
-
Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. paint.org [paint.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
The Indolyl Oxoacetamide Scaffold: A Journey from Serendipity to a Privileged Structure in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolyl oxoacetamide core, a seemingly simple architectural motif, has carved a significant niche in modern medicinal chemistry. Its journey from a synthetically accessible scaffold to a "privileged structure" is a testament to the iterative process of drug discovery, where initial findings in one therapeutic area often unlock unforeseen potential in others. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of indolyl oxoacetamides. We will delve into the fundamental synthetic strategies, explore their diverse mechanisms of action with a focus on key biological targets, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics, offering both a historical perspective and practical, actionable insights.
A Historical Perspective: The Emergence of a Versatile Scaffold
The indole nucleus itself is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds, making it a cornerstone of medicinal chemistry.[1][2][3][4] The journey of the indolyl oxoacetamide moiety, specifically the indol-3-ylglyoxylamide, is not one of a single, celebrated discovery but rather a gradual recognition of its utility across diverse therapeutic landscapes.
Early research into indole derivatives was broad, exploring their potential as anti-inflammatory, antimicrobial, and antiviral agents.[5][6] The synthetic accessibility of the indole-3-glyoxylyl chloride intermediate, readily prepared from indole and oxalyl chloride, provided a convenient handle for medicinal chemists to introduce a wide array of amide functionalities. This synthetic tractability was a key factor in the initial exploration and subsequent proliferation of this compound class.[7]
A significant turning point in the story of indolyl oxoacetamides was their investigation as inhibitors of tubulin polymerization.[4][8] Compounds like Indibulin (D-24851) demonstrated potent anticancer activity by disrupting microtubule dynamics, a well-established strategy in oncology.[8][9] This discovery solidified the indolyl oxoacetamide as a viable pharmacophore for cancer therapy and spurred further investigation into its structure-activity relationships (SAR).
The versatility of this scaffold was further highlighted by subsequent discoveries of its activity against entirely different biological targets. Researchers found that certain indolyl oxoacetamide derivatives were potent modulators of the cannabinoid receptor type 2 (CB2), a target of significant interest for inflammatory and neurodegenerative diseases.[10] Others identified their potential as inhibitors of pancreatic lipase for the treatment of obesity[11] and as agents that could inhibit the aggregation of the prion protein, offering a potential therapeutic avenue for fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[7] This expansion into disparate therapeutic areas is a hallmark of a privileged scaffold, a molecular framework that can be readily adapted to interact with multiple biological targets.
Synthetic Strategies: Building the Indolyl Oxoacetamide Core
The synthesis of indolyl oxoacetamides is generally straightforward, a key attribute that has contributed to their widespread investigation. The most common approach involves a two-step, one-pot procedure starting from a substituted or unsubstituted indole.
General Synthesis Protocol
This protocol outlines the synthesis of an N-substituted indolyl-3-glyoxylamide from an indole.
Step 1: Formation of the Indole-3-glyoxylyl Chloride Intermediate
-
To a solution of the desired indole (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.1 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate, the indole-3-glyoxylyl chloride, is often observed.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Oxalyl chloride is highly reactive towards water, and its presence would lead to the formation of oxalic acid, quenching the reagent and preventing the desired acylation of the indole.
-
Inert Atmosphere: This prevents the reaction of oxalyl chloride and other reactive intermediates with atmospheric moisture and oxygen.
-
Ethereal Solvents: Diethyl ether and THF are good solvents for indoles and are relatively unreactive towards oxalyl chloride. THF is often preferred due to the better solubility of the resulting glyoxylyl chloride intermediate and the final amide product.[7]
-
Excess Oxalyl Chloride: A slight excess of oxalyl chloride ensures complete conversion of the indole to the acid chloride.
Step 2: Amide Formation
-
To the suspension of the in situ generated indole-3-glyoxylyl chloride, add a solution of the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 3-18 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is used to avoid its reaction with the highly electrophilic acid chloride.
-
Amine Stoichiometry: A slight excess of the amine can be used to ensure complete reaction of the acid chloride.
-
Reaction Time: The reaction time can vary depending on the reactivity of the amine.
Workflow for Synthesis```dot
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [12][13][14] This assay monitors the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye that binds preferentially to microtubules.
Materials:
-
Tubulin (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (indolyl oxoacetamides) and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer.
-
Prepare a reaction mixture containing tubulin, General Tubulin Buffer, GTP (final concentration 1 mM), glycerol, and the fluorescent reporter.
-
Aliquot the reaction mixture into the wells of a pre-warmed (37 °C) 96-well plate.
-
Add the test compounds or controls at various concentrations to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization. The IC50 value (the concentration of inhibitor that reduces the rate of polymerization by 50%) can be calculated.
Neurodegenerative and Inflammatory Diseases: CB2 Receptor Modulation
Indolyl oxoacetamides have emerged as potent and selective ligands for the cannabinoid receptor type 2 (CB2). [10]The CB2 receptor is primarily expressed in immune cells and is upregulated in the central nervous system during neuroinflammation, making it an attractive therapeutic target for a range of disorders, including Alzheimer's disease, multiple sclerosis, and chronic pain. [15] Mechanism of Action: As agonists of the CB2 receptor, indolyl oxoacetamides can trigger a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. [15][16]
Caption: Simplified CB2 receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Materials:
-
Cell membranes expressing the human CB2 receptor
-
Radiolabeled CB2 ligand (e.g., [3H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Test compounds (indolyl oxoacetamides)
-
Non-specific binding control (a high concentration of a known CB2 ligand)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Metabolic Disorders: Pancreatic Lipase Inhibition
Indolyl oxoacetamides have also been identified as inhibitors of pancreatic lipase, a key enzyme in the digestion of dietary fats. [11][16]By inhibiting this enzyme, these compounds can reduce the absorption of fats from the intestine, making them potential therapeutic agents for obesity.
Mechanism of Action: Pancreatic lipase hydrolyzes triglycerides into fatty acids and monoglycerides, which are then absorbed by the intestines. Indolyl oxoacetamides act as competitive inhibitors of pancreatic lipase, binding to the active site of the enzyme and preventing the substrate (triglycerides) from binding. [16] Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay [17][18][19] This assay measures the activity of pancreatic lipase by monitoring the release of a chromogenic product from a synthetic substrate.
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Substrate solution (e.g., p-nitrophenyl palmitate (pNPP) in isopropanol)
-
Test compounds (indolyl oxoacetamides) and a positive control (e.g., orlistat)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of pancreatic lipase in Tris-HCl buffer.
-
In a 96-well plate, add the lipase solution and the test compounds at various concentrations.
-
Pre-incubate the plate at 37 °C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenolate product) at regular intervals for a set period.
-
Calculate the rate of the reaction (the change in absorbance per unit time).
-
The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
Prion Diseases: Inhibition of Protein Aggregation
Perhaps one of the most intriguing applications of indolyl oxoacetamides is their ability to inhibit the aggregation of the prion protein (PrP). [7]Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, aggregated form (PrPSc).
Mechanism of Action: The precise mechanism by which indolyl oxoacetamides inhibit PrP aggregation is still under investigation. However, it is hypothesized that they may:
-
Bind to and stabilize the native conformation of PrPC, preventing its conversion to the misfolded PrPSc form.
-
Interact with early-stage PrPSc oligomers, preventing their further assembly into larger, toxic aggregates.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Prion Aggregation [20][21] This assay monitors the formation of amyloid-like fibrils, a hallmark of prion aggregation, by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Materials:
-
Recombinant prion protein (PrP)
-
Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Test compounds (indolyl oxoacetamides)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader with bottom-reading capabilities
Procedure:
-
Prepare a solution of recombinant PrP in the aggregation buffer.
-
In a 96-well plate, combine the PrP solution with the test compounds at various concentrations.
-
Add ThT to each well.
-
Seal the plate to prevent evaporation and incubate at 37 °C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity (e.g., excitation at ~440 nm and emission at ~485 nm) at regular intervals over several hours or days.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of the compounds on prion aggregation.
Quantitative Data Summary
The following tables summarize key pharmacological data for representative indolyl oxoacetamide derivatives across different biological targets.
Table 1: Indolyl Oxoacetamides as CB2 Receptor Ligands
| Compound | R1 | R2 | Ki (nM) for CB2 | Reference |
| 1 | 1-pentyl | N-(adamantan-1-yl) | 6.2 | [10] |
| 2 | 1-(2-methoxyethyl) | N-(adamantan-1-yl) | 16.1 | [10] |
Table 2: Indolyl Oxoacetamides as Pancreatic Lipase Inhibitors
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 3 | - | N-(4-chlorophenyl) | 5.12 | [11] |
| 4 | - | N-(3,4-dichlorophenyl) | 4.53 | [11] |
Table 3: Indolyl Oxoacetamides as Tubulin Polymerization Inhibitors
| Compound | R1 | R2 | IC50 (µM) for Tubulin Polymerization | Reference |
| Indibulin | 1-(4-chlorobenzyl) | N-(pyridin-4-yl) | ~0.5 | [8] |
Future Directions and Conclusion
The journey of indolyl oxoacetamides from a synthetically accessible chemical class to a privileged scaffold in drug discovery is a compelling example of how persistent exploration can unveil the multifaceted therapeutic potential of a single molecular core. The diverse biological activities of these compounds, ranging from anticancer and anti-inflammatory to anti-obesity and neuroprotective, underscore their remarkable adaptability.
Future research in this area will likely focus on several key aspects:
-
Target Selectivity: Fine-tuning the structure of indolyl oxoacetamides to achieve even greater selectivity for specific biological targets will be crucial for minimizing off-target effects and improving their therapeutic index.
-
Pharmacokinetic Optimization: Enhancing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be essential for their successful clinical development.
-
Elucidation of Novel Mechanisms: Further investigation into the precise molecular mechanisms by which indolyl oxoacetamides exert their effects on various biological targets will undoubtedly reveal new therapeutic opportunities.
-
Exploration of New Therapeutic Areas: The proven versatility of this scaffold suggests that its potential is far from exhausted. Screening of indolyl oxoacetamide libraries against new and emerging biological targets is likely to yield exciting new lead compounds.
References
-
Kalkan, H. (2025). Schematic representation of CB 2 receptor structure, distribution, and signaling pathways. ResearchGate. [Link]
-
Al-Harrasi, A., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules. [Link]
-
Dhopeshwarkar, P. S., & Rotenberg, S. A. (2015). Activation of CB 2 receptors by natural or synthetic ligands favors a range of receptor conformations that can variably affect different signaling pathways. ResearchGate. [Link]
-
Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Laprairie, R. B., et al. (2015). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Trends in Pharmacological Sciences. [Link]
-
Al-Harrasi, A., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. ResearchGate. [Link]
-
HCA Core. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. [Link]
-
Kumar, S., & Singh, B. (2021). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Drug Discovery Technologies. [Link]
-
Bifulco, M., et al. (2015). Schematic of signalling pathways associated with cannabinoid receptor activation induced by its agonists. ResearchGate. [Link]
-
Lu, D., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science. [Link]
-
Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). NIBIOHN. [Link]
-
Gaskin, T. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Diagnostika. [Link]
-
Janke, C., & Brouhard, G. J. (2017). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. Journal of Visualized Experiments. [Link]
-
Minekus, M., et al. (2014). Pancreatic Lipase Activity Assay for In Vitro Food Digestion. YouTube. [Link]
-
Fadaeinasab, M., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
-
Wang, Z., et al. (2017). Carbon Nanoparticles Inhibit the Aggregation of Prion Protein as Revealed by Experiments and Atomistic Simulations. Journal of Chemical Information and Modeling. [Link]
-
Centre for Food and Drug Analysis, Hong Kong Baptist University. (n.d.). Lipase Inhibitor Investigation. Hong Kong Baptist University. [Link]
-
Lee, S., et al. (2023). Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues. Scientific Reports. [Link]
-
Nguyen, T. H. L., et al. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Food & Function. [Link]
-
Sutharson, L., et al. (2023). Appraisal of Pancreatic Lipase Inhibitory Potential of Ziziphus oenoplia (L.)Mill. Leaves by In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Sridhar, S. N. C., et al. (2020). Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors. Archiv der Pharmazie. [Link]
-
Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules. [Link]
-
Wang, Q., et al. (2021). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. Organic Chemistry Frontiers. [Link]
-
Söderberg, M., et al. (2021). The engineered peptide construct NCAM1-Aβ inhibits aggregation of the human prion protein (PrP). bioRxiv. [Link]
-
Biasini, E., et al. (2008). An Aggregation-Specific Enzyme-Linked Immunosorbent Assay: Detection of Conformational Differences between Recombinant PrP Protein Dimers and PrPSc Aggregates. Journal of Virology. [Link]
-
Wang, Q., et al. (2021). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. ResearchGate. [Link]
-
Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. [Link]
-
Kanwal, A., et al. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. ResearchGate. [Link]
-
Thompson, A. M., et al. (2011). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. [Link]
-
Saturnino, C., et al. (2020). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Guggilapu, S. D., et al. (2020). An Important Scaffold for Anticancer Activity - Indole-3-Glyoxylamide. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Thompson, A. M., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. [Link]
-
Iannelli, P., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]
-
Kamal, A., et al. (2015). Biomedical Importance of Indoles. Molecules. [Link]
-
Panneerselvam, T., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate. [Link]
-
de la Torre, P., & Gil, C. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. [Link]
- Zask, A., et al. (2008). Aza-indolyl compounds and methods of use.
Sources
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajprd.com [ajprd.com]
- 9. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxanim.com [maxanim.com]
- 14. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of a Key Tryptamine Precursor
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is a crucial intermediate in synthetic organic chemistry, primarily recognized for its role as a direct precursor to a variety of pharmacologically relevant tryptamines. Specifically, it is a key building block in the synthesis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a psychoactive compound known for its effects on serotonin receptors.[1][2] The indole core, particularly when substituted with an electron-donating methoxy group at the 5-position, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4]
This document provides a detailed, two-step experimental protocol for the synthesis of this compound from 5-methoxyindole. The methodology is grounded in established principles of indole chemistry, beginning with a highly efficient electrophilic acylation at the electron-rich C3 position of the indole ring, followed by amidation to yield the target compound.[3][5] The causality behind each experimental choice is explained to provide a robust and reproducible protocol for laboratory application.
Compound Profile & Physicochemical Data
A summary of the key properties for the starting material and the final product is provided below for quick reference.
| Property | 5-Methoxyindole | This compound |
| Molecular Formula | C₉H₉NO | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 147.17 g/mol | 286.37 g/mol |
| CAS Number | 1006-94-6 | 2426-22-4[6] |
| Appearance | Off-white to tan crystalline solid | Data not widely published; expected to be a solid |
Overall Synthetic Workflow
The synthesis is a straightforward two-step process. First, 5-methoxyindole undergoes an electrophilic acylation reaction with oxalyl chloride to form the reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride. This intermediate is then immediately reacted with diisopropylamine to form the stable target amide.
Caption: High-level workflow for the two-step synthesis.
Part 1: Detailed Experimental Protocol
This protocol is designed for the synthesis of the title compound on a laboratory scale.
Materials and Reagents:
-
5-Methoxyindole (C₉H₉NO)
-
Oxalyl chloride ((COCl)₂)[7]
-
Diisopropylamine (C₆H₁₅N)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, Et₃N)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diisopropylamine is flammable and corrosive.
-
Diethyl ether and Dichloromethane are volatile and flammable organic solvents. All operations should be performed away from ignition sources.
Step A: Synthesis of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride (Intermediate)
Rationale: This step leverages the high nucleophilicity of the C3 position on the indole ring. The electron-donating methoxy group at C5 further activates the ring towards electrophilic substitution. Unlike a standard Friedel-Crafts acylation, no Lewis acid catalyst is required due to the indole's intrinsic reactivity.[5] Oxalyl chloride serves as an efficient two-carbon electrophile.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 5.0 g (33.97 mmol) of 5-methoxyindole in 100 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, add a solution of 4.5 mL (51.0 mmol, 1.5 equiv) of oxalyl chloride in 20 mL of anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. A precipitate, the desired indol-3-ylglyoxyl chloride, will form.
-
The resulting slurry containing the reactive intermediate is used directly in the next step without isolation.
Step B: Synthesis of this compound
Rationale: The highly reactive acid chloride intermediate is readily converted to the stable amide by nucleophilic acyl substitution with a secondary amine, diisopropylamine. Triethylamine is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the diisopropylamine.
Procedure:
-
In a separate 500 mL flask, prepare a solution of 11.8 mL (84.9 mmol, 2.5 equiv) of diisopropylamine and 14.2 mL (101.9 mmol, 3.0 equiv) of triethylamine in 100 mL of anhydrous dichloromethane (DCM).
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the slurry of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride from Step A to the cold amine solution over 30-45 minutes with vigorous stirring.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours (overnight) to ensure complete reaction.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Causality: The aqueous washes remove excess amines, triethylamine hydrochloride salt, and other water-soluble impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Reaction Mechanism: Electrophilic Acylation of Indole
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The C3 position of the 5-methoxyindole acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, eliminating a chloride ion and forming a highly reactive acylium ion intermediate, which is then attacked by the chloride ion to form the final product of the first step.
Caption: Simplified mechanism of electrophilic acylation at the indole C3 position.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound, a valuable intermediate for the development of tryptamine-based compounds. By understanding the chemical principles behind each step—from the activation of the indole ring to the controlled amidation of the reactive glyoxyl chloride—researchers can confidently reproduce this synthesis. Adherence to the safety precautions outlined is paramount due to the hazardous nature of the reagents involved. This foundational protocol enables further exploration into the synthesis of novel indole derivatives for drug discovery and development.
References
-
Wikipedia. (n.d.). 5-MeO-DIPT. Retrieved from [Link]
-
Greene, S. L., & Kerrigan, S. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047–1057. Available from: [Link]
-
PubChem. (n.d.). N-(2-(5-Methoxy-1H-indol-3-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethyl)acetamide. Retrieved from [Link] -
The Hive. (2000). Routes to 5-MeO-DIPT. Erowid. Retrieved from [Link]
-
Feng, J., et al. (2011). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1158. Available from: [Link]
-
ScienceMadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-indol-3-yl)-2-oxoacetamide. Retrieved from [Link]
-
VICE TV. (2021, January 9). Hamilton Morris synthesizes 5-MeO-DMT [Video]. YouTube. Retrieved from [Link]
-
Laibo Chem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 2-Arylindole-4-Carboxylic Amides. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
-
NCBI. (2006). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
-
ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]
- Google Patents. (n.d.). US6114373A - N-acetyl-5,6-dimethoxytryptamine and its free radical scavenging activity.
-
SWGDRUG.org. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]
Sources
- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 2. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. eMolecules this compound | Fisher Scientific [fishersci.com]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Comprehensive Analytical Strategies for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction: Understanding the Analyte
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is a synthetic tryptamine derivative. Its structure, characterized by a 5-methoxyindole core linked to a diisopropyl-substituted alpha-ketoacetamide moiety, places it within a class of compounds with potential psychoactive properties. As with many novel psychoactive substances (NPS), the development of robust and validated analytical methods is crucial for its identification, quantification, and quality control in research, forensic, and pharmaceutical contexts.[1][2] The indole ring system suggests inherent chromophoric and fluorophoric properties that can be exploited for spectroscopic detection, while the overall molecule is amenable to chromatographic separation.
This guide provides a detailed overview of the principal analytical techniques suitable for the characterization of this molecule, offering both theoretical justifications and practical, step-by-step protocols for immediate application. The methodologies are designed to be self-validating, incorporating system suitability checks and quality control measures to ensure data integrity.
Physicochemical Properties (Reference Data)
A summary of key physicochemical data for a closely related and structurally similar compound, 5-MeO-MiPT (5-methoxy-N-methyl-N-isopropyltryptamine), is presented below to provide context for analytical method development. These properties can help in predicting solubility, chromatographic behavior, and mass spectrometric fragmentation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O | [3][4] |
| Molar Weight | 246.35 g/mol | [3][4] |
| Appearance | Crystalline solid | [4] |
| UV max | 223, 276 nm | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][4] |
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
HPLC is a cornerstone technique for the analysis of synthetic tryptamines due to its high resolution, sensitivity, and non-destructive nature, which is particularly important for potentially thermally labile compounds.[5] We will describe a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and accessible setup in most analytical laboratories. For enhanced specificity and sensitivity, this method can be directly coupled to a mass spectrometer (LC-MS).
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The nonpolar nature of the diisopropyl and indole moieties makes the analyte well-suited for retention on a nonpolar stationary phase like C18. Elution is achieved by a polar mobile phase.
-
Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] An acidic modifier (e.g., formic or phosphoric acid) is added to suppress the ionization of any residual silanol groups on the stationary phase and to protonate the analyte, leading to sharper peaks and more reproducible retention times.[7]
-
UV Detection: The indole nucleus of the molecule contains a chromophore that absorbs UV light, typically around 220 nm and 280 nm.[3][6] Monitoring at 280 nm often provides greater selectivity against potential interferences.
Experimental Workflow: HPLC Analysis
Sources
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. safrole.com [safrole.com]
- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in Cell Culture
Forward-Looking Statement
These application notes provide a framework for the preliminary investigation of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in a cell culture setting. As of the date of this document, this specific molecule is not extensively characterized in peer-reviewed literature. The protocols and mechanistic hypotheses presented herein are based on the known biological activities of structurally related indole-2-oxoacetamide and 5-methoxyindole derivatives. Researchers should consider this document a starting point for their own empirical validation and optimization.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The 5-methoxyindole moiety, in particular, is a key feature of neuroactive molecules like melatonin and serotonin, conferring specific receptor affinities and metabolic properties. The addition of an oxoacetamide group at the C3 position introduces a versatile chemical handle that has been explored for targeting a range of biological processes, from enzymatic inhibition to receptor modulation.
While the specific target of this compound is yet to be elucidated, its structural similarity to known inhibitors of enzymes such as cytosolic phospholipase A2 (cPLA2) and modulators of translocator protein (TSPO) suggests potential applications in neuroinflammation, neurodegenerative disease, and oncology research. This guide provides a robust starting point for characterizing its cytotoxic profile, identifying its primary cellular mechanism, and evaluating its effect on a relevant downstream signaling pathway.
Foundational Protocols: Preparing the Compound for Cellular Assays
Scientific rigor begins with accurate and reproducible preparation of test articles. The following section details the essential steps for solubilizing and storing this compound to ensure compound integrity and minimize experimental variability.
Reconstitution of Lyophilized Powder
The choice of solvent is critical and should be tested for its own effects on the cell model in a vehicle control experiment. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).
Protocol:
-
Centrifuge the vial of lyophilized this compound briefly to ensure all powder is at the bottom.
-
Aseptically add sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months).
Preparation of Working Solutions
Always prepare fresh working solutions from the frozen stock immediately before use.
Protocol:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions, including the untreated control. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A logical and phased experimental approach is essential for efficiently characterizing a novel compound. The workflow below outlines a three-stage process, moving from broad cytotoxicity screening to more focused mechanistic studies.
Caption: A three-phase workflow for characterizing a novel compound.
Phase 1: Determining the Cytotoxic Profile
The initial step is to determine the concentration range over which the compound affects cell viability. This will establish the half-maximal inhibitory concentration (IC50) and guide the selection of non-toxic concentrations for subsequent mechanistic assays. The MTT assay is a classic, reliable method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting range is a logarithmic scale from 1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Example Value | Notes |
| Cell Line | U-87 MG (human glioblastoma) | Choose a cell line relevant to the hypothesized target. |
| Seeding Density | 8,000 cells/well | Optimize for logarithmic growth over the assay period. |
| Treatment Duration | 48 hours | A common time point for cytotoxicity assessment. |
| Concentration Range | 0.01 µM to 100 µM | Should span from no effect to complete cell death. |
| Vehicle Control | 0.1% DMSO | Must be identical across all conditions. |
Phase 2 & 3: Investigating a Hypothetical Mechanism of Action
Based on the structural similarity of the 5-methoxyindole core to signaling molecules, a plausible hypothesis is that this compound modulates a kinase signaling cascade, such as the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
Protocol: Western Blot for Phospho-ERK (p-ERK) This protocol aims to determine if the compound inhibits or activates the ERK pathway by measuring the level of its phosphorylated (active) form.
-
Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10^6 cells) in 6-well plates and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours to reduce basal pathway activation.
-
Pre-treat the cells with sub-lethal concentrations of this compound (e.g., 0.1x and 0.5x the IC50) for 1-2 hours.
-
Stimulate the cells with a known activator of the ERK pathway (e.g., 100 ng/mL EGF or 10% FBS) for 10-15 minutes. Include appropriate positive (stimulant only) and negative (vehicle only) controls.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH or β-actin.
Troubleshooting and Interpretation
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in media. | Poor solubility at the tested concentration. | Lower the final concentration. Increase the DMSO concentration in the stock, but keep the final assay concentration <0.5%. |
| High variability in MTT assay. | Inconsistent cell seeding; edge effects in the 96-well plate. | Use a multichannel pipette for seeding; avoid using the outer wells of the plate. |
| No change in p-ERK levels. | The compound does not target the ERK pathway; incorrect timing. | Perform a time-course experiment (5, 15, 30, 60 min). Investigate alternative pathways based on structural analogs. |
| Weak or no signal in Western blot. | Insufficient protein loaded; poor antibody quality. | Increase protein load; optimize primary antibody concentration and incubation time; use a positive control cell lysate. |
References
-
McKew, J. C., et al. (2008). Indole-2-oxoacetamides as inhibitors of cytosolic phospholipase A2α. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Kozikowski, A. P., et al. (2005). Use of indole-2-carboxamides and -oxoacetamides for treating neurological diseases and inflammatory disorders. U.S. Patent No. US 2005/0234114 A1.
"N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide for receptor binding assays"
An in-depth guide to the characterization of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in receptor binding assays has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for investigating the interaction of this compound with key neurological receptors.
Introduction to this compound
This compound is a synthetic compound featuring a 5-methoxyindole core structure. This chemical motif is characteristic of a class of neurologically active molecules, including the well-studied psychedelic tryptamine, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT).[1] The structural similarity suggests that, like 5-MeO-DIPT and other related tryptamines such as 5-MeO-DMT, this compound is likely to exhibit affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors.[2][3][4] Specifically, the 5-HT1A and 5-HT2A receptor subtypes are primary targets for many psychedelic compounds and are implicated in their psychoactive and therapeutic effects.[5] Therefore, the initial characterization of this novel compound should focus on its binding profile at these key serotonin receptors.
Scientific Rationale for Receptor Selection
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and psychological processes.[6] The 5-HT1A and 5-HT2A receptors are particularly significant in the context of neuropsychopharmacology.
-
5-HT1A Receptors: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects. Many tryptamines, including 5-MeO-DMT, show high affinity for this receptor.[2][3]
-
5-HT2A Receptors: The 5-HT2A receptor is the primary target for classic psychedelic hallucinogens.[5] Agonism at this receptor is believed to be responsible for the profound alterations in perception, cognition, and mood associated with these compounds.
Given the established structure-activity relationships of 5-methoxyindole derivatives, it is hypothesized that this compound will act as a ligand for both 5-HT1A and 5-HT2A receptors. Radioligand binding assays provide a robust and sensitive method to quantify this interaction and determine the compound's affinity (Ki) for these targets.[6][7]
Experimental Protocols
The following protocols describe competition binding assays, which measure the ability of the unlabeled test compound, this compound, to displace a specific radiolabeled ligand from its receptor.[7]
General Workflow for Radioligand Binding Assays
The overall process for determining the binding affinity of the test compound is illustrated below.
Caption: General workflow for competition radioligand binding assays.
Protocol 1: 5-HT1A Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific Binding Control: 8-OH-DPAT (unlabeled) or Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[8]
-
Scintillation Cocktail: Appropriate for microplate scintillation counting.
-
Instrumentation: Microplate scintillation counter.
Procedure:
-
Test Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM unlabeled 8-OH-DPAT.
-
Test Compound: 25 µL of each dilution of this compound.
-
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT diluted in assay buffer to all wells. The final concentration should be at or near its Kd for the 5-HT1A receptor (typically 0.5-1.0 nM).
-
Initiation of Binding: Add 200 µL of the receptor membrane preparation (typically 5-10 µg of protein per well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.[9] Wash the filters three times with 200 µL of cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[8]
Protocol 2: 5-HT2A Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Ketanserin (unlabeled) or DOI.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.[8]
-
Scintillation Cocktail.
-
Instrumentation: Microplate scintillation counter.
Procedure:
-
Test Compound Preparation: Prepare a 10 mM stock solution and serial dilutions as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 1 µM unlabeled Ketanserin.
-
Test Compound: 25 µL of each dilution of this compound.
-
-
Radioligand Addition: Add 25 µL of [³H]Ketanserin diluted in assay buffer to all wells. The final concentration should be at or near its Kd for the 5-HT2A receptor (typically 0.5-1.0 nM).
-
Initiation of Binding: Add 200 µL of the receptor membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration and wash as described in Protocol 1.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[8]
Data Analysis and Interpretation
The raw data (counts per minute, CPM) from the scintillation counter will be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound. The IC₅₀ is the concentration of the compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Normalize Data: Express the binding at each concentration of the test compound as a percentage of the total specific binding.
-
Non-linear Regression: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Expected Binding Profile and Data Presentation
Based on the pharmacology of structurally related 5-methoxytryptamines, this compound is expected to exhibit high affinity for the 5-HT1A receptor and potentially moderate to high affinity for the 5-HT2A receptor. The results should be summarized in a clear, tabular format.
| Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | Experimental Value | 5-MeO-DMT | < 10[2] |
| 5-HT2A | [³H]Ketanserin | Experimental Value | Ketanserin | 0.75 - 1.1 |
Associated Signaling Pathways
Understanding the binding affinity is the first step. Subsequent functional assays are necessary to determine whether the compound acts as an agonist or antagonist. The signaling pathways for the 5-HT1A and 5-HT2A receptors are distinct and crucial for interpreting the compound's potential pharmacological effects.
Sources
- 1. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a member of the indole-3-glyoxylamide class of compounds. Recognizing the significance of this chemical scaffold in medicinal chemistry and drug discovery, this protocol provides a reliable analytical framework for purity assessment, stability studies, and quality control.[1][2] The method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines.[3][4]
Introduction and Scientific Rationale
This compound belongs to the indole-3-glyoxylamide family, a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and presence in numerous biologically active compounds.[2] The accurate quantification of such molecules is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for the analysis of small molecules in pharmaceutical contexts.[5][6]
The developed method is founded on the principle of reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[7][8] The analyte, being a moderately hydrophobic molecule due to its diisopropyl and methoxy-indole moieties, partitions between the stationary and mobile phases, allowing for its separation from potential impurities. The selection of a C18 column provides a highly non-polar surface, ensuring adequate retention and resolution.
The choice of mobile phase components—acetonitrile and water with a formic acid modifier—is critical. Acetonitrile is a common organic solvent in reverse-phase HPLC, valued for its low viscosity and UV transparency.[6] The inclusion of 0.1% formic acid serves a dual purpose: it adjusts the mobile phase pH to suppress the potential ionization of the indole nitrogen, thereby ensuring a single, consistent analyte form, and it minimizes peak tailing by neutralizing active silanol groups on the silica-based stationary phase.[9][10]
Detection is achieved via UV-Visible spectrophotometry. The indole ring system is an excellent chromophore, and the 5-methoxy substitution enhances UV absorbance.[11][12] Based on spectral data for related 5-methoxyindole compounds, a detection wavelength of 292 nm was selected to maximize sensitivity and minimize interference.[13]
This document provides a complete, step-by-step protocol for this analysis, the validation data that underpins its reliability, and the scientific justification for the selected parameters.
Experimental Workflow and Causality
The analytical process follows a logical sequence from sample preparation to data analysis. Each step is designed to ensure the integrity and reproducibility of the results.
Caption: A diagram of the complete HPLC analysis workflow.
Instrumentation, Reagents, and Consumables
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
Reagents and Consumables
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).
-
Formic Acid: LC-MS grade, >99% purity.
-
This compound: Reference Standard (>99.5% purity).
-
Filters: 0.45 µm PVDF or PTFE syringe filters.
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
Detailed Protocols
Mobile Phase and Diluent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of deionized water, add 1.0 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.
-
Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
Working Standard (0.1 mg/mL): Pipette 2.0 mL of the Stock Standard into a 20 mL volumetric flask and dilute to the mark with diluent. Mix well. This solution is used for quantification.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Setting | Rationale |
| Column | Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm | C18 provides robust hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Elution Mode | Isocratic | A single-component analysis does not require a gradient. |
| Composition | 60% Mobile Phase B | Optimized for an ideal retention time (k' between 2-10). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shape. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection Wavelength | 292 nm | Corresponds to a UV absorbance maximum for the 5-methoxyindole chromophore.[13] |
| Run Time | 10 minutes | Sufficient to allow for elution of the main peak and any late-eluting impurities. |
Method Validation and Performance
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][14]
Caption: Key parameters evaluated during method validation.
System Suitability
System suitability testing ensures the chromatographic system is performing adequately. Five replicate injections of the Working Standard (0.1 mg/mL) were performed.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8950 |
| Retention Time (%RSD) | ≤ 1.0% | 0.18% |
| Peak Area (%RSD) | ≤ 2.0% | 0.45% |
Specificity
Specificity was demonstrated by injecting the diluent, a placebo (matrix without analyte), and the standard solution. No interfering peaks were observed at the retention time of the analyte in the diluent or placebo chromatograms. Peak purity analysis using the DAD confirmed the analyte peak was spectrally pure and free from co-eluting impurities.
Linearity
Linearity was assessed by analyzing seven concentration levels ranging from 0.01 mg/mL to 0.15 mg/mL. The calibration curve of peak area versus concentration was constructed.
| Parameter | Result |
| Concentration Range | 0.01 - 0.15 mg/mL |
| Regression Equation | y = 25483x + 12.7 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.2% | 0.6% |
| 100% | 100.5% | 0.4% |
| 120% | 99.8% | 0.5% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD of the assay results was 0.58%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different instrumentation. The %RSD of the combined results from both days was 0.82%.
Conclusion
The reverse-phase HPLC method described herein provides a specific, linear, accurate, and precise means for the quantitative analysis of this compound. The comprehensive validation confirms its reliability and suitability for routine quality control in research and drug development environments. The detailed protocol and the scientific rationale behind the experimental choices offer a solid foundation for researchers working with this important class of compounds.
References
-
Leite, F. H. A., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Scientia Agricola, 71(1), 1-8. [Link]
-
Zhang, M., et al. (2015). Biotransformation of Indole and Its Derivatives by a Newly Isolated Enterobacter sp. M9Z. PLOS ONE, 10(9), e0137941. [Link]
-
PubChem. (n.d.). 2-(1H-indol-3-yl)-2-oxoacetamide. National Center for Biotechnology Information. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
-
Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 353. [Link]
-
Reva, I., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 22(38), 21916-21927. [Link]
-
Corcuera, L. J., & Wiese, C. (1990). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 504, 37-46. [Link]
-
Chen, Z., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(5), 5354-5367. [Link]
-
Reboul, E. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1541, 125-131. [Link]
-
Phenomenex. (n.d.). What is Reversed Phase Chromatography?[Link]
-
Da Settimo, F., et al. (2014). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 19(8), 12395-12423. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-butyric acid on Newcrom R1 HPLC column. [Link]
-
Roberts, G., et al. (2014). Absorption spectra of indole and 5-hydroxyindole in the gas phase. The Journal of Chemical Physics, 140(4), 044308. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Gremion, L., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
El-Shaheny, R., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3326. [Link]
-
Organomation. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
Sources
- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy Protocol for the Structural Elucidation of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Abstract: This document provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel indole derivative, N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is intended for researchers, scientists, and professionals in drug development engaged in the structural characterization of heterocyclic organic compounds. The protocol emphasizes not only the procedural steps but also the underlying scientific rationale to ensure data integrity and accurate spectral interpretation.
Introduction: The Structural Context and Analytical Challenges
This compound is a small molecule featuring a core 5-methoxyindole scaffold linked to an N,N-diisopropyloxoacetamide moiety. Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities, making their precise structural verification paramount in pharmaceutical research.[1]
The NMR analysis of this particular molecule presents several key points of interest for the application scientist:
-
The Indole Ring System: The protons and carbons of the indole core will exhibit characteristic chemical shifts that are sensitive to the substitution pattern.[2][3][4]
-
The Amide Functionality: The N,N-diisopropylamide group introduces the possibility of hindered rotation around the C-N bond due to its partial double bond character. This can lead to the observation of rotational isomers (rotamers) at room temperature, potentially resulting in broadened or even duplicated signals for the isopropyl groups in both ¹H and ¹³C NMR spectra.[5]
-
Functional Group Signatures: The methoxy group and the two carbonyl groups will provide distinct and readily identifiable signals in the spectra.
This protocol is designed to yield high-quality spectra that enable unambiguous assignment of all proton and carbon signals, thereby confirming the chemical identity and purity of the compound.
Experimental Design and Rationale
A successful NMR experiment begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The choices made at this stage directly impact the quality of the final spectrum.
Sample Preparation: The Foundation of a High-Quality Spectrum
High-quality NMR spectra are contingent on a properly prepared sample.[6] The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral resolution.[6]
Protocol for Sample Preparation:
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, with the added benefit of potentially resolving N-H protons more clearly.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][8] This volume is optimal for standard 5 mm NMR tubes, ensuring the detector coil is adequately filled.[6][9]
-
Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity and cause peak broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Instrument Setup and Calibration
The following steps should be performed by a trained operator on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field over the course of the experiment.
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are generally sufficient, but manual adjustment may be necessary for highly concentrated or challenging samples. Poor shimming results in broad and distorted spectral lines.[7]
Detailed NMR Acquisition Protocols
The following tables outline the recommended parameters for acquiring standard 1D ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy Protocol
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Program | zg30 | A standard 30° pulse for quantitative excitation. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | ~2-3 seconds | Allows for good digital resolution. |
| Relaxation Delay | 2 seconds | Ensures nearly complete relaxation of protons for accurate integration. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise on a 5-25 mg sample. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Spectroscopy Protocol
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz (for a 400 MHz ¹H) | Corresponds to the ¹H frequency. |
| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling. |
| Decoupling | Broadband (e.g., waltz16) | Simplifies the spectrum to single lines for each unique carbon. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the full range of carbon chemical shifts. |
| Acquisition Time | ~1-2 seconds | Balances resolution and experiment time. |
| Relaxation Delay | 2 seconds | A standard delay for most carbon nuclei. |
| Number of Scans | 1024 or more | Required to achieve adequate signal-to-noise due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Spectral Interpretation
Processing Workflow
-
Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If using an internal standard like Tetramethylsilane (TMS), its signal is set to 0 ppm.[10]
-
Integration: For ¹H NMR, the area under each peak should be integrated to determine the relative number of protons.
Predicted Spectral Features
The following table provides an estimation of the expected chemical shifts (δ) for the key structural motifs of this compound. Actual values may vary based on solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Indole N-H | 8.1 - 8.5 | Broad singlet | 1H | May exchange with D₂O. |
| Indole H2 | 8.0 - 8.3 | Singlet/Doublet | 1H | Position adjacent to the nitrogen. |
| Indole H4 | 7.5 - 7.7 | Doublet | 1H | Aromatic proton. |
| Indole H7 | 7.2 - 7.4 | Doublet | 1H | Aromatic proton. |
| Indole H6 | 6.8 - 7.0 | Doublet of doublets | 1H | Aromatic proton. |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H | Characteristic sharp singlet. |
| Isopropyl CH | 3.5 - 4.2 | Septet / Broad | 2H | May be broad or split due to rotamers. |
| Isopropyl CH₃ | 1.2 - 1.5 | Doublet / Broad | 12H | May be broad or show multiple doublets due to rotamers. |
Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Notes |
| Carbonyls (C=O) | 160 - 185 | Two distinct signals are expected. |
| Indole C5 (with OCH₃) | 154 - 158 | Downfield shift due to oxygen. |
| Aromatic/Indole Cs | 100 - 140 | Multiple signals expected in this region. |
| Methoxy (-OCH₃) | 55 - 60 | Characteristic chemical shift for a methoxy carbon. |
| Isopropyl CH | 45 - 52 | May be broad or show two signals due to rotamers. |
| Isopropyl CH₃ | 20 - 25 | May be broad or show multiple signals due to rotamers. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the NMR spectroscopy protocol, from sample preparation to final data analysis.
Caption: Workflow for NMR analysis of the target compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the NMR analysis of this compound. By adhering to these guidelines for sample preparation, data acquisition, and processing, researchers can obtain high-fidelity ¹H and ¹³C NMR spectra. The provided insights into potential spectral complexities, such as the presence of amide rotamers, will aid in an accurate and complete structural elucidation, a critical step in the characterization of novel chemical entities for drug discovery and development. For unambiguous assignments, especially in the complex aromatic region, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a next step.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Emory University. (2023). Small molecule NMR sample preparation.
- Zhang, L., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJPJK53sFn0Vx6VOE5EaulKETc4OFWgvnWDPsLX6EP_xnfdKZaKQswlX-eiYtBbMJ2_f-4S4cz2Ih-imASYmPAm_rzl-onFdNJwZvoIWnAvsWinoK1yneqVCb0YwClqCdlDMKG1mStdAnVf_0RyJPqAKcU604n_VVdwVWBiAyf9Il3YkyhTVTMcQSoTB3G6dRSysXsF7NXAMzjcnfS8hENy5JvLryYIYqGTAO3x6UpfMHnLhHenq0esqFPZ_7uDazZCnQtVnlMfr3Vo_8HoVRXbnl7H-gq](. BenchChem. (2025). Interpreting Complex NMR Spectra of Acetamide, N-[(phenylamino)thioxomethyl]-.
- Feng, Y., et al. (2011). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1158.
- Reddy, G. S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 127(7), 1219-1224.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
Sources
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. azooptics.com [azooptics.com]
Application Notes and Protocols: N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Glyoxylamide Derivative
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is a novel synthetic compound belonging to the class of N,N-dialkyl-indol-3-ylglyoxylamides. This class of molecules has garnered significant interest in neuroscience research due to their potent and selective interaction with the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2][3] TSPO is implicated in a variety of cellular processes, most notably the regulation of neurosteroid biosynthesis. By modulating TSPO, these compounds can influence the production of endogenous neurosteroids such as pregnenolone and allopregnanolone, which are powerful allosteric modulators of the GABA-A receptor. This mechanism underlies the anxiolytic-like effects observed with related compounds, presenting a promising avenue for the development of novel therapeutics for anxiety and other stress-related disorders.[1][4]
This document provides a comprehensive guide for the investigation of this compound in a neuroscience context. We will delve into its hypothesized mechanism of action and provide detailed protocols for its in vitro and in vivo characterization.
Hypothesized Mechanism of Action: A Focus on Translocator Protein (TSPO) Modulation
The primary hypothesized mechanism of action for this compound is its function as a selective ligand for the translocator protein (TSPO).[1][2][5] Binding to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in neurosteroid synthesis.[6] The subsequent increase in neurosteroids, particularly allopregnanolone, potentiates the inhibitory effects of GABA at the GABA-A receptor, leading to a reduction in neuronal excitability and manifesting as anxiolytic and potentially antidepressant effects.[4][6]
While the indole scaffold is also a common feature in serotonergic ligands, the glyoxylamide linkage and N,N-dialkyl substitution pattern strongly suggest a primary interaction with TSPO.[2][3] Therefore, initial characterization should focus on TSPO binding and functional activity. Serotonin receptor binding assays are recommended as a secondary screening to assess selectivity.
PART 1: In Vitro Characterization
TSPO Binding Affinity
The initial step in characterizing this compound is to determine its binding affinity for TSPO. A competitive radioligand binding assay is the gold standard for this purpose.
Objective: To determine the inhibitory constant (Ki) of this compound for TSPO.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]PK 11195 (a standard high-affinity TSPO ligand)[7][8][9]
-
TSPO Source: Mitochondrial membranes prepared from rat kidney or C6 glioma cells[7][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[8]
-
Non-specific Binding Control: Unlabeled PK 11195 (10 µM)
-
96-well filter plates (GF/C with 0.3% PEI pre-soak)[11]
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat kidney tissue or C6 glioma cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[8][11]
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (e.g., 20 µg protein/well), and varying concentrations of the test compound.[8]
-
Radioligand Addition: Add [³H]PK 11195 to a final concentration approximately equal to its Kd (e.g., 10 nM).[8]
-
Incubation: Incubate the plate at 4°C for 90 minutes to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8][11]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Experimental Value | Calculated Value |
| PK 11195 (Reference) | Experimental Value | Calculated Value |
Functional Activity: Neurosteroidogenesis Assay
Demonstrating that the compound not only binds to TSPO but also stimulates neurosteroid production is crucial. The rat C6 glioma cell line is a well-established model for this purpose as it expresses TSPO and is capable of neurosteroid synthesis.[10][12]
Objective: To quantify the production of pregnenolone in C6 glioma cells following treatment with the test compound.
Materials:
-
Test Compound
-
Rat C6 glioma cells[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pregnenolone ELISA kit[10]
-
PK 11195 (positive control)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture C6 glioma cells in 96-well plates until they reach a suitable confluency.[10]
-
Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (PK 11195, e.g., 3 µM).[10]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for neurosteroid production and secretion into the medium.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of pregnenolone in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: Plot the concentration of pregnenolone against the concentration of the test compound. Determine the EC₅₀ value if a dose-response relationship is observed.
Data Presentation:
| Treatment | Concentration (µM) | Pregnenolone Production (ng/mL) |
| Vehicle Control | - | Experimental Value |
| Test Compound | 0.1 | Experimental Value |
| 1 | Experimental Value | |
| 10 | Experimental Value | |
| PK 11195 | 3 | Experimental Value |
Selectivity Screening: Serotonin Receptor Binding Assays
Given the indole core, it is prudent to assess the compound's affinity for key serotonin receptors to establish its selectivity for TSPO.
Objective: To determine the binding affinity of the test compound for 5-HT₁A and 5-HT₂A receptors.
Protocol: A similar competitive radioligand binding assay as described for TSPO can be employed.
-
For 5-HT₁A: Use membranes from cells expressing the human 5-HT₁A receptor and [³H]8-OH-DPAT as the radioligand.
-
For 5-HT₂A: Use membranes from cells expressing the human 5-HT₂A receptor and [³H]ketanserin as the radioligand.[13]
The results will indicate if the compound has off-target effects at these key serotonin receptors. High Ki values for serotonin receptors compared to TSPO will confirm selectivity.
PART 2: In Vivo Characterization
Assessment of Anxiolytic-like Effects: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[1][14][15] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[1][4]
Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.
Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.[4][14]
Protocol:
-
Animal Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[4][5]
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Testing: After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5-10 minutes.[5][14]
-
Data Acquisition: Record the animal's behavior using a video tracking system.[5]
-
Data Analysis: Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled (to control for general locomotor effects).[5]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Diazepam | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Assessment of Antidepressant-like Effects: The Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity.[16][17] Antidepressant compounds typically reduce the duration of immobility in this test.[16][18]
Objective: To evaluate the antidepressant-like effects of the test compound in mice.
Apparatus: A transparent cylindrical container filled with water.[16][18]
Protocol:
-
Drug Administration: Administer the test compound at various doses. Include a vehicle control group and a positive control group (e.g., a standard antidepressant like fluoxetine).
-
Testing Session: Place each mouse individually into the cylinder of water for a 6-minute session.[16][18]
-
Data Acquisition: Record the session with a video camera.
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).[16] A decrease in immobility time is indicative of an antidepressant-like effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | Mean ± SEM |
| Test Compound | X | Mean ± SEM |
| Y | Mean ± SEM | |
| Z | Mean ± SEM | |
| Fluoxetine | 20 | Mean ± SEM |
PART 3: Visualization of Workflows and Pathways
Caption: Experimental workflow for characterizing the compound.
Caption: Hypothesized signaling pathway of the compound.
References
-
Da Settimo, F., Simorini, F., Taliani, S., La Motta, C., Marini, A. M., Salerno, S., Bellandi, M., Novellino, E., Greco, G., Cosimelli, B., Da Pozzo, E., Costa, B., Simola, N., Morelli, M., & Martini, C. (2008). Anxiolytic-like effects of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides by modulation of translocator protein promoting neurosteroid biosynthesis. Journal of Medicinal Chemistry, 51(18), 5798–5806. [Link]
-
Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]
-
Costa, B., Da Pozzo, E., Chelli, B., Simola, N., Morelli, M., Luisi, M., Maccheroni, M., Taliani, S., Simorini, F., Da Settimo, F., & Martini, C. (2011). Anxiolytic properties of a 2-phenylindolglyoxylamide TSPO ligand: Stimulation of in vitro neurosteroid production affecting GABAA receptor activity. Psychoneuroendocrinology, 36(4), 463–472. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
University of Wisconsin-Madison. (n.d.). Forced Swim Test v.3. [Link]
-
Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587. [Link]
-
Kassiou, M., et al. (2005). Synthesis and in vitro binding of N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides for the peripheral benzodiazepine binding sites. Bioorganic & Medicinal Chemistry Letters, 15(4), 963-967. [Link]
-
Owen, D. R., et al. (2011). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. Journal of Medicinal Chemistry, 54(24), 8465-8472. [Link]
-
Santoro, A., et al. (2013). TSPO-ligands prevent oxidative damage and inflammatory response in C6 glioma cells by neurosteroid synthesis. Neuropharmacology, 75, 280-289. [Link]
-
Da Pozzo, E., et al. (2018). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences, 19(11), 3508. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Primofiore, G., et al. (2004). N,N-dialkyl-2-phenylindol-3-ylglyoxylamides. A new class of potent and selective ligands at the peripheral benzodiazepine receptor. Journal of Medicinal Chemistry, 47(7), 1852-1855. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. [Link]
-
van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Recept Signal Transduct Res, 18(2-3), 119-33. [Link]
-
Da Settimo, A., et al. (2001). Novel N-(arylalkyl)indol-3-ylglyoxylylamides targeted as ligands of the benzodiazepine receptor: synthesis, biological evaluation, and molecular modeling analysis of the structure-activity relationships. Journal of Medicinal Chemistry, 44(14), 2286-2297. [Link]
-
Papassotiriou, J., et al. (1994). Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam. Molecular and Cellular Endocrinology, 104(2), 145-150. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Taliani, S., et al. (2012). Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands. Journal of Medicinal Chemistry, 55(17), 7785-7790. [Link]
-
Taliani, S., et al. (2014). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 19(5), 6336-6363. [Link]
-
Papassotiropoulos, A., et al. (1994). Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam. Proceedings of the National Academy of Sciences, 91(15), 7056-7060. [Link]
-
Taliani, S., et al. (2023). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 28(11), 4381. [Link]
-
Lacapère, J. J., & Papadopoulos, V. (2003). Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam. Endocrinology, 144(11), 4875-4885. [Link]
-
Mellon, S. H. (2007). Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease. Journal of Neuroendocrinology, 19(1), 1-10. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. N,N-dialkyl-2-phenylindol-3-ylglyoxylamides. A new class of potent and selective ligands at the peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro binding of N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides for the peripheral benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Application Note: A Multi-Faceted Approach to Profiling the In Vitro Cytotoxicity of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
For: Researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction: Beyond Single-Endpoint Analysis in Cytotoxicity Screening
The preliminary evaluation of a compound's cytotoxic potential represents a pivotal juncture in the drug discovery and chemical safety pipeline.[1][2][3] N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a compound with a complex indole-based structure, requires a thorough and multi-parametric assessment to ascertain its effects on cell health. Relying on a single assay can often lead to an incomplete or misleading interpretation of a compound's true biological impact. Therefore, this guide champions a multi-assay strategy, designed to provide a comprehensive and robust cytotoxicity profile.
This protocol outlines a tiered approach, beginning with an assessment of metabolic viability (MTT assay), followed by an evaluation of plasma membrane integrity (LDH release assay), and culminating in a mechanistic investigation into apoptotic pathways (Caspase-3/7 activity assay). This strategic sequence allows for a nuanced understanding of not only if the compound is toxic but also how it may be inducing cell death. The methodologies described herein are grounded in established, validated techniques to ensure reproducibility and scientific rigor.[4][5]
Experimental Rationale: A Triad of Cytotoxicity Assessment
To construct a comprehensive cytotoxicity profile for this compound, we employ three distinct but complementary assays. This approach ensures that a reduction in cell viability is confirmed by observing different cellular insults, thereby increasing the trustworthiness of the data.
-
Metabolic Viability (MTT Assay): This initial screening assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[4][6] The reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.[6][7] A decrease in this activity is an early indicator of cellular dysfunction or death.
-
Membrane Integrity (LDH Assay): To corroborate the findings from the MTT assay and to probe for a different mechanism of cell death, the Lactate Dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the rupture of the plasma membrane, a key feature of necrosis or late-stage apoptosis.[8][9] Measuring extracellular LDH activity provides a quantitative measure of cell lysis.[10]
-
Apoptosis Induction (Caspase-3/7 Assay): Should cytotoxicity be observed, it is crucial to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a key pathway that can be initiated by therapeutic compounds. This assay specifically measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic cascade.[5][11][12] Detecting an increase in caspase-3/7 activity provides strong evidence that the compound induces apoptosis.
The following diagram illustrates the logical workflow for this comprehensive cytotoxicity assessment.
Caption: Workflow for the comprehensive in vitro cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
-
Cell Line Selection: The choice of cell line should be guided by the research context. For general cytotoxicity screening, a common adherent cell line such as HeLa (cervical cancer), MCF-7 (breast cancer), or a non-cancerous line like HEK293 can be used.[13]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[1]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells). A positive control (e.g., doxorubicin) should also be included.[1]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
PART 2: Cytotoxicity Assay Protocols
This protocol is adapted from standard methodologies for assessing cell viability through metabolic activity.[4][14][15]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][7]
-
MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[14][15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][15]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][7]
This protocol is based on the principle of quantifying LDH released from damaged cells.[8]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Controls: Prepare the following controls as per the manufacturer's instructions of a commercial LDH assay kit:
-
Background Control: Supernatant from wells with medium only.
-
Low Control: Supernatant from untreated or vehicle-treated cells (spontaneous LDH release).
-
High Control: Lyse the untreated cells by adding a lysis buffer (provided in most kits) to determine maximum LDH release.
-
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
This protocol utilizes a proluminescent substrate to measure the activity of key apoptotic enzymes.[5][11]
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Gently mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be quantified and presented clearly to facilitate interpretation and comparison.
Data Analysis
-
MTT Assay: Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
LDH Assay: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caspase-3/7 Assay: The data is typically presented as the relative light units (RLU) or as a fold change in activity compared to the vehicle control.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.[1][2] This value should be calculated for both the MTT and LDH assay data by plotting the percentage of viability or cytotoxicity against the log concentration of the compound and fitting the data to a non-linear regression curve.
Tabular Summary of Results
Summarize the quantitative data in a clear, structured table for easy comparison.
| Assay | Endpoint Measured | IC₅₀ (µM) ± SD | Max Effect Observed (%) |
| MTT | Metabolic Activity | [Insert Value] | [Insert Value] |
| LDH | Membrane Permeability | [Insert Value] | [Insert Value] |
| Caspase-3/7 | Apoptosis Induction | N/A | [Insert Fold Change] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
The relationship between the different assays can be visualized as follows:
Caption: Relationship between compound-induced cellular effects and assay endpoints.
Conclusion and Further Steps
This multi-assay protocol provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By integrating measures of metabolic health, membrane integrity, and apoptosis, researchers can gain a more complete understanding of the compound's biological effects. A significant cytotoxic effect, particularly one that is dose-dependent and confirmed across multiple assays, warrants further investigation into more specific mechanisms of action and progression to more complex cell models or in vivo studies. Adherence to standardized protocols, such as those outlined by ISO 10993-5 for biocompatibility testing, is recommended for regulatory submissions.[17][18][19]
References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
- Will, Y., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. stemcell.com [stemcell.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. namsa.com [namsa.com]
- 18. mddionline.com [mddionline.com]
- 19. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
Application Notes & Protocols: A Roadmap to Validating N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide as a Chemical Probe
Abstract: This document provides a comprehensive guide for the characterization and validation of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide as a potential chemical probe. While this specific molecule is not yet established in the scientific literature, it belongs to the indole-3-glyoxylamide class, a "privileged structure" known to produce potent, biologically active compounds.[1][2][3] Notably, this scaffold is a hallmark of numerous inhibitors of tubulin polymerization.[4][5][6][7] This guide, therefore, presents a validation roadmap based on the primary hypothesis that this compound acts as a microtubule-destabilizing agent. We provide detailed protocols for its synthesis, physicochemical characterization, primary target engagement assays, cellular validation, and selectivity profiling, designed to rigorously assess its suitability as a high-quality chemical probe for interrogating cytoskeletal dynamics and cell division.
Introduction: The Promise of an Uncharacterized Scaffold
The indole-3-glyoxylamide moiety is a cornerstone in medicinal chemistry, celebrated for its synthetic tractability and its ability to interact with a diverse range of biological targets.[1][3] A significant subset of these compounds function as potent antimitotic agents by disrupting microtubule dynamics, often through interaction with the colchicine binding site on β-tubulin.[4][6][7] This mechanism induces a G2/M phase cell cycle arrest and triggers apoptosis in rapidly dividing cells, making these compounds valuable as potential anticancer therapeutics and as chemical tools to study the cytoskeleton.[5]
This compound (hereafter referred to as "IGA-5M") is a novel, uncharacterized member of this promising chemical class. Its structure suggests a strong potential for biological activity. This document outlines a systematic, hypothesis-driven approach to validate IGA-5M as a chemical probe. A high-quality chemical probe must meet stringent criteria, including demonstrated potency, selectivity, and on-target engagement in a cellular context.[8][9][10][11] The following sections provide the theoretical basis and practical protocols to test the hypothesis that IGA-5M is a tubulin polymerization inhibitor and to determine if it meets the rigorous standards required of a reliable chemical probe.[12]
Compound Profile: IGA-5M
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Molecular Weight | 302.37 g/mol |
| Chemical Structure | (Placeholder) |
| Hypothesized Target | β-Tubulin (Colchicine Binding Site) |
| Hypothesized MoA | Inhibition of tubulin polymerization |
A Roadmap for Chemical Probe Validation
Validating a novel compound as a chemical probe is a multi-step process that moves from basic chemical characterization to complex cellular and organismal studies.[9][12][13] The goal is to build a comprehensive evidence package that unequivocally links the compound to its molecular target and resulting phenotype.
Caption: High-level workflow for validating IGA-5M as a chemical probe.
Experimental Protocols
Protocol 1: Synthesis and Physicochemical Characterization
Rationale: The first step in validating any chemical probe is to ensure access to a pure, well-characterized supply of the molecule.[14] The proposed synthesis is a one-pot procedure adapted from established methods for creating indole-3-glyoxylamides.[4] Following synthesis, rigorous characterization is required to confirm identity, purity, and essential physicochemical properties like solubility and stability, which are critical for designing and interpreting subsequent biological assays.[15]
A. Proposed Synthesis of IGA-5M
-
Materials: 5-methoxyindole, Oxalyl chloride, Anhydrous Tetrahydrofuran (THF), Diisopropylethylamine (DIPEA), Diisopropylamine.
-
Procedure:
-
Dissolve 5-methoxyindole (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Add oxalyl chloride (1.1 eq) dropwise at room temperature. Stir for 3 hours. The formation of the intermediate 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride can be monitored by TLC.
-
To the resulting suspension, add DIPEA (2.3 eq) followed by diisopropylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield IGA-5M.
-
B. Physicochemical Characterization
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Confirm the chemical structure and elemental composition of the synthesized compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection (>95%) | Quantify the purity of the compound, essential for accurate concentration determination in assays. |
| Solubility | Kinetic or Thermodynamic Solubility Assay in PBS and assay-specific buffers | Determine the maximum soluble concentration to avoid compound precipitation in biological experiments. |
| Stability | HPLC analysis of the compound in assay buffer over time (e.g., 0, 8, 24h) | Assess the chemical stability under experimental conditions to ensure the active compound is being tested. |
Protocol 2: In Vitro Tubulin Polymerization Assay
Rationale: This is the primary biochemical assay to test the hypothesis that IGA-5M directly interacts with tubulin to inhibit its polymerization.[16] The assay measures the assembly of purified tubulin heterodimers into microtubules, which can be monitored by an increase in fluorescence of a reporter dye.[17] A dose-dependent inhibition of this process provides direct evidence of target engagement.
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Materials: Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P), Purified tubulin (>99%), GTP, General Tubulin Buffer, Fluorescent reporter dye, Paclitaxel (positive control, stabilizer), Nocodazole (positive control, destabilizer), 96-well black plates, Temperature-controlled fluorescence plate reader.
-
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of IGA-5M in DMSO and create a serial dilution series in General Tubulin Buffer. Prepare control compounds (e.g., 10 µM Paclitaxel, 10 µM Nocodazole) and a DMSO vehicle control.
-
Reaction Setup (on ice): In a 96-well plate, add 5 µL of each compound dilution or control.
-
Prepare the tubulin master mix by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP and the fluorescent reporter.
-
Add 50 µL of the tubulin master mix to each well containing the compound. Mix gently by pipetting.
-
Polymerization & Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex 360 nm / Em 450 nm) every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) from the slope of the linear phase of the curve for each concentration.
-
Normalize the Vmax values to the DMSO vehicle control (100% activity).
-
Plot the normalized Vmax against the logarithm of the IGA-5M concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3: Cellular Target Validation Assays
Rationale: After confirming direct biochemical activity, it is crucial to demonstrate that IGA-5M engages its target in a cellular environment and elicits the expected phenotype.[9][12] An immunofluorescence assay can visualize the disruption of the microtubule network, while cell cycle analysis can confirm the G2/M arrest characteristic of antimitotic agents.[5][18]
Caption: Hypothesized cellular mechanism of action for IGA-5M.
A. Immunofluorescence Staining of Microtubules
-
Materials: Cancer cell line (e.g., HeLa or A549), glass coverslips, 12-well plates, paraformaldehyde (PFA), Triton X-100, primary antibody (e.g., anti-α-tubulin), fluorescently-labeled secondary antibody, DAPI (nuclear stain), fluorescence microscope.
-
Procedure:
-
Seed cells on coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of IGA-5M (e.g., 0.1x, 1x, 10x the in vitro IC₅₀) for a suitable time (e.g., 16-24 hours). Include a DMSO vehicle control.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
-
Expected Outcome: Compared to the well-defined filamentous network in DMSO-treated cells, cells treated with an effective concentration of IGA-5M should show a diffuse, depolymerized tubulin stain.
B. Cell Cycle Analysis by Flow Cytometry
-
Materials: Cancer cell line, 6-well plates, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with IGA-5M as described above for 24 hours.
-
Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Expected Outcome: Treatment with IGA-5M should lead to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle control.
References
-
Colley, H. E., Muthana, M., Danson, S. J., Jackson, L. V., Brett, M. L., Harrison, J., ... & Thompson, M. J. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Sakamoto, S., & Uesugi, M. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1540-1549. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Terstiege, I., & Schenone, M. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(1), 17-22. [Link]
-
Antolin, A. A., Workman, P., & Al-Lazikani, B. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6847-6853. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. EFMC. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Guggilapu, S. D., Gupta, S., Kumar, A., Singh, S., Sharma, P., & Nargotra, A. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 128, 134-147. [Link]
-
Lobert, S., Verrills, N. M., & Kavallaris, M. (2010). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(8), 1016-1026. [Link]
-
Colley, H. E., Muthana, M., Danson, S. J., Jackson, L. V., Brett, M. L., Harrison, J., ... & Thompson, M. J. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333. [Link]
-
Trimarco, V., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]
-
MedChemica. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series Of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition In A Mouse Xenograft Model Of Head And Neck Cancer. MedChemica. [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]
-
Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chemical Biology, 15(8), 1971-1983. [Link]
-
Milhas, S., et al. (2020). The era of high-quality chemical probes. MedChemComm, 11(4), 573-583. [Link]
-
ResearchGate. (2021). Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 281. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC - NIH. [Link]
-
ResearchGate. (2018). In vitro tubulin polymerization. ResearchGate. [Link]
-
D'Amico, F., et al. (2007). Physicochemical Properties of Fluorescent Probes: Experimental and Computational Determination of the Overlapping pKa Values of Carboxyfluorescein. The Journal of Organic Chemistry, 72(22), 8523-8531. [Link]
-
Chemical Probes Portal. Definitions, criteria and guidelines. Chemical Probes Portal. [Link]
-
Bio-protocol. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol, 9(22), e3434. [Link]
-
SciSpace. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. SciSpace. [Link]
-
Laisne, M. C., Michallet, S., & Lafanechère, L. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]
-
Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 17(5), 333-352. [Link]
-
ResearchGate. (2020). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]
-
The University of Manchester. The Discovery and Utility of Chemical Probes in Target Discovery. The University of Manchester. [Link]
-
Holland, D. C., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 353. [Link]
-
Expert Opinion on Drug Discovery. (2019). The chemical probe – scopes, limitations and challenges. Taylor & Francis Online, 14(1), 1-4. [Link]
-
ResearchGate. (2025). Selected drug molecules containing indole-3-yl-glyoxylamides scaffolds... ResearchGate. [Link]
-
Trimarco, V., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC - NIH. [Link]
-
Trimarco, V., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
-
Holland, D. C., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]
-
Semantic Scholar. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Semantic Scholar. [Link]
Sources
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. api.pageplace.de [api.pageplace.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a member of the pharmacologically relevant indol-3-ylglyoxylamide class of compounds.[1] We will address common challenges and provide actionable strategies to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is a two-step, one-pot procedure:
-
Electrophilic Acylation: 5-methoxyindole is reacted with oxalyl chloride in an anhydrous aprotic solvent (like diethyl ether or THF) to form the highly reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.[2][3]
-
Amidation: The crude intermediate is then immediately reacted with diisopropylamine to form the final this compound. A tertiary amine base, such as triethylamine or pyridine, is typically added during this step.[2][4]
Q2: Why is the indole C-3 position the preferred site for acylation?
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[5][6] The C-3 position is the most nucleophilic site because the intermediate cation formed during the attack can be effectively stabilized by delocalization of the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring.[5] This high reactivity allows the acylation with oxalyl chloride to proceed readily, often without the need for a strong Lewis acid catalyst that is typical for Friedel-Crafts reactions.[7]
Q3: What is the role of the tertiary amine (e.g., triethylamine) in the amidation step?
The amidation of the acyl chloride intermediate with diisopropylamine generates one equivalent of hydrogen chloride (HCl) gas.[8] The tertiary amine base is added to neutralize this acidic byproduct, forming a salt (e.g., triethylammonium chloride).[2][9] This is crucial for two reasons:
-
It prevents the protonation of the diisopropylamine, ensuring it remains nucleophilic to drive the reaction forward.
-
It prevents the accumulation of acid, which can cause degradation of the electron-rich indole starting material and product.[10]
Experimental Workflow and Key Control Points
The synthesis is sensitive and requires careful control over conditions to maximize yield and minimize side-product formation.
Caption: A typical one-pot, two-step synthesis workflow.
Troubleshooting Guide
Low yields or impure products are common frustrations. This section breaks down the most likely issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Low or No Yield | 1. Moisture Contamination: The acyl chloride intermediate is highly sensitive to water and will rapidly hydrolyze back to the carboxylic acid. | • Ensure all glassware is oven-dried. • Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). • Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| 2. Reagent Degradation: Oxalyl chloride can decompose over time. 5-methoxyindole can oxidize and darken on storage. | • Use freshly opened or recently purchased reagents. Oxalyl chloride should be clear and colorless. • Purify 5-methoxyindole by recrystallization if it appears discolored.[11][12] | |
| Multiple Spots on TLC, Dark-Colored Crude Product | 1. Reaction Temperature Too High: The initial acylation is exothermic. Overheating can lead to polymerization and decomposition of the indole ring.[10] | • Add oxalyl chloride dropwise to a cooled solution (0 °C or even -10 °C) of 5-methoxyindole with vigorous stirring. • Maintain the low temperature for at least 30-60 minutes after addition before allowing it to slowly warm. |
| 2. Incorrect Stoichiometry: Using a large excess of oxalyl chloride can promote side reactions. | • Use a slight excess of oxalyl chloride (typically 1.1-1.3 equivalents). | |
| Unreacted 5-Methoxyindole Remaining (TLC) | 1. Insufficient Acylating Agent: Not enough oxalyl chloride was used or it decomposed before reacting. | • Verify the stoichiometry and concentration of your oxalyl chloride solution. |
| 2. Incomplete Amidation: The bulky diisopropylamine can lead to a slower reaction rate. | • Increase the reaction time for the amidation step (monitor by TLC). • Consider using a slight excess of the diisopropylamine/triethylamine solution (e.g., 2.5 equivalents of each relative to the intermediate). | |
| Difficulty in Purification | 1. Persistent Impurities: Side products formed during the reaction are co-eluting with the product during chromatography. | • Optimize the reaction conditions (especially temperature) to minimize side product formation first. • For chromatography, try a different solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol). • Consider recrystallization as an alternative or final purification step. |
| 2. Poor Solubility: The final product may have limited solubility, causing issues during workup or purification. | • During workup, use a sufficiently large volume of extraction solvent. • If solubility in common chromatography solvents is an issue, DMF has been noted as a solvent capable of solubilizing polar amino acids and similar compounds for amide coupling.[4] |
Protocol Optimization Strategies
To systematically improve your yield, focus on these key experimental parameters.
Optimized Two-Step, One-Pot Protocol
This protocol incorporates best practices to mitigate common failure points.
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Diisopropylamine
-
Triethylamine (Et3N)
-
Anhydrous Diethyl Ether (Et2O) or Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Step 1: Formation of (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride
-
Under an inert atmosphere (N2 or Ar), add 5-methoxyindole (1.0 eq) to a flame-dried, three-neck flask equipped with a stir bar and a dropping funnel.
-
Dissolve the indole in anhydrous Et2O or THF (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add oxalyl chloride (1.2 eq) to the dropping funnel and add it dropwise to the stirring indole solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of a yellow precipitate is expected.
Step 2: Amidation
-
In a separate dry flask, prepare a solution of diisopropylamine (2.5 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the crude acyl chloride slurry from Step 1 to the cold amine solution via cannula or dropping funnel. This step is also exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC analysis shows complete consumption of the intermediate.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve issues post-reaction.
Caption: A decision tree for troubleshooting based on TLC analysis.
References
-
Bacher, M., et al. (2001). Acta Crystallographica Section E: Structure Reports Online, 57(7), o1158-o1160. Available from: [Link]
- Google Patents. (Patent No. CN113788780B). Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Organic Syntheses. Procedure for reaction with oxalyl chloride. Available from: [Link]
-
Antilla, J. C., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC, NIH. Available from: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
ResearchGate. Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Available from: [Link]
-
Taylor, D., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
-
Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. NIH. Available from: [Link]
-
Sanna, F., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]
-
Organic Letters, ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Available from: [Link]
-
The Vespiary. Reaction between oxalyl chloride and indole. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Wikipedia. Indole. Available from: [Link]
-
de Campos, F. I., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC, NIH. Available from: [Link]
-
RSC Medicinal Chemistry, RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. Available from: [Link]
-
Katritzky, A. R., et al. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available from: [Link]
-
RSC Publishing. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available from: [Link]
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available from: [Link]
-
Khan Academy. Amide formation from acyl chloride (video). Available from: [Link]
-
ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Available from: [Link]
-
ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Available from: [Link]
- Google Patents. (Patent No. US5085991A). Process of preparing purified aqueous indole solution.
-
Journal of Medicinal Chemistry, ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Available from: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]
Sources
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]
- 2. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Welcome to the dedicated technical support guide for the purification of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in medicinal chemistry and process development. Our goal is to empower you, the researcher, to overcome common purification hurdles and achieve high purity for your target compound.
Introduction: The Challenge of Purifying Indolylglyoxamides
This compound is an indolylglyoxamide derivative. While the synthesis, typically involving the acylation of 5-methoxyindole with an oxalyl chloride derivative followed by amidation, is relatively straightforward, the purification presents distinct challenges. These often stem from the indole nucleus's susceptibility to oxidation, the polarity of the dual carbonyl system, and the formation of closely-related impurities that can co-purify with the final product. This guide is structured to address these specific issues head-on.
Part 1: Troubleshooting Guide
This section is designed to address specific problems you may encounter during the purification workflow.
Issue 1: My final product is a persistent oil or wax and fails to crystallize.
This is a common issue indicating the presence of impurities that inhibit the formation of a crystal lattice.
Root Cause Analysis:
-
Residual Solvents: Entrapped solvents from the work-up or chromatography (e.g., DCM, Ethyl Acetate, DMF) can significantly lower the melting point and prevent crystallization.
-
Process Impurities: Unreacted starting materials or closely related byproducts can act as "crystal poisons."
-
Incorrect Solvent System: The chosen solvent may be too good a solvent for your compound, preventing it from crashing out, or it may not be appropriate for inducing crystallization.
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure your product is dried under high vacuum (e.g., <1 Torr) at a slightly elevated temperature (e.g., 30-40°C, provided the compound is stable) for several hours to remove residual solvents.
-
Solvent Titration (Anti-Solvent Crystallization):
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone).
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane, or cold water) dropwise while vigorously stirring.
-
Continue adding the anti-solvent until persistent cloudiness is observed.
-
If no crystals form, try gently scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Allow the mixture to stand, often at a reduced temperature (4°C or -20°C), for several hours to days.
-
-
Re-purification: If crystallization fails, it is highly likely that the purity is insufficient. Re-subject the material to column chromatography using a shallower gradient to improve separation from closely eluting impurities.
Issue 2: My product has a persistent yellow or brown color, even after chromatography.
Color in indole-containing compounds is typically a sign of oxidation or the presence of highly conjugated impurities.
Root Cause Analysis:
-
Indole Oxidation: The electron-rich indole ring is susceptible to air oxidation, especially under acidic conditions or in the presence of light, forming colored polymeric species.
-
Chromatographic Artifacts: Some impurities may be generated on silica gel if it is not properly deactivated or if the chromatography is run too slowly.
Troubleshooting Protocol:
-
Activated Charcoal Treatment:
-
Dissolve the colored product in a suitable organic solvent (e.g., Ethanol or Ethyl Acetate) at room temperature or with gentle warming.
-
Add a small amount of activated charcoal (typically 1-5% w/w relative to your compound).
-
Stir the suspension for 15-30 minutes. Caution: Over-treatment can lead to significant product loss due to adsorption on the charcoal.
-
Filter the mixture through a pad of Celite® to remove the charcoal. The Celite pad is crucial as fine charcoal particles can be difficult to remove by standard filtration.
-
Concentrate the filtrate to recover the decolorized product and proceed with crystallization.
-
-
Aqueous Wash with a Reducing Agent: During the initial work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help remove some colored oxidative impurities.
Issue 3: TLC/HPLC analysis shows multiple spots/peaks with very similar Rf/retention times.
This indicates the presence of structurally similar impurities that are challenging to separate from the desired product.
Root Cause Analysis:
-
Isomeric Impurities: Positional isomers formed during the initial acylation of the indole.
-
Incomplete Reaction: Presence of the intermediate glyoxylic acid (from hydrolysis of the glyoxylyl chloride) or unreacted 5-methoxyindole.
-
Degradation Products: O-demethylation at the 5-position to yield the corresponding phenol, or N-dealkylation of the diisopropylamide group, can occur. Studies on related tryptamines show metabolism often occurs at these positions.[1]
Troubleshooting Workflow Diagram:
Caption: Decision tree for troubleshooting co-eluting impurities.
Optimizing Chromatography:
-
Solvent System Modification: Switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system. The different solvent selectivities can often resolve previously co-eluting spots.
-
Modifier Addition: Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel, reducing tailing and sometimes improving the separation of basic indole compounds.
-
High-Performance Flash Chromatography: Utilize high-resolution silica cartridges and automated flash chromatography systems that allow for very shallow gradients, providing superior separation compared to traditional gravity columns.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect?
Understanding the potential impurities is critical for developing a robust purification strategy.[2] The most likely impurities originate directly from the synthetic pathway.
Impurity Fate Map:
Caption: Origin of common impurities in the synthesis.
Summary of Potential Impurities:
| Impurity Name | Origin | Typical Chromatographic Behavior | Removal Strategy |
|---|---|---|---|
| 5-Methoxyindole | Unreacted starting material | Less polar than the product. | Column chromatography (elutes first). |
| 5-Methoxy-1H-indole-3-glyoxylic acid | Hydrolysis of the intermediate glyoxylyl chloride before or during amidation. | Very polar; may streak on TLC. | Aqueous base wash (e.g., NaHCO₃) during work-up; will remain at baseline on silica. |
| Oxidized/Polymeric Species | Air/light-induced degradation of the indole ring. | Often colored (yellow/brown) and can be a complex mixture. | Activated charcoal treatment; minimizing exposure to air and light. |
| N-deisopropyl Impurity | Potential side reaction or degradation. | More polar than the product. | Careful chromatography with a shallow gradient. |
Q2: What are the recommended starting conditions for column chromatography?
For a compound of this polarity, normal-phase silica gel chromatography is the method of choice.
Recommended Protocol:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase (Eluent): A gradient system is highly recommended.
-
Starting Point: Begin with a low-polarity mixture, such as 10-20% Ethyl Acetate in Hexane (or Heptane).
-
Gradient: Gradually increase the polarity to 40-60% Ethyl Acetate in Hexane. The optimal final polarity will depend on the specific impurity profile.
-
Alternative System: If separation is poor, a Dichloromethane (DCM) / Methanol (MeOH) system can be effective. Start with 100% DCM and gradually introduce MeOH up to ~5%.
-
-
Loading: Use dry loading for best results. Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and carefully apply the resulting dry powder to the top of the column. This prevents band broadening associated with liquid loading in a strong solvent.
-
Monitoring: Monitor the fractions using TLC, staining with a potassium permanganate (KMnO₄) solution, which is highly effective for visualizing indole compounds.
Q3: How can I develop a robust crystallization protocol?
Crystallization is the most effective method for achieving high final purity. A systematic approach is key. A related compound, 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, was successfully crystallized by slow evaporation from methanol, which provides a valuable starting point.[3]
Step-by-Step Crystallization Development:
-
Purity Check: Ensure the material to be crystallized is of reasonable purity (>90-95% by HPLC/NMR) as determined by analytical methods.[4]
-
Solvent Screening: Test the solubility of your compound in a range of solvents at both room temperature and elevated temperatures.
| Solvent Class | Example Solvents | Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good for single-solvent recrystallization (dissolve hot, cool to crystallize). |
| Esters | Ethyl Acetate (EtOAc) | Good for single-solvent or as the "good" solvent in a binary system. |
| Ketones | Acetone | Often a very strong solvent; useful for dissolving material for anti-solvent addition. |
| Hydrocarbons | Hexane, Heptane | Typically used as the "anti-solvent" or "poor" solvent. |
| Ethers | Diethyl Ether, MTBE | Can be used for recrystallization, often in combination with hydrocarbons. |
| Nitriles | Acetonitrile (MeCN) | Can be an excellent crystallization solvent for moderately polar compounds. |
-
Execution:
-
Single Solvent: Dissolve the compound in a minimum amount of a suitable boiling solvent (e.g., Ethanol). Filter the hot solution to remove any particulates. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize yield.
-
Binary Solvent (Anti-Solvent): Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate). Slowly add a "poor" solvent (e.g., Hexane) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the solid, then allow the solution to stand undisturbed for slow crystallization.
-
Q4: What analytical techniques are essential for confirming final purity?
A combination of methods is required to unequivocally establish purity according to regulatory guidelines.[5]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is a typical starting point for method development. The goal is to achieve a purity level of >99.5% by peak area.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1%). The absence of signals corresponding to starting materials or predictable byproducts is a strong indicator of purity.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the masses of minor impurity peaks seen in the HPLC chromatogram.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.
By systematically applying the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively overcome the challenges associated with the purification of this compound and obtain material of high purity suitable for further research and development.
References
-
Tang, X. W., et al. (2011). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1158. [Link]
-
John, S., et al. (2022). A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 11(9), 622-642. [Link]
-
Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 30(6), 360-367. [Link]
-
Jain, A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(11), 1541. [Link]
-
U.S. Pharmacopeial Convention. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. USP. [Link]
Sources
- 1. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
"stability issues with N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide in solution"
Welcome to the technical support center for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this indole-3-glyoxylamide derivative in solution. Given the inherent reactivity of the indole scaffold, understanding its stability profile is critical for generating reliable and reproducible experimental data.[1][2]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is causing this and is the compound degrading?
A1: Color change in solutions of indole derivatives is a common indicator of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. This process can be initiated by several factors:
-
Exposure to Air (Oxygen): The electron-rich indole ring can react with atmospheric oxygen, especially when catalyzed by light or trace metal impurities.
-
Light Exposure: Indole scaffolds can absorb UV light, leading to the formation of reactive radical species that can initiate degradation pathways.[3] The 5-methoxy substituent, in particular, can be involved in UV-induced radical formation.[3]
-
Inappropriate pH: Both strongly acidic and alkaline conditions can promote the degradation of indole derivatives.[4][5] Acidic conditions can lead to polymerization, while high pH can also catalyze decomposition.[4]
A color change strongly suggests that the integrity of your compound is compromised. It is crucial to analytically verify the purity of the solution using methods like HPLC or LC-MS before proceeding with your experiments.
Q2: I am observing poor reproducibility in my bioassays. Could this be related to the stability of the compound in my assay buffer?
A2: Yes, poor reproducibility is a classic sign of compound instability under experimental conditions. The bioactivity of your compound is directly related to its chemical structure. If the compound degrades in your assay buffer over the time course of the experiment, the effective concentration of the active molecule will decrease, leading to variable results.
Factors in your assay buffer that can influence stability include:
-
pH: As mentioned, the pH of your buffer is critical.[5] Ensure the pH is within a stable range for your compound, which for many indole derivatives is near neutral (pH 6-8).
-
Buffer Components: Certain buffer components can react with your compound. For example, buffers containing reactive species or trace metal contaminants can accelerate degradation.
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation. For sensitive experiments, de-gassing the buffer may be necessary.
-
Temperature: Higher temperatures will generally increase the rate of chemical degradation.
It is best practice to evaluate the stability of your compound in the specific assay buffer under the exact experimental conditions (time, temperature, light exposure) you plan to use.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For indole-3-glyoxylamides, a common choice for a stock solution is a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally non-reactive and can solubilize a wide range of organic molecules.
Key Considerations for Stock Solutions:
-
Solvent Purity: Use anhydrous, high-purity solvents to minimize contaminants that could initiate degradation (e.g., water, peroxides).
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.
-
Light Protection: Always protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Q4: How should I handle the solid form of the compound?
A4: The solid compound is generally more stable than when in solution. However, proper handling is still important:
-
Storage: Store the solid compound in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is often suitable.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.
-
Weighing: When weighing the compound, do so quickly to minimize exposure to atmospheric moisture and light.
Troubleshooting Guide: Degradation in Solution
If you suspect your compound is degrading in solution, follow this systematic troubleshooting guide.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol 1: Basic Stability Assessment in Different Solvents
This protocol allows for a quick assessment of the compound's stability in various solvents under defined conditions.
Objective: To determine the short-term stability of this compound in common laboratory solvents.
Materials:
-
This compound
-
High-purity, anhydrous: DMSO, DMF, Acetonitrile (ACN), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS), pH 7.4
-
Amber HPLC vials
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This will be your T=0 reference.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the test solvents (DMSO, DMF, ACN, EtOH, PBS).
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of each test solution to an amber HPLC vial and analyze by HPLC/LC-MS to determine the initial peak area of the parent compound.
-
Incubate Samples: Store the remaining test solutions under the following conditions:
-
Set 1: Room temperature, exposed to ambient light.
-
Set 2: Room temperature, protected from light (wrapped in foil).
-
Set 3: 4°C, protected from light.
-
-
Time-Point Analysis: Analyze an aliquot from each condition at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.
Protocol 2: Photostability Testing
This protocol is a simplified version based on ICH Q1B guidelines to assess light sensitivity.[6]
Objective: To evaluate the photosensitivity of this compound in solution.
Materials:
-
Compound solution (e.g., 100 µM in a stable solvent determined from Protocol 1)
-
Clear and amber vials (or clear vials wrapped in aluminum foil for dark control)
-
A photostability chamber or a light source with controlled output (e.g., cool white fluorescent and near-UV lamps).
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Aliquot the compound solution into both clear (exposed sample) and amber/wrapped (dark control) vials.
-
Exposure: Place both sets of vials in the photostability chamber. The dark control should be placed alongside the exposed sample to ensure temperature conditions are identical. Expose the samples to a controlled light source. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC/LC-MS.
-
Evaluation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the parent peak area in the exposed sample compared to the dark control indicates photosensitivity.
Data Summary Table
The following table provides a hypothetical summary of stability data based on the known properties of related indole compounds. Users should generate their own data for this compound.
| Parameter | Condition | Recommended Action | Rationale |
| Solid Storage | Room Temp, Dark, Desiccated | Store long-term at ≤ 4°C under inert gas. | Prevents slow oxidation and hydrolysis from atmospheric moisture. |
| Stock Solution | DMSO or DMF | Store at -20°C or -80°C in amber vials under inert gas. Prepare fresh dilutions. | Minimizes solvent-mediated degradation and oxidation. |
| pH Stability | Strongly Acidic (<5) | Avoid. | Risk of acid-catalyzed polymerization and degradation.[4][8] |
| Neutral (6-8) | Optimal Range. | Most indole derivatives exhibit maximal stability in this range.[9] | |
| Strongly Alkaline (>9) | Avoid. | Risk of base-catalyzed hydrolysis and degradation.[4] | |
| Photostability | UV or prolonged ambient light | Work in low light conditions. Use amber glassware. | The indole ring is a chromophore and can undergo photodegradation.[3][7] |
References
-
UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 2020.
-
Indole-3-carbinol. Ask Ayurveda.
-
Indole-3-acetic acid. Ask Ayurveda.
-
N-(2-(5-Methoxy-1H-indol-3-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethyl)acetamide | C13H16N2O2 | CID - PubChem. PubChem. -
Why is indole acetic acid not stable under acidic conditions or light. Reddit.
-
This compound. Fisher Scientific.
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors... Journal of Medicinal Chemistry.
-
2-(1H-indol-3-yl)-2-oxoacetamide - PubChem. PubChem.
-
This compound. Laibo Chem.
-
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. National Institutes of Health.
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate.
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest... MDPI.
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
-
Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. NINGBO INNO PHARMCHEM CO., LTD.
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health.
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides... MDPI.
-
Microbial Degradation of Indole and Its Derivatives. SciSpace.
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
-
This compound. BLDpharm.
-
This compound. Global Labor.
-
5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. SWGDRUG.org.
-
New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)... PubMed.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... MDPI.
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid... PubMed.
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health.
-
A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine... ResearchGate.
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... ResearchGate.
-
Photostability testing theory and practice. Q1 Scientific.
-
Overview of Testing Methods for N-nitrosamines Monitoring... Pharmaceuticals and Medical Devices Agency.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients... PubMed Central.
-
Analysis of N-nitrosodimethylamine and N-nitrodimethylamine in groundwater. NASA Technical Reports Server.
-
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. PubChem.
-
N-(2-(5-Methoxy-1-nitroso-1H-indol-3-yl)ethyl-1,1,2,2-d4)acetamide. Pharmaffiliates.
-
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine). LGC Standards.
-
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. 542)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ask-ayurveda.com [ask-ayurveda.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ask-ayurveda.com [ask-ayurveda.com]
"troubleshooting N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide crystallization"
Welcome to the technical support guide for the crystallization of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in achieving high-purity, crystalline material consistently.
Compound Overview
This compound is an indole derivative. Like many active pharmaceutical ingredients (APIs), its solid-state properties, including crystal form and purity, are critical for downstream applications, influencing factors such as stability, solubility, and bioavailability.[1][2] Proper crystallization is the most effective means of controlling these attributes.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₃ | [3][4] |
| Molecular Weight | 302.37 g/mol | [3][4] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
| Key Structural Features | 5-methoxyindole core, oxoacetamide linker, N,N-diisopropyl groups. | Chemical Structure |
Foundational Crystallization Workflow
Before troubleshooting, it is essential to have a robust baseline protocol. The following workflow is a recommended starting point based on the properties of related indole derivatives.[5][6]
Caption: General workflow for cooling crystallization.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of indole-based compounds.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated, super-cooled liquid (an "oil") rather than a solid crystalline lattice.[7] This typically occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solid in that specific solvent environment.[8] Impurities can also depress the melting point, making oiling out more likely.[9] This is a critical issue because oils tend to trap impurities and rarely solidify into a pure, ordered crystalline form.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly. Slow, controlled cooling is paramount.[10]
-
Action: Allow the flask to cool slowly to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath. Consider using a programmable cooling system for maximum control.
-
-
Increase Solvent Volume: You may be operating at too high a concentration.
-
Action: Re-heat the oiled-out mixture until it is a clear solution. Add 10-20% more of the primary solvent, then attempt the slow cooling process again.[8]
-
-
Alter the Solvent System: The chosen solvent may be too "good" or too "poor."
-
Action: Switch to a solvent system where the compound has slightly lower solubility. Alternatively, if using an anti-solvent, add it much more slowly and at a slightly elevated temperature to avoid generating localized high supersaturation.[11]
-
-
Introduce Seed Crystals: Seeding provides a template for crystallization to occur, bypassing the kinetic barrier to nucleation and guiding the formation of the desired crystal form.[7][12]
-
Action: Add a very small amount of previously isolated, pure crystals (seed crystals) once the solution has cooled slightly but before it becomes visibly cloudy or oily. The ideal seeding point is within the metastable zone width (MSZW).
-
Caption: Decision tree for troubleshooting oiling out.
Q2: My crystallization results are inconsistent, sometimes giving needles and other times plates. Could this be polymorphism?
A2: Understanding Polymorphism
Yes, this is a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[13][14] These different forms, or polymorphs, are distinct solid-state materials and can have different physical properties, including:
-
Solubility and Dissolution Rate[15]
-
Melting Point
-
Stability and Hygroscopicity
-
Crystal Habit (e.g., needles vs. plates)[16]
Factors like the type of solvent, cooling rate, and presence of impurities can influence which polymorph is formed.[10][14] For pharmaceutical applications, it is critical to identify and consistently produce the most stable polymorph to ensure product safety and efficacy.[15][17]
Investigative Actions:
-
Systematic Screening: Perform a systematic crystallization screen using a variety of solvents with different polarities and hydrogen bonding capabilities (see Table 2). Varying conditions like cooling rate and supersaturation can also reveal different forms.[18]
-
Characterization: Analyze the different crystal habits obtained using techniques like:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs, as each form will have a unique diffraction pattern.[14]
-
Differential Scanning Calorimetry (DSC): DSC can identify different melting points and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates.
-
Q3: What are some good starting points for solvent selection for this compound?
A3: A Rational Approach to Solvent Screening
Solvent selection is crucial and depends on solute-solvent interactions.[10] For indole derivatives, a range of solvents should be explored. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For anti-solvent crystallization, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent."
A study on the crystallization of crude indole found a mixed solvent of methanol and water to be effective.[6][19] An analogue, 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, was successfully crystallized from methanol via slow evaporation.[5] This suggests that polar protic solvents are a good starting point.
Table 2: Suggested Solvents for Screening
| Solvent Class | Primary Solvents (Good Solubility) | Anti-Solvents (Poor Solubility) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Water | Polar protic solvents are often effective for indole derivatives.[5][6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Heptane, Hexane | Moderate polarity, can offer different solvation interactions. |
| Esters | Ethyl Acetate (EtOAc) | Heptane, Hexane | Good for compounds of intermediate polarity. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Heptane, Hexane | Aprotic ether, can prevent solvate formation. |
| Aprotic Polar | Acetonitrile (ACN) | Water, Isopropyl Acetate (IPAc) | Can influence different crystal packing via dipole interactions. |
Q4: I am getting a very low yield. What are the common causes?
A4: Maximizing Product Recovery
Low yield is a common problem with several potential causes.[8]
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[8]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If the mother liquor is still rich in product (check via TLC or by evaporating a small sample), you can reduce the solvent volume by boiling and attempt to recover a second crop of crystals.
-
-
Premature Crystallization: If the solution cools too fast or is disturbed during hot filtration, the product can crash out along with impurities.
-
Solution: Ensure all glassware is pre-heated. Use slightly more solvent than the bare minimum to prevent premature crystallization during transfer steps.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold anti-solvent in which the product is known to be poorly soluble.
-
-
Incomplete Reaction or Poor Purity: If the starting material is very impure, the yield of the desired crystalline product will naturally be low.
-
Solution: Assess the purity of the crude material before crystallization. An initial purification by column chromatography may be necessary if the material is heavily contaminated.[19]
-
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization Screening
-
Solubility Test: In separate small vials, add ~10 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid dissolves. Record the approximate solubility (e.g., mg/mL).
-
Heating: Heat the vial to the solvent's boiling point. If the solid dissolves completely, it is a potential candidate.
-
Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature.
-
Re-cooling: Place the vial in an ice bath (0-5 °C) for 30 minutes.
-
Observation: Observe the quality and quantity of crystals formed. A good system will show poor solubility at room temperature but good solubility at high temperature, and will produce a significant amount of crystalline solid upon cooling.
-
Repeat: Repeat this process for all solvent systems listed in Table 2 to identify the most promising candidates for scale-up.
Protocol 2: Characterization by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small, representative sample (~5-10 mg) of the dried crystals with a mortar and pestle to ensure a random orientation of crystallites.
-
Mounting: Pack the powdered sample into the sample holder according to the instrument's specifications. Ensure the surface is flat and level.
-
Data Acquisition: Set up the XRPD instrument (e.g., Bruker D8, Panalytical X'Pert) with appropriate parameters (e.g., Cu Kα radiation, 2θ scan range of 2° to 40°, step size of 0.02°, scan speed of 1°/min).
-
Analysis: Process the resulting diffractogram. The peak positions (in 2θ) and their relative intensities form a unique fingerprint for a specific crystalline phase. Compare the patterns from different crystallization experiments to identify or rule out polymorphism.
References
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia. [Link]
-
Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
-
Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. [Link]
-
All About Drugs. (n.d.). Polymorphism. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
National Institutes of Health (NIH). (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. [Link]
-
ResearchGate. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]
-
PubMed. (2011). 2-(1-Ethyl-5-meth-oxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]
-
National Institutes of Health (NIH). (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]
-
PubMed Central. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. [Link]
-
PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. [Link]
-
PubChem. (n.d.). 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. [Link]
-
PubMed Central. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. [Link]
-
Amanote Research. (n.d.). 2-(1-Ethyl-5-Methoxy-1h-Indol-3-Yl)-N-Isopropyl-2-Oxoacetamide. [Link]
-
Laibo Chem. (n.d.). N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. [Link]
-
SWGDRUG.org. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. [Link]
- Google Patents. (2024).
-
PubMed Central. (n.d.). A narrative synthesis of research with 5-MeO-DMT. [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. [Link]
-
RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 4. eMolecules this compound | Fisher Scientific [fishersci.com]
- 5. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. Polymorphism – All About Drugs [allfordrugs.com]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. curiaglobal.com [curiaglobal.com]
- 17. xtalks.com [xtalks.com]
- 18. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and efficacious dosage of the novel compound N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide for in vivo studies. Given the novelty of this specific molecule, this document emphasizes a systematic, first-principles approach to dose optimization, drawing upon established best practices in preclinical pharmacology.
Part 1: Foundational Knowledge & Initial Steps
Before initiating any animal studies, a thorough understanding of the compound's properties is essential. This initial phase focuses on gathering preliminary data to inform the design of subsequent in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A: The core structure, a 5-methoxy-1H-indole, is a key feature in many tryptamine-based psychoactive compounds, such as 5-MeO-DMT. These compounds are often agonists at serotonin receptors, particularly 5-HT1A and 5-HT2A.[1][2][3] It is plausible that this compound shares a similar pharmacological target. However, its unique N,N-diisopropyl and 2-oxoacetamide substitutions necessitate empirical validation of its binding affinities and functional activity at these and other potential targets.
Q2: How do I determine a starting dose for my first in vivo study?
A: Establishing a safe starting dose is a critical first step. The approach should be multi-faceted:
-
Literature Review: Search for published studies on compounds with similar structures. While data on this exact molecule is scarce, information on related tryptamines can provide a preliminary, albeit cautious, starting point.
-
In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a guide. While direct conversion to an in vivo dose is not straightforward, this data provides a measure of the compound's potency.[4]
-
Allometric Scaling: If you have data from another animal species, allometric scaling, which considers the body surface area differences between species, can be used to estimate an equivalent dose.[5][6][7][8][9] This is a standard method for interspecies dose extrapolation.
-
Dose Escalation Studies: In the absence of prior data, a dose-range finding study is essential. This involves administering escalating doses to different groups of animals to determine the maximum tolerated dose (MTD).[4][10]
Q3: This compound appears to be poorly soluble in water. How should I formulate it for in vivo administration?
A: Poor aqueous solubility is a common challenge in drug development.[11][12] Several formulation strategies can enhance bioavailability:
-
Co-solvents: Incorporating organic solvents can improve solubility.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, creating a hydrophilic outer surface.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing absorption.[12][13][14]
-
Nanosuspensions: Reducing particle size to the nanometer range can increase the surface area for dissolution.[15]
The choice of formulation will depend on the route of administration and the physicochemical properties of the compound.
Part 2: Experimental Design & Methodologies
This section provides detailed protocols for key in vivo studies to determine the optimal dosage of this compound.
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
The objective of these initial studies is to identify a range of doses that are well-tolerated and to pinpoint the highest dose that does not cause unacceptable adverse effects.[10][16]
Experimental Protocol:
-
Animal Model Selection: Choose a relevant animal model. For initial studies, rodents (mice or rats) are commonly used.[10]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A typical group size is 3-5 animals per sex.
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.
-
Administration: Administer the compound via the intended clinical route. For initial studies, intraperitoneal (i.p.) or oral (p.o.) routes are common.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[4] Record observations such as changes in posture, activity, and grooming.
-
Data Collection: Monitor body weight, food, and water intake. At the end of the study, collect blood for clinical pathology and perform a gross necropsy.
Data Presentation: Sample DRF/MTD Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | 5/5 |
| 2 | Compound | 1 | 5/5 |
| 3 | Compound | 10 | 5/5 |
| 4 | Compound | 100 | 5/5 |
| 5 | Compound | 300 | 5/5 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a tolerated dose range is established, PK/PD studies are crucial to understand the relationship between drug exposure and its pharmacological effect.[17]
Experimental Protocol:
-
Dose Selection: Choose 2-3 dose levels from the well-tolerated range identified in the DRF/MTD study.
-
Blood Sampling: After drug administration, collect blood samples at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours).
-
Bioanalysis: Analyze plasma samples to determine the concentration of the compound over time. This will yield key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
PD Assessment: At corresponding time points, measure a relevant pharmacodynamic endpoint. Given the potential mechanism of action, this could be a behavioral measure (e.g., head-twitch response in rodents) or a target engagement biomarker.
-
Data Integration: Correlate the PK data with the PD data to establish a dose-exposure-response relationship.
Visualization: PK/PD Relationship Workflow
Caption: Workflow for integrating PK and PD data to determine the optimal dose.
Part 3: Troubleshooting Guide
This section addresses common challenges encountered during in vivo studies and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality or severe toxicity at the lowest dose | - Starting dose was too high.- Unexpected sensitivity in the chosen animal model.- Formulation toxicity. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).- Review in vitro cytotoxicity data to better inform the starting dose.- Conduct a vehicle-only toxicity study to rule out formulation effects.[4] |
| No observable effect at the highest administered dose | - The compound may have low efficacy.- Poor bioavailability due to low solubility or high first-pass metabolism. | - Confirm target engagement with a biomarker assay.- Investigate alternative formulations to improve solubility and absorption.[11][13]- Consider a different route of administration. |
| High variability in results between animals | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Issues with the formulation (e.g., instability, non-homogeneity). | - Ensure all personnel are properly trained on the dosing procedures.- Increase the sample size to improve statistical power.- Verify the stability and homogeneity of the dosing formulation. |
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 24(6). [Link]
-
Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? [Link]
-
Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
Psychedelic Research in Science & Medicine. (2022). 5-MeO-DMT: A primer on a potent psychedelic. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1365. [Link]
-
Wikipedia. (n.d.). 5-MeO-DMT. [Link]
-
ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. [Link]
-
Wikipedia. (n.d.). 5-MeO-DiPT. [Link]
-
Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug metabolism and disposition: the biological fate of chemicals, 38(8), 1413–1420. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual. [Link]
-
PubMed. (2007). Optimising in vivo pharmacology studies--Practical PKPD considerations. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
Lazic, S. E., Clarke-Williams, C. J., & Munafò, M. R. (2018). General Principles of Preclinical Study Design. eLife, 7, e32822. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
Sources
- 1. thesignsoflife.com.au [thesignsoflife.com.au]
- 2. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 7. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altasciences.com [altasciences.com]
- 17. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Achieving high purity is critical for downstream applications, and understanding the impurity profile is the first step toward robust process control. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the fundamental principles of indole and α-ketoamide chemistry. We will explore the origins of common impurities, their detection, and field-proven strategies for their mitigation and removal.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route assumed in this guide?
A1: This guide is based on the most common and direct synthetic approach: a two-step, one-pot Friedel-Crafts-type acylation.
-
Acylation: 5-methoxy-1H-indole is reacted with an oxalyl derivative, most commonly oxalyl chloride, to form the highly reactive 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride intermediate.
-
Amidation: This intermediate is subsequently reacted in situ with diisopropylamine to yield the final product, this compound.
Q2: My reaction mixture turns dark brown or black upon adding oxalyl chloride. Is this normal, and what causes it?
A2: This is a very common observation and indicates the formation of polymeric impurities. The indole ring, while aromatic, is highly electron-rich and can be sensitive to the strong acidic conditions generated during the reaction (HCl is a byproduct of the reaction with oxalyl chloride).[1][2] Under these conditions, the indole nucleus can be protonated, leading to acid-catalyzed polymerization or degradation, which results in highly colored, often intractable byproducts.[3] Careful temperature control and immediate consumption of the intermediate are key to minimizing this.
Q3: I see a significant amount of unreacted 5-methoxy-1H-indole in my crude product. What went wrong?
A3: This typically points to one of three issues:
-
Insufficient Acylating Agent: The oxalyl chloride may have been impure, or some of it may have been quenched by atmospheric moisture before it could react with the indole.
-
Poor Reactivity: The reaction temperature might have been too low, slowing the acylation rate significantly.
-
Precipitation: The starting material or the intermediate salt may have precipitated out of the solution, preventing the reaction from going to completion. Ensure you are using a suitable solvent that can maintain the solubility of all components.
Q4: My final product has a low melting point and appears oily or waxy, even after solvent removal. Why?
A4: This suggests the presence of significant impurities that are acting as a eutectic mixture, depressing the melting point. Common culprits include residual solvents, unreacted diisopropylamine (which is a liquid at room temperature), or side-products that are oils rather than crystalline solids. It is also possible that the product has not fully crystallized. Proper purification, typically through recrystallization or column chromatography, is necessary.
Part 2: Troubleshooting Guide: Impurity Profile & Mitigation
This section details specific impurities, their likely causes, and actionable solutions.
Impurity 1: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic acid
-
Symptom: An additional spot on your TLC plate (often more polar than the product) or a peak in your LC-MS analysis with a mass corresponding to the hydrolyzed product (M-71). This impurity can make the crude product feel sticky or hygroscopic.
-
Probable Cause: This acidic impurity is formed by the hydrolysis of the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride intermediate. This occurs if there is excess water in the reaction solvent, reagents, or introduced during the workup before the amidation step is complete.
-
Solution & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Workup Protocol: Quench the reaction by adding the mixture to a cold solution of the diisopropylamine, rather than adding water. If an aqueous wash is necessary, perform it after the amidation is complete and confirmed by TLC. An alkaline wash (e.g., with saturated sodium bicarbonate solution) can effectively remove this acidic impurity during the workup.
-
Impurity 2: Polymeric Indole Byproducts
-
Symptom: A dark, insoluble residue in your reaction flask or a baseline "smear" on your TLC plate. This often results in a lower yield and a discolored final product that is difficult to purify.
-
Probable Cause: As discussed in the FAQs, indoles are prone to polymerization under strong acid conditions.[2][3] The HCl generated in situ from the reaction of 5-methoxy-1H-indole with oxalyl chloride creates a harsh microenvironment that can initiate this side reaction.[1]
-
Solution & Prevention:
-
Temperature Control: Maintain a low temperature (typically -10 °C to 0 °C) during the addition of oxalyl chloride. This moderates the reaction rate and minimizes the exothermic generation of HCl.
-
Slow Addition: Add the oxalyl chloride dropwise to the indole solution. This prevents a localized buildup of the acylating agent and HCl.
-
Solvent Choice: Use a non-polar, aprotic solvent like diethyl ether or dichloromethane. Avoid solvents that can be protonated or react with HCl.
-
Impurity 3: N,N,N',N'-Tetraisopropyloxamide
-
Symptom: A non-UV active, non-polar impurity that may be visible by staining on a TLC plate or detected by mass spectrometry.
-
Probable Cause: This impurity arises from the reaction of two equivalents of diisopropylamine with one equivalent of oxalyl chloride. This is favored if the diisopropylamine is added too quickly or if it comes into contact with unreacted oxalyl chloride before the oxalyl chloride has had a chance to react with the indole.
-
Solution & Prevention:
-
Addition Sequence: The preferred method is to add the oxalyl chloride to the indole first to form the intermediate, and only then introduce the diisopropylamine. Alternatively, adding the formed indolyl-glyoxyl chloride solution to a solution of diisopropylamine can also minimize this side reaction.
-
Stoichiometry: Use a slight excess, but not a large excess, of diisopropylamine (e.g., 2.1-2.5 equivalents relative to the indole) to ensure complete reaction without driving the formation of the oxamide.
-
Impurity 4: Isomeric Byproducts (Acylation at C2 or N1)
-
Symptom: Peaks in your HPLC or NMR spectrum that are very similar to your main product but with slightly different chemical shifts or retention times. These are often difficult to separate.
-
Probable Cause: While the C3 position of the indole is the most nucleophilic and kinetically favored site for electrophilic substitution, trace amounts of acylation can occur at other positions, particularly the N1 position.[4]
-
Solution & Prevention:
-
Optimized Reaction Conditions: Low temperatures strongly favor C3 substitution. Running the reaction at elevated temperatures can increase the amount of isomeric impurities.
-
Purification: Careful column chromatography with a shallow gradient is often required to separate these closely related isomers.
-
Part 3: Visualization & Data
Diagrams
Caption: Synthesis pathway and points of impurity formation.
Caption: A logical workflow for troubleshooting common purity issues.
Table of Common Impurities
| Impurity Name | Structure | Probable Cause | Recommended Analytical Technique | Mitigation Strategy |
| Unreacted Starting Material | 5-Methoxy-1H-indole | Incomplete reaction; poor reagent quality. | HPLC, TLC | Increase reaction time; verify reagent stoichiometry and purity. |
| 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetic acid | Indole-CO-COOH | Hydrolysis of the acyl chloride intermediate. | HPLC, LC-MS | Use anhydrous conditions; basic wash in workup. |
| Polymeric Byproducts | (Indole)n | Acid-catalyzed polymerization. | Visual, Insolubility | Maintain low temperature (-10 to 0 °C); slow addition of oxalyl chloride. |
| N,N,N',N'-Tetraisopropyloxamide | (iPr)₂N-CO-CO-N(iPr)₂ | Reaction between oxalyl chloride and excess amine. | GC-MS, LC-MS | Control stoichiometry; add amine after indole acylation is complete. |
Part 4: Recommended Protocols
Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
-
Objective: To monitor the consumption of the starting material and the formation of the product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexane (adjust polarity as needed).
-
Procedure:
-
Dissolve a micro-sample of the reaction mixture in ethyl acetate.
-
Spot the plate with three lanes: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
-
Develop the plate in the mobile phase.
-
Visualize under UV light (254 nm). The starting indole and the product are UV active.
-
-
Interpretation: The reaction is complete when the spot corresponding to the 5-methoxy-1H-indole is no longer visible in the RM lane. The product will appear as a new, less polar spot.
Protocol 2: Purification by Recrystallization
-
Objective: To remove minor impurities and obtain a crystalline, high-purity final product.
-
Solvent System Selection: A binary solvent system is often effective. Good candidates include Ethyl Acetate/Heptane, Isopropanol/Water, or Acetonitrile/Water.[5]
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot, more polar solvent (e.g., ethyl acetate).
-
If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution.
-
Slowly add the hot, less polar "anti-solvent" (e.g., heptane) until the solution becomes faintly cloudy.
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
References
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Tang, X. W., et al. (2011). 2-(1-Ethyl-5-meth-oxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. Acta Crystallographica Section E. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Oxoacetamide.
- Google Patents. (n.d.). An improved process for purification of zolmitriptan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. WO2008007390A2 - An improved process for purification of zolmitriptan - Google Patents [patents.google.com]
Technical Support Center: N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Welcome to the technical support center for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways and provide practical advice for maintaining its integrity during your studies.
Frequently Asked Questions (FAQs) on Degradation
This section addresses common questions regarding the stability of this compound under various experimental conditions.
Q1: What are the most likely degradation pathways for this molecule under hydrolytic conditions (acidic or basic)?
A1: The primary sites susceptible to hydrolysis are the α-ketoacetamide and the methoxy ether functionalities.
-
Amide Hydrolysis: The N,N-diisopropylacetamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 5-methoxy-1H-indole-3-glyoxylic acid and diisopropylamine. This is a common pathway for amides.
-
Decarbonylation: Following the initial hydrolysis of the amide, the resulting α-keto acid (5-methoxy-1H-indole-3-glyoxylic acid) can be unstable and may undergo decarbonylation to form 5-methoxy-1H-indole-3-carbaldehyde.
-
Ether Cleavage: The 5-methoxy group on the indole ring is generally stable but can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI) to yield the corresponding 5-hydroxyindole derivative.
Q2: How susceptible is the indole ring to oxidative degradation?
A2: The indole nucleus is electron-rich and highly susceptible to oxidation.[1][2][3]
-
Pyrrole Ring Oxidation: Oxidation often targets the C2-C3 double bond of the indole ring. This can lead to the formation of various oxidation products, such as oxindoles and isatins, ultimately resulting in the cleavage of the pyrrole ring to form N-formylanthranilic acid derivatives.[2]
-
Hydroxylation: The indole ring can also undergo hydroxylation at various positions, most commonly at the 2, 4, 6, or 7 positions. This is analogous to the metabolic hydroxylation seen in related tryptamines.[4][5]
-
Dimerization/Polymerization: In the presence of certain oxidizing agents or under acidic conditions, indole compounds can dimerize or polymerize, leading to the formation of colored impurities.
Q3: What is the expected impact of photostability on this compound?
A3: Indole-containing compounds are often sensitive to light.[6][7]
-
Photodegradation: Exposure to UV or even visible light can promote the formation of radical species, leading to a complex mixture of degradation products. The indole nucleus can undergo photooxidation, leading to products similar to those from chemical oxidation.[6] It is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis after sample preparation in acidic mobile phase. | Acid-catalyzed hydrolysis of the amide bond or ether cleavage. | - Neutralize the sample immediately after preparation. - Use a mobile phase with a pH closer to neutral if the chromatography allows. - Perform a time-course study in the acidic mobile phase to assess the rate of degradation. |
| Development of color (e.g., yellow, brown) in the sample solution upon storage. | Oxidation and/or polymerization of the indole ring. | - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants (e.g., ascorbic acid, BHT) to the formulation if compatible. - Protect the sample from light by using amber vials or covering with aluminum foil. |
| Loss of parent compound peak with the appearance of multiple smaller peaks in long-term stability studies. | Multiple degradation pathways occurring, likely a combination of hydrolysis, oxidation, and/or photolysis. | - Conduct a forced degradation study to identify the specific degradation products under different stress conditions (see protocol below).[8][9][10] - Use the information from the forced degradation study to develop a stability-indicating analytical method. |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known chemistry of its functional groups.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a systematic approach to investigating the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the parent compound.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
3. Sample Analysis:
-
Analyze all stressed and control samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.
-
An example of starting HPLC conditions is provided in the table below.
-
Peak purity of the parent compound in the stressed samples should be checked using a photodiode array (PDA) detector.
-
Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products and aid in their structural elucidation.
Example HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Interpretation and Workflow
The following workflow illustrates the process of conducting and interpreting a forced degradation study.
Caption: Workflow for a forced degradation study and method development.
By following this guide, researchers can anticipate potential stability issues, troubleshoot experimental challenges, and develop robust analytical methods for this compound.
References
- Vertex AI Search. (n.d.). Analysis of N-nitrosodimethylamine and N-nitrodimethylamine in groundwater.
-
Darwish, H. W., & Attia, M. I. (2012). New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]- ethyl}acetamide: a contaminant in commercial melatonin preparations. Chemistry Central Journal, 6(1), 36. [Link]
- ResearchGate. (n.d.). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
-
Nakamura, A., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Forensic Toxicology, 24(1), 16-24. [Link]
-
Meng, S., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]
-
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 616942. [Link]
-
Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]
- National Institutes of Health. (n.d.). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
- National Institutes of Health. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
-
ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved January 16, 2026, from [Link]
- National Institutes of Health. (n.d.). Discovery of indole derivatives as STING degraders.
- ResearchGate. (n.d.). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat.
-
National Center for Biotechnology Information. (n.d.). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Retrieved January 16, 2026, from [Link]
- ResearchGate. (n.d.). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
- National Institutes of Health. (n.d.). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
-
MDPI. (n.d.). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved January 16, 2026, from [Link]
-
Frontiers. (n.d.). Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials. Retrieved January 16, 2026, from [Link]
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
National Center for Biotechnology Information. (n.d.). Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (n.d.). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS1,2. Retrieved January 16, 2026, from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (n.d.). A concise review on copper catalyzed synthesis of α-ketoamides. Retrieved January 16, 2026, from [Link]
-
bioRxiv. (n.d.). Degradation of indole-3-acetic acid by plant-associated microbes. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Visible light-mediated chemistry of indoles and related heterocycles. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). 5-MeO-DMT. Retrieved January 16, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved January 16, 2026, from [Link]
-
SciSpace. (n.d.). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). An Overview of Degradation Strategies for Amitriptyline. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved January 16, 2026, from [Link]
- National Institutes of Health. (n.d.). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry.
-
Pro Pharma Group. (n.d.). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 16, 2026, from [Link]
Sources
- 1. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
Technical Support Center: Improving Selectivity in the Synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction
Welcome to the technical support guide for the synthesis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This molecule, an important α-ketoacetamide derivative of 5-methoxyindole, is a valuable scaffold in medicinal chemistry and drug development. The primary synthetic route involves a Friedel-Crafts acylation reaction, a powerful tool for C-C bond formation on aromatic rings.[1][2] However, the electron-rich and poly-reactive nature of the indole nucleus presents significant challenges in achieving high regioselectivity, often leading to mixtures of products and complicating purification.[3]
This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common issues encountered during this synthesis. We will explore the underlying chemical principles, diagnose common experimental failures, and offer robust protocols to help you maximize the yield and purity of your target compound.
Part 1: Frequently Asked Questions - Understanding the Core Reaction
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is a classic Friedel-Crafts acylation , which proceeds via electrophilic aromatic substitution.[1][2] The reaction typically involves two main steps:
-
Formation of the Electrophile: An acylating agent, usually oxalyl chloride or a derivative, reacts with a Lewis acid catalyst (e.g., AlCl₃, ZnO) to form a highly reactive acylium ion.[1][4]
-
Nucleophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic acylium ion. The C3 position of indole is the most electron-rich and sterically accessible, making it the preferred site of attack under kinetic control.[5][6] Subsequent workup with diisopropylamine forms the final amide product.
Q2: Why is achieving high selectivity a major challenge in this synthesis?
A2: The indole nucleus has multiple nucleophilic sites, creating a competitive reaction environment.[5][7] Key selectivity issues include:
-
C3 vs. N1 Acylation: The indole nitrogen (N1) possesses a lone pair of electrons and an acidic proton. Under certain conditions, especially in the presence of a base, it can be deprotonated and compete with the C3 position for the acylating agent, leading to the N-acylated byproduct.[8]
-
C3 vs. C2 Acylation: While C3 is generally more reactive, functionalization at the C2 position can occur, particularly if the C3 position is blocked or if specific catalytic systems are used that favor C2 activation.[7]
-
Benzene Ring Acylation (C4-C7): Functionalization on the benzene portion of the indole is less common in electrophilic substitution but can be promoted by certain directing groups or harsh conditions.[3]
-
Polyacylation: The initial acylation deactivates the indole ring slightly, but under forcing conditions (excess reagent, high temperature), a second acylation can occur, leading to di-acylated impurities.[9]
Q3: What are the most common impurities I should expect to see?
A3: Besides unreacted starting materials, the most prevalent impurities are isomers and byproducts resulting from the selectivity issues mentioned above. These include:
-
N,N-Diisopropyl-2-(5-methoxy-1H-indol-1-yl)-2-oxoacetamide (N1-isomer)
-
N,N-Diisopropyl-2-(5-methoxy-1H-indol-2-yl)-2-oxoacetamide (C2-isomer)
-
Di-acylated 5-methoxyindole derivatives
-
Oxamide: A poorly soluble byproduct that can form from the self-reaction of the acylating agent or its breakdown products, particularly if ammonia or amines are present under inappropriate conditions.[10]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
Issue 1: Low Yield and a Complex Product Mixture on TLC/LC-MS
-
Symptom: Your reaction results in a low yield of the desired product, and analytical data (TLC, HPLC, or LC-MS) shows multiple, often inseparable, spots or peaks.
-
Probable Cause: This is a classic sign of poor regioselectivity. The reaction conditions are likely promoting attack at multiple sites on the indole ring. Common culprits include a Lewis acid that is too harsh, an excessively high reaction temperature, or an overly reactive acylating agent.
-
Troubleshooting Steps:
-
Re-evaluate Your Lewis Acid: Strong Lewis acids like AlCl₃ can be aggressive, sometimes leading to side reactions or product degradation.[1] Consider screening milder, more regioselective catalysts. Zinc oxide (ZnO) and Yttrium triflate (Y(OTf)₃) have been shown to be effective and highly regioselective for C3-acylation of indoles, often under milder conditions.[4]
-
Optimize Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can significantly enhance selectivity by favoring the kinetically preferred C3 product and minimizing the formation of thermodynamically favored byproducts.
-
Control Reagent Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess dramatically increases the risk of polyacylation.[9]
-
Consider an Alternative Acylating Agent: If using oxalyl chloride and diisopropylamine in a two-step sequence, consider pre-forming the N,N-diisopropyloxamic acid chloride. This can sometimes provide a cleaner reaction profile.
-
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome | Supporting Literature |
| Lewis Acid | AlCl₃ (1.5 eq) | ZnO (catalytic, 0.2 eq) | Increased C3 selectivity, reduced byproducts | [4] |
| Temperature | Room Temperature (25 °C) | 0 °C | Minimized N-acylation and polyacylation | [9] |
| Solvent | Dichloromethane (DCM) | 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) | Enhanced reaction rate and selectivity | [4] |
Issue 2: Significant Formation of the N-Acylated Isomer
-
Symptom: NMR and MS analysis confirms a major byproduct is the N1-acylated isomer.
-
Probable Cause: The indole N-H is acidic and can be deprotonated, creating a highly nucleophilic nitrogen anion that readily attacks the acylating agent. This is often promoted by basic conditions or polar aprotic solvents that can stabilize the resulting anion.
-
Troubleshooting Steps:
-
Employ an N-Protection Strategy: This is the most robust solution for completely eliminating N-acylation. By temporarily "capping" the indole nitrogen with a protecting group, you force the reaction to occur exclusively at the carbon positions. The tosyl (Ts) or benzenesulfonyl (SO₂Ph) groups are excellent choices as they are stable to Friedel-Crafts conditions and can be easily removed post-acylation.
Caption: N-Protection workflow for selective C3-acylation.
-
Avoid Basic Additives: Do not use strong bases (like hydroxides or alkoxides) during the acylation step if the indole nitrogen is unprotected. Even tertiary amines, sometimes used as acid scavengers, can promote N-acylation.
-
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are less likely to promote N-H deprotonation compared to solvents like DMF or DMSO.
-
Issue 3: Product Degrades During Aqueous Workup or Purification
-
Symptom: In-process controls (e.g., a crude NMR or TLC) look clean, but the isolated yield is low after workup and column chromatography, and the final product may be discolored.
-
Probable Cause: The indole core and the α-ketoamide functionality can be sensitive to harsh pH conditions. Strong acidic or basic washes during workup can cause hydrolysis or decomposition. Similarly, silica gel, being inherently acidic, can degrade sensitive products during prolonged exposure on a column.
-
Troubleshooting Steps:
-
Use a Neutral Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) instead of strong acids or bases. Ensure all washes are performed at a controlled temperature (e.g., in an ice bath).
-
Switch to a Different Stationary Phase: If you suspect degradation on silica gel, try using neutral alumina for your column chromatography. Alternatively, deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can help neutralize acidic sites.
-
Purify by Recrystallization: If the product is a solid and has reasonable purity after workup (>90%), recrystallization is the preferred method of purification. It avoids contact with stationary phases altogether and is highly scalable. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find suitable conditions.
-
Part 3: Recommended Experimental Protocols
Protocol 1: Optimized C3-Regioselective Friedel-Crafts Acylation
This protocol is designed to maximize C3-selectivity without N-protection.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-methoxyindole (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of indole).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add zinc oxide (ZnO, 0.2 eq) to the stirred solution.[4]
-
Reagent Addition: In a separate flask, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the indole mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Amidation: Cool the mixture to -10 °C. Add diisopropylamine (2.5 eq) dropwise, maintaining the low temperature. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Caption: Reaction pathways in the acylation of 5-methoxyindole.
Protocol 2: Analytical HPLC Method for Purity Assessment
Rigorous purity assessment is critical.[11] A reverse-phase HPLC method is recommended for separating the desired product from its closely related isomers.[12]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution Order: The N-acylated isomer is typically more polar and will elute earlier, followed by the desired C3-product. Di-acylated products will be significantly less polar and have longer retention times.
References
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications.
- Late-Stage Selective Functionalization for Bioactive Indole Derivatives. Synfacts.
- Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. Wiley Online Library.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications.
- Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
- Friedel–Crafts reaction. Wikipedia.
- Technical Support Center: Synthesis of 2-Oxoacetamide. Benchchem.
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Welcome to the technical support center for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. Our approach is rooted in a first-principles understanding of physical chemistry to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and troubleshooting scenarios in a logical progression, from initial stock solution preparation to more advanced formulation strategies.
Initial Assessment & Stock Solution Preparation
Q1: I'm having difficulty dissolving this compound in common aqueous buffers for my in vitro assay. What is the expected aqueous solubility?
Q2: What are the first steps I should take to prepare a stock solution?
A2: Always start with organic solvents to prepare a concentrated stock solution, which can then be diluted into your aqueous assay medium. A systematic approach is crucial. Begin with commonly used, less toxic solvents and progress to stronger ones if necessary.
A recommended starting point is to screen a panel of pharmaceutically acceptable solvents.[2][3]
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic compounds.[4] |
| Ethanol (EtOH) | A less toxic, water-miscible co-solvent often used in both in vitro and in vivo preparations.[5][6] |
| Methanol (MeOH) | Similar to ethanol but can be more effective for certain compounds. Use with caution due to higher toxicity. |
| N,N-Dimethylformamide (DMF) | A strong polar aprotic solvent, useful if DMSO fails, but with higher toxicity concerns. |
Workflow for Initial Stock Solution Preparation
Caption: Workflow for preparing an initial stock solution.
Level 1 Troubleshooting: Co-solvency and pH Adjustment
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent is diluted below the threshold required to keep the compound in solution. The primary strategy to overcome this is using a co-solvent system.[4][5][7][8]
Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the overall solvent capacity for your hydrophobic compound.[4][9]
Protocol 1: Co-solvent System Development
-
Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to the highest possible concentration (e.g., 50-100 mM).
-
Select a co-solvent: Common choices include Ethanol, Propylene Glycol (PG), or Polyethylene Glycols (PEGs, e.g., PEG 400).[2][6]
-
Prepare buffered co-solvent mixtures: Create a series of your final assay buffer containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Dilute the stock: Add a small aliquot of your DMSO stock to the buffered co-solvent mixtures to achieve your final desired compound concentration.
-
Observe: Check for precipitation immediately and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours). The lowest percentage of co-solvent that maintains a clear solution is your optimal system.
Causality Insight: Co-solvents work by reducing the polarity of the aqueous environment, effectively making it more "hospitable" to the lipophilic drug molecule. This reduces the interfacial tension between the compound and the solvent, thereby increasing solubility.[7][8]
Q4: Can adjusting the pH of my buffer help improve solubility?
A4: Yes, pH adjustment is a powerful technique for ionizable compounds.[7][10] The indole nitrogen in your compound's structure has a pKa and can be protonated. A related compound, 5-Methoxy-N,N-diisopropyltryptamine, is noted to be soluble in dilute mineral acids.[11] This strongly suggests that this compound may behave as a weak base.
For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to protonation, forming a more soluble salt.[12][13][14]
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare buffers: Create a series of buffers with a pH range from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use appropriate buffer systems for each pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Add compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.[3]
-
Separate and analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot: Graph the measured solubility against the pH to determine the optimal pH range for dissolution.
Trustworthiness Check: By using an excess of solid compound and allowing sufficient time for equilibrium, this protocol ensures you are measuring the true thermodynamic solubility at each pH, providing a reliable basis for formulation decisions.
Solubility Enhancement Strategy Flowchart
Caption: Decision tree for initial solubility troubleshooting.
Level 2 Troubleshooting: Advanced Formulation Techniques
Q5: Co-solvents and pH adjustment are insufficient or not suitable for my experimental system (e.g., cell-based assays sensitive to solvents). What are the next options?
A5: When simpler methods are inadequate, more advanced formulation strategies that alter the compound's solid-state properties or create carrier systems are necessary. Two highly effective approaches are solid dispersions and cyclodextrin complexation.[7][15][16]
1. Solid Dispersions:
This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[15][16][17] This process converts the drug from a crystalline state to a higher-energy amorphous state, which significantly enhances its apparent solubility and dissolution rate.[18]
-
How it works: The crystalline lattice energy, which must be overcome for dissolution, is eliminated in the amorphous state. The hydrophilic carrier also improves the wettability of the compound.[9]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[9][17]
-
Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion are common methods.[16][17][19] The solvent evaporation method is often most accessible at the lab scale.[20]
2. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[23][24]
-
How it works: The exterior of the cyclodextrin imparts water solubility to the entire complex, allowing the hydrophobic drug to be carried into an aqueous solution.[21][22]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[22]
-
Preparation Methods: Co-precipitation, kneading, and freeze-drying are common lab-scale methods to form the complex.[23][25]
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Considerations |
| Solid Dispersion | Converts crystalline drug to amorphous state within a hydrophilic carrier.[15][20] | Significant increase in dissolution rate; high drug loading possible.[16] | Physical instability (recrystallization) over time; requires careful carrier selection. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a soluble carrier.[21][24] | Forms a true solution; can improve stability; widely used in formulations.[22] | Limited by 1:1 or 1:2 drug-cyclodextrin stoichiometry; may limit drug loading. |
Summary & Recommendations
For this compound, we recommend a tiered approach to overcoming solubility challenges:
-
Tier 1 (Screening): Systematically screen common organic solvents (DMSO, Ethanol) to create a concentrated stock.
-
Tier 2 (Basic Formulation): If dilution into aqueous media causes precipitation, implement co-solvency by adding agents like PEG 400 or ethanol to your buffer. Concurrently, investigate pH modification , as the molecule's structure strongly suggests increased solubility in acidic conditions (pH 4-6).
-
Tier 3 (Advanced Formulation): If the above methods are insufficient or incompatible with your experimental system, consider advanced techniques. Cyclodextrin complexation with HP-β-CD is an excellent next step for achieving a true solution suitable for sensitive assays. Solid dispersions are a powerful alternative, particularly if higher drug loading is required for later-stage development.
By following this structured, causality-driven approach, you can effectively troubleshoot and solve the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
References
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (URL: [Link])
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (URL: [Link])
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. (URL: [Link])
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (URL: [Link])
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (URL: [Link])
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: [Link])
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (URL: [Link])
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (URL: [Link])
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
-
Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. (URL: [Link])
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (URL: [Link])
-
5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
-
N-(2-(5-Methoxy-1H-indol-3-yl)(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethyl)acetamide | C13H16N2O2 | CID - PubChem. (URL: [Link]) -
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC - NIH. (URL: [Link])
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (URL: [Link])
-
Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchGate. (URL: [Link])
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: [Link])
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (URL: [Link])
-
Solubility enhancement techniques: A comprehensive review - ResearchGate. (URL: [Link])
-
2-(1H-indol-3-yl)-2-oxoacetamide - PubChem. (URL: [Link])
-
pH Adjustment and Neutralization, the basics. (URL: [Link])
-
Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (URL: [Link])
-
pH and solubility (video) | Equilibrium - Khan Academy. (URL: [Link])
-
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide , Package: 5g , Laibo Chem. (URL: [Link])
-
5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE - SWGDRUG.org. (URL: [Link])
-
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - NIH. (URL: [Link])
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 11. swgdrug.org [swgdrug.org]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. japer.in [japer.in]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gpsrjournal.com [gpsrjournal.com]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Refining Analytical Detection Limits for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Welcome to the technical support resource for the analysis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish and refine sensitive, robust analytical methods for this compound. As an indole-based molecule with structural similarities to synthetic tryptamines, achieving low detection limits requires a nuanced approach to method development, particularly when dealing with complex biological matrices.
This document moves beyond simple protocols to explain the underlying principles and causal relationships in analytical chemistry. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and optimize it effectively.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting & Optimization
This section addresses common challenges encountered during the method development and validation process for sensitive quantification.
Q1: I'm starting my method development for this compound. What are the key physicochemical properties I should consider?
A1: Understanding the molecule's structure is the foundation of effective method development. This compound, an indole-oxo-acetamide derivative, has several key features that dictate its analytical behavior:
-
Indole Ring System: The indole nucleus is susceptible to oxidation. It is crucial to protect samples from excessive light and heat and consider the use of antioxidants like ascorbic acid in plasma samples.[1]
-
Tertiary Amine: The diisopropylamine group is basic and will be readily protonated. This makes positive mode electrospray ionization (ESI+) the logical choice for mass spectrometry. The addition of a mobile phase modifier like formic acid (typically 0.1%) is essential to ensure the analyte is in its protonated form [M+H]+ prior to entering the mass spectrometer, thereby maximizing the ionization efficiency and response.
-
Moderate Polarity: The combination of the polar acetamide group and the more nonpolar diisopropyl and indole moieties gives the molecule moderate polarity. This makes it well-suited for reverse-phase chromatography.
Q2: My initial LC-MS/MS runs show very low sensitivity. What are the first parameters I should optimize?
A2: Low sensitivity is a common initial hurdle. Before undertaking complex changes, a systematic optimization of the mass spectrometer's source parameters and the analyte's fragmentation is critical.
Mass Spectrometry Optimization: Directly infuse a standard solution of the analyte into the mass spectrometer to optimize the following:
-
Ionization Source Parameters: Adjust the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity for the [M+H]+ precursor ion.
-
MRM Transitions: After identifying the precursor ion, perform a product ion scan to identify the most stable and abundant fragment ions. Select at least two multiple reaction monitoring (MRM) transitions for quantification and qualification.[1][2] This ensures selectivity and confirms the analyte's identity. For tryptamine-like molecules, fragmentation often occurs at the bond between the ethylamine side chain and the indole ring.
Chromatographic Optimization: A poor chromatographic peak shape directly impacts sensitivity.
-
Mobile Phase Composition: Start with a simple mobile phase like water and methanol or acetonitrile, both containing 0.1% formic acid. Gradient elution is typically necessary to achieve good peak shape and resolution from matrix components.
-
Column Chemistry: A C18 column is a good starting point. If peak tailing is observed, which can occur with basic compounds like this one, consider a column with end-capping or a different stationary phase like a diphenyl column, which has been shown to be effective for similar compounds.[3]
Q3: I'm observing significant signal suppression in my plasma samples. How can I identify and mitigate these matrix effects?
A3: Matrix effects, particularly ion suppression, are a primary obstacle to achieving low detection limits in biological fluids. This occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte.
Identifying Matrix Effects: The most reliable method is a post-extraction addition study. Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted matrix sample. A significant decrease in the peak area in the matrix sample confirms ion suppression.
Mitigation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, and inexpensive. | Results in a "dirty" extract, often with significant matrix effects and phospholipids remaining.[1][3] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous sample and an immiscible organic solvent. | Cleaner extract than PPT, can remove many interferences. | More time-consuming, requires solvent optimization, potential for emulsions. |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to retain the analyte while interferences are washed away. | Provides the cleanest extracts, significantly reduces matrix effects. | Most expensive and complex method to develop. |
For achieving the lowest detection limits, SPE is often the superior choice . A mixed-mode cation exchange SPE cartridge would be an excellent candidate for this analyte, as it can bind the protonated amine group, allowing for rigorous washing steps to remove neutral and acidic interferences.
Q4: How do I correctly determine and validate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) according to regulatory standards?
A4: The LOD and LOQ are fundamental performance characteristics of a quantitative assay. The U.S. Food and Drug Administration (FDA) provides guidance on their determination.[4][5]
-
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be reliably distinguished from background noise. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOQ is typically the lowest point on the calibration curve and should exhibit an S/N of at least 10:1. Validation requires that samples at the LOQ concentration can be measured with a defined level of precision (e.g., <20% RSD) and accuracy (e.g., within ±20% of the nominal value).[1]
Workflow for Establishing LOD & LOQ
Caption: Workflow for the determination and confirmation of LOD and LOQ.
Part 2: Experimental Protocols & Data
This section provides a starting point for your LC-MS/MS method. These parameters are based on methods developed for structurally similar tryptamine derivatives and should be optimized for your specific instrument and application.[1][2][3]
Protocol 1: LC-MS/MS Analysis
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in a 50:50 methanol:water solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
2. LC Parameters (Example):
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. MS/MS Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined empirically by infusing a standard solution.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a rapid method suitable for initial screening.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex briefly and inject into the LC-MS/MS system.
Troubleshooting Workflow Diagram
Caption: A systematic approach to troubleshooting low analytical sensitivity.
Part 3: References
-
Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. OUCI. [Link]
-
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]
-
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]
-
Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. PubMed. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Methods Validation for FDA Compliance. RXinsider. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Predicted Biological Effects of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide and Other Tryptamines
For Distribution To: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive comparative analysis of the predicted biological effects of the novel compound, N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, relative to well-characterized tryptamines such as N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and N,N-Diisopropyltryptamine (DIPT). Due to the absence of empirical data on the target compound, this analysis is founded on established principles of tryptamine structure-activity relationships (SAR). We predict the target molecule will exhibit activity at serotonin receptors, primarily 5-HT1A and 5-HT2A, with a pharmacological profile influenced by its unique structural motifs: a 5-methoxyindole core, bulky N,N-diisopropyl terminal groups, and a novel alpha-oxoacetamide side chain. This document outlines the rationale for these predictions, presents a theoretical pharmacological profile, and provides detailed experimental protocols for the empirical validation of these hypotheses.
Introduction: The Tryptamine Scaffold and the Importance of Structural Modification
Tryptamines are a class of monoamine alkaloids containing an indole ring structure, connected to an amino group by a two-carbon sidechain.[1] This core scaffold is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making many tryptamine derivatives pharmacologically active, primarily at serotonin receptors.[1] The biological effects of tryptamines can be dramatically altered by substitutions at various positions on the indole ring and the aminoethyl sidechain.[2]
Substitutions on the indole ring, such as the 5-methoxy group found in 5-MeO-DMT, are known to increase potency compared to unsubstituted tryptamines.[3] Modifications to the terminal amino group, such as the N,N-dialkyl substitutions, also significantly influence receptor affinity and selectivity.[3][4] The subject of this guide, this compound, presents a unique combination of these features, alongside a novel modification at the alpha-position of the ethylamine sidechain, suggesting a distinct pharmacological profile.
Structural Deconstruction and Predicted Pharmacological Impact
The structure of this compound can be broken down into three key functional regions, each expected to contribute to its overall biological activity:
-
5-Methoxyindole Ring: The 5-methoxy (5-MeO) substitution on the indole ring is a hallmark of potent serotonergic activity. This group generally increases affinity for both 5-HT1A and 5-HT2A receptors.[3][5][6][7] Studies on 5-MeO-DMT have shown that it has a high affinity for the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant-like effects, while also acting as a potent agonist at 5-HT2A receptors, which is associated with hallucinogenic effects.[5][6][7][8]
-
N,N-Diisopropyl Amino Group: The substitution of two bulky isopropyl groups on the terminal nitrogen is expected to significantly alter receptor interaction. In the case of N,N-Diisopropyltryptamine (DIPT), these bulky groups are thought to be responsible for its unusual auditory-specific effects, while diminishing the visual hallucinations typical of other tryptamines.[9][10] This suggests that the diisopropyl substitution may reduce affinity or functional efficacy at the 5-HT2A receptor, or alter its downstream signaling.[10] Studies have shown that isopropyl-amino tryptamines can have a lower affinity for the 5-HT1A receptor compared to other N-substituted tryptamines.[3]
-
Alpha-Oxoacetamide Side Chain: This is the most novel feature of the target molecule. An oxoacetamide group at the alpha-position of the ethylamine side chain introduces a rigid, polar element. While there is limited direct research on this specific modification in tryptamines, substitutions at the alpha-position are known to influence activity. For example, alpha-alkyl substitutions can alter metabolic stability and receptor interaction.[11] The oxoacetamide moiety could potentially alter the compound's ability to cross the blood-brain barrier and will likely impact its binding orientation within the receptor pocket. A search for similar structures reveals that 2-(indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for other biological activities, such as anticancer effects, indicating the chemical feasibility of this scaffold.[12][13]
Comparative Analysis with Archetypal Tryptamines
To contextualize the predicted effects of our target compound, we compare its structural features to those of well-known tryptamines.
| Compound | Indole Substitution | N-Substitution | Key Pharmacological Characteristics |
| DMT | None | N,N-Dimethyl | Potent 5-HT2A and 5-HT1A agonist; classic hallucinogen.[14][15] |
| 5-MeO-DMT | 5-Methoxy | N,N-Dimethyl | High affinity for 5-HT1A, potent 5-HT2A agonist; powerful, short-acting hallucinogen with potential anxiolytic effects.[5][6][7][8][16] |
| DIPT | None | N,N-Diisopropyl | Primarily induces auditory distortions with minimal visual effects; 5-HT2A agonist.[9][10] |
| 5-MeO-DIPT | 5-Methoxy | N,N-Diisopropyl | Atypical psychedelic with stimulant and entactogen-like effects; 5-HT1A and 5-HT2A agonist.[17] |
| Target Compound | 5-Methoxy | N,N-Diisopropyl | Hypothesized: 5-HT1A and 5-HT2A activity, potentially with attenuated 5-HT2A-mediated hallucinogenic effects due to the bulky N-substituents and novel side chain. The alpha-oxoacetamide group may reduce overall potency or introduce novel selectivity. |
Hypothesized Biological Effects and Signaling Pathways
Based on the structural analysis, we hypothesize that this compound will be a serotonergic agent with a mixed 5-HT1A/5-HT2A receptor profile. The bulky N,N-diisopropyl groups may steer its functional activity away from the classic psychedelic profile of 5-MeO-DMT, potentially reducing or eliminating visual hallucinogenic effects while possibly retaining or modifying other CNS activities. The activation of 5-HT1A receptors could contribute to anxiolytic or antidepressant-like properties.[5][6][7]
The hallucinogenic effects of classic tryptamines are primarily mediated by the activation of 5-HT2A receptors, which are Gq/11-protein coupled receptors.[18][19][20] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][21][22] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[21][22]
Experimental Protocols for Empirical Validation
To test the hypotheses outlined above, a systematic experimental approach is required. The following protocols describe standard, validated assays for characterizing the pharmacological profile of a novel tryptamine.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for human 5-HT1A and 5-HT2A receptors.
Methodology:
-
Receptor Preparation: Use cell membranes from HEK-293 cells stably expressing either the human 5-HT1A or 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand:
-
For 5-HT1A: Use [³H]8-OH-DPAT.
-
For 5-HT2A: Use [³H]ketanserin.
-
-
Competition Assay:
-
In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A).
-
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).[23]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Flux)
Objective: To determine the functional activity (EC50 and Emax) of the test compound at the human 5-HT2A receptor and to classify it as an agonist, partial agonist, or antagonist.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Plate Preparation: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or similar instrument to add varying concentrations of the test compound to the wells. Serotonin should be used as a positive control.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the compound.
-
Calculate the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) using non-linear regression.
-
Compare the Emax of the test compound to that of serotonin (a full agonist) to determine if it is a full or partial agonist.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist like serotonin.
-
Protocol 3: In Vivo Behavioral Assay (Mouse Head-Twitch Response)
Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compound. The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential in humans and is primarily mediated by 5-HT2A receptor activation.[24][25][26]
Methodology:
-
Animals: Use male C57BL/6J mice, as they are a standard strain for this assay.[24][27]
-
Apparatus: Place mice individually in transparent cylindrical observation chambers. For automated and objective quantification, a magnetometer-based system is preferred.[24][26] This involves surgically implanting a small magnet on the mouse's skull and placing the chamber within a magnetometer coil that detects the rapid head movements.[24]
-
Habituation: Allow the mice to habituate to the testing chambers for at least 30 minutes before drug administration.[24]
-
Drug Administration:
-
Dissolve the test compound in a suitable vehicle (e.g., sterile saline).
-
Administer the compound via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Include a vehicle-only control group and a positive control group (e.g., psilocin or DOI).
-
Test a range of doses to establish a dose-response relationship.
-
-
Data Collection: Immediately after injection, record the number of head twitches for a set period (e.g., 30-60 minutes).[24]
-
Data Analysis:
-
Quantify the total number of head twitches for each animal.
-
Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses to the vehicle control.
-
If a dose-response relationship is observed, calculate the ED50 (the dose that produces 50% of the maximal response).
-
Conclusion and Future Directions
This compound represents a novel chemical space within the tryptamine class. Based on established structure-activity relationships, it is predicted to be a serotonergic agent, with its unique combination of a 5-methoxy group, bulky N,N-diisopropyl substituents, and an alpha-oxoacetamide side chain likely resulting in a pharmacological profile distinct from classic hallucinogens. The bulky terminal groups may attenuate 5-HT2A-mediated psychedelic effects, while the 5-methoxy group suggests potent activity. The provided experimental protocols offer a clear and validated path to empirically determine the receptor affinity, functional efficacy, and in vivo effects of this compound. The results of these studies will be crucial in understanding the complex interplay of structural modifications on tryptamine pharmacology and could guide the development of novel therapeutics with tailored activity at serotonin receptors.
References
-
Páleníček, T., Buben M., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. [Link]
-
Wallach, J., Cao, A. B., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
-
Kaplan, J. P., Deng, H., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]
-
Grokipedia. (n.d.). DiPT. [Link]
-
Shen, H. W., Jiang, X. L., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]
-
Abbas, A. I. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]
-
Blossom Analysis. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]
-
Wallach, J., Cao, A. B., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]
-
Bionity.com. (n.d.). 5-HT2A receptor. [Link]
-
Wikipedia. (n.d.). 5-MeO-DMT. [Link]
-
Wikipedia. (n.d.). DiPT. [Link]
-
Shulgin, A. T., & Carter, M. F. (1980). N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. Communications in Psychopharmacology, 4(5), 363-369. [Link]
-
Páleníček, T., Buben M., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed. [Link]
-
Kaplan, J. P., Deng, H., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]
-
Wikipedia. (n.d.). 5-MeO-DiPT. [Link]
-
Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. [Link]
-
Klein, L. M., Cozzi, N. V., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 22-31. [Link]
-
Cozzi, N. V., Gopalakrishnan, A., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of Neural Transmission, 116(12), 1591–1599. [Link]
-
The Center for Forensic Science Research & Education. (2025). N,N-Dipropyltryptamine. NPS Discovery. [Link]
-
Cozzi, N. V., Gopalakrishnan, A., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of Neural Transmission, 116(12), 1591–1599. [Link]
-
Pantoja, R., Lazzari, P., et al. (2017). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 112(3), 465–473. [Link]
-
Obidin, N. (2020). The neurobiological activity of hallucinogenic tryptamines. PsyArXiv. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Wikipedia. (n.d.). Head-twitch response. [Link]
-
Elands, J., Deen, C., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 139-54. [Link]
-
van der Velden, W. J. C., de Vries, H., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 305–317. [Link]
-
Jaramillo, S., Klein, A. K., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]
-
Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. [Link]
-
Liu, M., Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 603. [Link]
-
Lessin, A. W., Long, R. F., & Parkes, M. W. (1967). Central stimulant actions of α-alkyl substituted tryptamines in mice. British Journal of Pharmacology and Chemotherapy, 29(1), 70–79. [Link]
-
Al-Dies, A. M., Al-Zoubi, R. M., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2024(1), M1802. [Link]
-
Glatfelter, G. C., Pottie, E., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 564-577. [Link]
-
Wikipedia. (n.d.). Substituted tryptamine. [Link]
-
Liu, M., Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 603. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Wang, Y., Liu, M., et al. (2016). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. The neurobiological activity of hallucinogenic tryptamines [nikobidin.com]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. DiPT - Wikipedia [en.wikipedia.org]
- 11. Central stimulant actions of α-alkyl substituted tryptamines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuropharmacology of N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 16. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 17. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 5-HT2A_receptor [bionity.com]
- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Head-twitch response - Wikipedia [en.wikipedia.org]
- 26. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labcorp.com [labcorp.com]
A Comparative Guide to Validating the Antiproliferative Effects of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Introduction: The Quest for Novel Antiproliferative Agents
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3] Specifically, derivatives of indole-3-glyoxylamide, the chemical class to which N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide belongs, have been investigated as orally bioavailable anticancer agents.[4][5][6] Many compounds in this class function as antimicrotubule agents, disrupting microtubule organization, which leads to cell cycle arrest in the G2/M phase and subsequent cell death.[4][5]
This guide provides a comprehensive framework for the preclinical validation of a novel indole-3-glyoxylamide, This compound (hereafter referred to as Compound X). We will present a logical, multi-assay approach to characterize its antiproliferative effects in a comparative manner, providing the robust data necessary for further drug development. This process involves quantifying cytotoxicity, directly measuring the inhibition of DNA synthesis, and analyzing the compound's impact on cell cycle progression.
Comparative Experimental Design
To ensure the scientific rigor of our validation, a multi-faceted experimental design is essential. This involves the careful selection of cell lines, the use of appropriate positive controls, and a logical workflow to connect initial findings with mechanistic insights.
Rationale for Cell Line Selection
The choice of cell lines is critical for determining the breadth and specificity of Compound X's activity. We propose a panel of well-characterized human cancer cell lines representing different malignancies:
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): A key model for hormone-responsive breast cancer.
-
HeLa (Cervical Cancer): A robust and highly proliferative cell line.
Selection of Positive Controls
Comparing Compound X to established anticancer drugs provides a crucial benchmark for its potency. We will use two standard-of-care chemotherapeutic agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, causing broad-spectrum cytotoxicity.[7][8]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly and leading to G2/M phase arrest and apoptosis.[9][10][11][][13] This is particularly relevant as other indole-3-glyoxylamides are known to target microtubules.[4][5]
Overall Experimental Workflow
The validation process will follow a tiered approach, moving from broad cytotoxicity screening to more specific assays investigating the mechanism of proliferation inhibition.
Caption: Experimental validation workflow for Compound X.
Methodology & Experimental Protocols
The following protocols are foundational for validating the antiproliferative effects of Compound X. Adherence to these standardized methods ensures reproducibility and accuracy.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
Protocol:
-
Cell Seeding: Seed A549, MCF-7, and HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Paclitaxel in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][18] Shake the plate gently for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cell Proliferation Assessment: BrdU Incorporation Assay
This assay directly measures DNA synthesis. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[19][20][21] Incorporated BrdU is then detected using specific antibodies.[20][21][22]
Protocol:
-
Cell Seeding and Treatment: Seed the most sensitive cell line (as determined by the MTT assay) in a 96-well plate. Treat the cells with Compound X at its determined IC50 concentration for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM final concentration) to each well and incubate for 2-4 hours at 37°C.[19][20]
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing solution for 30 minutes at room temperature.[22] After fixation, add a denaturing solution to expose the incorporated BrdU.[22]
-
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[22]
-
Secondary Antibody & Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[22]
-
Substrate Addition: After a final wash, add a TMB substrate and incubate until color develops. Stop the reaction with a stop solution.[22]
-
Measurement: Measure the absorbance at 450 nm. A decrease in absorbance in treated cells compared to untreated cells indicates inhibition of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[23][25]
Protocol:
-
Cell Culture and Treatment: Culture the selected cell line in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.[25] Incubate on ice for at least 30 minutes.[25][26]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[25]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[25][26]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL-2 or FL-3).[27]
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Comparative Data & Interpretation
The data obtained from these assays will allow for a direct comparison of Compound X with established anticancer agents.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | HeLa (Cervical) IC50 [µM] |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | > 20[7][8] | ~2.5[7][8] | ~2.9[7] |
| Paclitaxel | Literature Value | Literature Value | Literature Value |
Note: IC50 values for Doxorubicin can vary significantly between studies based on exposure time and assay conditions. The provided values are representative for a 24h treatment.[7][8]
Interpretation: This table will provide a clear quantitative measure of Compound X's potency across different cancer types relative to gold-standard drugs. A lower IC50 value indicates higher potency.
Table 2: Proliferation and Cell Cycle Arrest Profile (Hypothetical Data on HeLa Cells)
| Treatment (at IC50) | BrdU Incorporation (% of Control) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 100% | 55% | 30% | 15% |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | ~30% | ~10% | ~15% | ~75% |
Interpretation: A significant decrease in BrdU incorporation would confirm that Compound X's cytotoxic effect is due to the inhibition of proliferation. The cell cycle data provides mechanistic insight. For example, a significant increase in the G2/M population, similar to Paclitaxel, would strongly suggest that Compound X acts as a mitotic inhibitor, consistent with the known mechanism of other indole-3-glyoxylamides.[4][5][9]
Potential Mechanism of Action: The Microtubule Disruption Pathway
Based on existing literature for indole-3-glyoxylamide derivatives, a primary hypothesized mechanism of action for Compound X is the disruption of microtubule dynamics.[4][5] Microtubules are crucial for forming the mitotic spindle, which segregates chromosomes during cell division.[11][] Agents like Paclitaxel work by stabilizing microtubules, while other agents (like vinca alkaloids) inhibit their assembly. Both actions lead to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase, which ultimately triggers apoptosis.[9][10][13]
Caption: Hypothesized mechanism of action for Compound X.
The results from the cell cycle analysis will be crucial in supporting this hypothesis. A pronounced G2/M arrest would be strong evidence that this compound shares this mechanism with other potent indole-based microtubule inhibitors.
Conclusion
This guide outlines a robust, comparative strategy for validating the antiproliferative effects of this compound. By integrating cytotoxicity screening (MTT), direct proliferation measurement (BrdU), and mechanistic cell cycle analysis, researchers can build a comprehensive data package. Comparing the results against well-characterized drugs like Doxorubicin and Paclitaxel provides essential context for the compound's potency and potential mechanism. This systematic approach is critical for establishing the scientific foundation required to advance novel anticancer candidates from the laboratory toward clinical development.
References
- Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
- Anticancer Research. Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells.
- BenchChem. Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.
- Wikipedia. Paclitaxel.
- Abcam. BrdU staining and BrdU assay protocol.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
- R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol.
- BenchChem. The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from Flow Cytometry and Cell Sorting Facility, University of Padua.
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- BioVision. BrdU Cell Proliferation Microplate Assay Kit User Manual.
- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
- Massive Bio. (2026, January 9). How Paclitaxel Works: Mechanism of Action in Cancer Treatment.
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Thermo Fisher Scientific. BrdU Staining Protocol for Flow Cytometry.
- Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining).
- ResearchGate. Table 1 Determination of doxorubicin ic 50 in different tumor cell lines.
- Anticancer Research. Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- PMC. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
- Abcam. MTT assay protocol.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. MTT Assay Protocol.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Journal of Advanced Veterinary Research. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from Journal of Advanced Veterinary Research.
- PubMed Central. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
- PMC - NIH. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006).
- PubMed. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents.
- ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
- BenchChem. 5-Methoxy-4,7-dihydro-1H-indole.
- PMC - NIH. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- PubMed. (2016, October 15). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin.
- PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
- BLDpharm. 73-31-4|N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide.
- MeSH RDF Explorer. Medical Subject Headings RDF.
- NIMH Chemical Synthesis and Drug Supply Program. (2021, March 1). Compound Information Page. Retrieved from NIMH Chemical Synthesis and Drug Supply Program.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. droracle.ai [droracle.ai]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. massivebio.com [massivebio.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.cn]
- 21. bio-protocol.org [bio-protocol.org]
- 22. cohesionbio.com [cohesionbio.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Comparative Guide to the Serotonin Receptor Cross-Reactivity of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide and its Analogue 5-MeO-MiPT
Introduction
The exploration of novel psychoactive compounds and their interactions with the central nervous system is a cornerstone of modern neuroscience and drug development. The compound N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is an indole derivative with a complex structure. However, there is a notable scarcity of published pharmacological data regarding its specific interactions with serotonin receptors. Given this, a direct comparative guide on its cross-reactivity is challenging.
This guide will therefore focus on a structurally related and extensively studied psychoactive tryptamine, 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) . This compound, also known by the nickname "Moxy," shares the 5-methoxyindole core, a key feature for interaction with serotonin receptors, and an N-isopropyl group.[1][2] By examining the detailed receptor binding and functional profile of 5-MeO-MiPT, we can provide researchers, scientists, and drug development professionals with a robust framework for understanding the serotonergic activity of this class of compounds.
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and perception.[3] Dysregulation of this system is implicated in various mental health disorders.[3][4] Tryptamines, such as 5-MeO-MiPT, are of significant interest due to their ability to activate 5-HT receptors, offering potential avenues for novel therapeutics.[3][4] This guide provides an in-depth analysis of 5-MeO-MiPT's cross-reactivity with serotonin receptors, comparing its performance with other key serotonergic ligands, and details the experimental methodologies used to generate such data.
Pharmacological Profile of 5-MeO-MiPT
5-MeO-MiPT is a psychedelic and hallucinogenic drug, recognized for its unique effects that differ from other psychedelic tryptamines.[1] At lower doses (4-10 mg orally), it is reported to induce euphoric and tactile sensations with stimulating and entactogenic properties, while higher doses produce more classic psychedelic effects.[1][5] The primary mechanism of action for its psychedelic effects is believed to be its agonist activity at the serotonin 5-HT2A receptor, though its interaction with other receptors, particularly 5-HT1A, significantly contributes to its overall pharmacological profile.[1][5][6]
The binding affinity of a compound for a receptor, quantified by the inhibition constant (Ki), is a critical measure of its potential for interaction. A lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of 5-MeO-MiPT for a range of serotonin receptors and other monoamine targets.
Table 1: Binding Affinity Profile of 5-MeO-MiPT
| Target | Binding Affinity (Ki, μM) |
| 5-HT1A | 0.058 |
| 5-HT2A | 0.163 |
| 5-HT2C | 1.3 |
| α2A | 5.3 |
| H1 | 3.9 |
| SERT | 3.3 |
| Dopamine D1, D2, D3 | >25 |
| α1A | >12 |
| TAAR1 | >15 |
| DAT | >26 |
| NET | >22 |
Data sourced from PsychonautWiki, referencing multiple primary studies.[5]
As the data indicates, 5-MeO-MiPT exhibits the highest affinity for the 5-HT1A receptor, followed by the 5-HT2A receptor.[5] It also shows moderate affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), suggesting a potential role as a serotonin-norepinephrine reuptake inhibitor, which may contribute to its reported antidepressant and anxiolytic effects at certain doses.[5] However, some studies have contradicted the significant binding to monoamine transporters.[1] Functionally, 5-MeO-MiPT acts as a non-selective serotonin receptor agonist, with partial or full agonism at various 5-HT receptor subtypes.[1][7]
Comparative Analysis of Serotonergic Ligands
To contextualize the cross-reactivity of 5-MeO-MiPT, it is useful to compare its receptor binding profile with that of the endogenous ligand, serotonin, and other well-characterized psychoactive compounds.
Table 2: Comparative Binding Affinities (Ki, nM) at Key Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |
| 5-MeO-MiPT | 58 | 163 | 1300 | 3300 |
| 5-MeO-DMT | 48 | 100 | 2370 | 4590 |
| Psilocin | 130 | 47 | 37 | 3100 |
| LSD | 1.1 | 2.9 | 23 | 2000 |
| Serotonin (5-HT) | 3.2 | 12.6 | 5.0 | 650 |
(Note: Ki values are converted to nM for easier comparison. Data for comparators is compiled from various publicly available databases and literature.)
This comparison reveals several key insights:
-
5-HT1A Affinity: 5-MeO-MiPT and 5-MeO-DMT show high affinity for the 5-HT1A receptor, which is thought to modulate the psychedelic experience and may contribute to therapeutic effects.[6][8]
-
5-HT2A Affinity: While all the listed psychedelics bind to the 5-HT2A receptor, the primary target for hallucinogenic effects, their affinities vary.[6][9] LSD displays exceptionally high affinity for both 5-HT1A and 5-HT2A receptors.
-
SERT Affinity: Several tryptamines, including 5-MeO-MiPT, show some interaction with the serotonin transporter, a property not shared by LSD.[7]
Serotonin Receptor Signaling Pathways
The functional outcome of receptor binding is determined by the downstream signaling pathways activated. Most serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[10] The 5-HT1 and 5-HT2 receptor families, the primary targets of 5-MeO-MiPT, couple to different G-proteins to initiate distinct intracellular cascades.
-
5-HT1A Receptor Signaling: This receptor typically couples to the inhibitory G-protein, Gαi.[11] Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[12]
-
5-HT2A Receptor Signaling: This receptor primarily couples to the Gαq G-protein.[11][12] Activation of Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13]
Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.
Experimental Methodologies
The data presented in this guide are primarily generated through two types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity (Kd or Ki) of a ligand for a receptor.[14] It involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. A competing, non-radiolabeled test compound (like 5-MeO-MiPT) is added at various concentrations. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).[14]
Step-by-Step Protocol for a Competition Radioligand Binding Assay:
-
Preparation of Receptor Source: Homogenize tissue or cells expressing the serotonin receptor of interest to create a membrane preparation. The protein concentration is determined using a standard method like a BCA assay.[15]
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[15][16]
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat (e.g., GF/C filters) using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[15]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This competition curve is used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), from which the Ki value is derived using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Calcium Flux Functional Assay
Functional assays measure the biological response resulting from a ligand binding to its receptor. For Gαq-coupled receptors like 5-HT2A, a common method is to measure the increase in intracellular calcium concentration following receptor activation.[13]
Step-by-Step Protocol for a Calcium Flux Assay:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human 5-HT2A receptor.
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Loading with Calcium Indicator: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate to allow the dye to enter the cells.[13]
-
Compound Addition: Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add varying concentrations of the test compound (agonist) to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).[13]
Conclusion
While direct pharmacological data for this compound remains elusive, a comprehensive analysis of its close structural analog, 5-MeO-MiPT, provides significant insights into the potential serotonergic activity of this chemical class. 5-MeO-MiPT demonstrates a distinct cross-reactivity profile, with a high affinity for both 5-HT1A and 5-HT2A receptors. This dual activity likely underlies its unique psychoactive effects, differentiating it from other classic psychedelics like psilocin and LSD.
The methodologies of radioligand binding and functional assays are crucial for elucidating these complex pharmacological profiles. The data generated from such experiments are indispensable for researchers in the fields of medicinal chemistry and neuropharmacology, enabling the rational design of novel compounds with specific receptor targets and desired therapeutic effects. Understanding the intricate interplay between ligand structure, receptor affinity, and functional activity is paramount for advancing our knowledge of serotonergic neurotransmission and developing the next generation of therapeutics for neuropsychiatric disorders.
References
-
5-MeO-MiPT. PsychonautWiki. [Link]
-
Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Publications. (2023-09-15). [Link]
-
Psychedelic drug. Wikipedia. [Link]
-
Introduction to Psychedelic Tryptamines. Spirit Pharmacist. (2024-05-02). [Link]
-
5-MeO-MiPT. Wikipedia. [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
-
Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. National Institutes of Health. (2023-06-22). [Link]
-
Central 5-HT receptors and their function; present and future. Pure. [Link]
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate. [Link]
-
5-Hydroxytryptamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Serotonin receptor (5‐HTR) subtypes and signalling pathways. ResearchGate. [Link]
-
How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. ScienceDaily. (2024-05-09). [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. edoc. (2016-01-01). [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed Central. [Link]
-
5-HT5A Human Serotonin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - TW. Eurofins Discovery. [Link]
-
5-MeO-MiPT. PsychonautWiki. [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. (2025-08-10). [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]
-
(A) dose-dependent serotonin (5-Ht) induced stimulation of calcium... ResearchGate. [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. PubMed Central. [Link]
-
Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. bioRxiv. (2025-12-30). [Link]
-
Receptor binding profiles for 5-MeO-DMT. ResearchGate. [Link]
-
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. National Institutes of Health. [Link]
-
Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. ACS Publications. [Link]
-
The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. PubMed. (2025-11-05). [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. [Link]
-
5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. PubMed. (2007-04-05). [Link]
-
Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate. [Link]
-
2-(1-Ethyl-5-Methoxy-1h-Indol-3-Yl)-N-Isopropyl-2-Oxoacetamide. Amanote Research. [Link]
Sources
- 1. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-MeO-MiPT [medbox.iiab.me]
- 6. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 7. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N,N-Diisopropyl and 5-Methoxy Moieties in the Bioactivity of Indole-3-Glyoxylamide Analogs: A Comparative Guide
The indole-3-glyoxylamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent biological activities, particularly as inhibitors of tubulin polymerization for anticancer applications.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, and its derivatives. By objectively comparing the performance of various structural modifications with supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key molecular determinants for bioactivity within this chemical series.
The Core Scaffold: this compound
The core structure of interest consists of a 5-methoxy substituted indole ring linked at the 3-position to a glyoxylamide moiety, which is further substituted with two isopropyl groups on the amide nitrogen. This particular combination of functional groups has been a focal point of optimization in the quest for potent and selective therapeutic agents. The indole nucleus serves as a crucial pharmacophore, while the glyoxylamide linker and the N-alkyl substituents play significant roles in modulating the compound's interaction with its biological target, primarily tubulin.[4][5]
General Structure:
Caption: Core chemical scaffold of this compound.
Structure-Activity Relationship Analysis
The biological activity of indole-3-glyoxylamide analogs is highly sensitive to structural modifications at three primary locations: the indole ring, the glyoxylamide linker, and the N-amide substituents.
Influence of Substituents on the Indole Ring
The presence of a methoxy group at the 5-position of the indole ring is a recurring motif in many biologically active indole derivatives and has been shown to significantly influence their anticancer properties.[6] The electron-donating nature of the methoxy group can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to target proteins.[6]
Studies on related indole-3-glyoxylamides have shown that the position and nature of substituents on the indole ring are critical for cytotoxic activity. While a systematic variation of the 5-methoxy group in the context of the N,N-diisopropyl amide is not extensively documented in a single study, the general consensus is that substitutions at the 5-position are well-tolerated and can enhance potency. For instance, in other series of indole-3-glyoxylamides, the introduction of a chlorine atom or a nitro group at the 5-position has been shown to be favorable, depending on the substitution pattern on the other parts of the molecule.[5]
Modification at the N1 position of the indole ring has a profound impact on the activity of indole-3-glyoxylamides. Early studies with potent analogs like Indibulin, which features a p-chlorobenzyl group at N1, highlighted the importance of this position for high potency.[1] However, subsequent research has shown that N1-unsubstituted analogs can still retain significant tubulin polymerization inhibitory activity.[4]
In a study by Colley et al., replacement of the p-chlorobenzyl group at N1 with simple alkyl groups led to a decrease in cytotoxic activity. This suggests that a bulky and electronically distinct substituent at N1 is beneficial for the activity of some indole-3-glyoxylamide scaffolds.[4]
The Role of the N,N-Diisopropylacetamide Moiety
The nature of the substituent on the amide nitrogen of the glyoxylamide linker is a critical determinant of biological activity. The N,N-diisopropyl substitution provides a bulky, lipophilic character to this part of the molecule, which can influence its interaction with the binding pocket of the target protein.
Comparative Performance Data
To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity of selected indole-3-glyoxylamide analogs from various studies. While a direct comparison of this compound with its immediate analogs is not available in a single dataset, the presented data from broader studies on indole-3-glyoxylamides highlights the key structural determinants of activity.
| Compound ID | Indole N1-Substituent | Indole C5-Substituent | N-Amide Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Indibulin | p-Chlorobenzyl | H | Pyridin-4-yl | SKOV3 (ovarian) | - | [1] |
| Analog 1 | H | H | N,N-Dimethyl | DU145 (prostate) | >100 | [9] |
| Analog 2 | H | H | N,N-Diethyl | DU145 (prostate) | 75.3 | [9] |
| Analog 3 | H | H | N,N-Di-n-propyl | DU145 (prostate) | 25.6 | [9] |
| Analog 4 | H | H | N,N-Diisopropyl | DU145 (prostate) | 50.2 | [9] |
| Analog 5r | H | 2-(Adamantan-1-yl) | 4-Fluorophenyl | HepG2 (liver) | 10.56 | [7][8] |
| Compound 7f | H | C5-tethered moiety | Varied | DU145 (prostate) | 0.14 | [9] |
Note: The data presented is a compilation from different studies and is intended to illustrate general SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The biological evaluation of these compounds typically involves a combination of cytotoxicity assays against cancer cell lines and mechanistic assays to confirm their mode of action, such as tubulin polymerization inhibition.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
Protocol:
-
Cell Seeding: Cancer cells (e.g., DU145, HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for a specified period, typically 48 to 72 hours.[11]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[4][9]
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound or a vehicle control at 37°C.
-
Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value for tubulin polymerization inhibition is then calculated.[9][13]
Caption: Key steps in the in vitro tubulin polymerization inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a complex interplay of electronic and steric factors. The 5-methoxy group on the indole ring and the N,N-diisopropyl substitution on the amide are critical for their biological activity, likely by optimizing the compound's interaction with the colchicine binding site on tubulin.
Future research in this area should focus on a systematic exploration of:
-
N-Amide Substituents: A broader range of N,N-dialkyl and cyclic amine substituents should be investigated to fine-tune the steric and lipophilic properties of this region.
-
Indole Ring Substitutions: A systematic variation of substituents at the 5-position and other positions (4, 6, and 7) of the indole ring could lead to analogs with improved potency and selectivity.
-
N1-Indole Modifications: Further exploration of different aliphatic and aromatic substituents at the N1 position is warranted to optimize pharmacokinetic and pharmacodynamic properties.
By continuing to unravel the intricate SAR of this promising class of compounds, the scientific community can pave the way for the development of novel and more effective anticancer therapeutics.
References
-
Al-Ostath, A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. [Link]
-
Frontiers in Chemistry. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]
-
Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. [Link]
-
RSC Advances. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. [Link]
-
Kaushik, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure. [Link]
-
Molecules. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. [Link]
-
PubMed. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
Guggilapu, S. D., et al. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Davis, R. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. [Link]
-
National Institutes of Health. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. [Link]
-
Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2010). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. [Link]
-
Molecules. (2020). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]
-
Davis, R. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]
-
PubMed. (2018). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
-
Kaushik, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]
-
National Institutes of Health. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. [Link]
-
ResearchGate. (2014). Structure/activity relationships of indole derivatives. [Link]
Sources
- 1. ajprd.com [ajprd.com]
- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]
- 13. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide and Melatonin: A Guide for Drug Development Professionals
Introduction: The Endogenous Standard and a Synthetic Contender
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, primarily synthesized by the pineal gland, that plays a crucial role in regulating the circadian rhythm, sleep-wake cycles, and various other physiological processes.[1][2] Its effects are predominantly mediated through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[3][4] The discovery and study of melatonin have paved the way for the development of synthetic analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is an indole-3-glyoxylamide derivative. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2] While specific biological data for this compound is scarce in peer-reviewed literature, its structural similarity to melatonin suggests it may interact with melatonin receptors. This guide will explore this hypothesis through a detailed structural comparison and outline the necessary experimental work to validate it.
Chemical and Structural Comparison
A side-by-side comparison of the chemical structures of melatonin and this compound reveals key similarities and differences that are likely to influence their biological activity.
| Feature | Melatonin | This compound |
| Core Structure | 5-methoxyindole | 5-methoxyindole |
| Side Chain at C3 | 2-acetamidoethyl | 2-(N,N-diisopropylamino)-2-oxoacetyl (glyoxylamide) |
| Molecular Formula | C13H16N2O2 | C17H22N2O3 |
| Molecular Weight | 232.28 g/mol | 302.37 g/mol |
The shared 5-methoxyindole core is a critical feature for high-affinity binding to melatonin receptors. The methoxy group at the 5-position is known to be a key contributor to this interaction. The primary difference lies in the side chain at the C3 position. Melatonin possesses a flexible 2-acetamidoethyl side chain, whereas the synthetic compound has a more rigid and sterically hindered N,N-diisopropyl-glyoxylamide moiety. This difference will likely have a significant impact on receptor binding affinity, selectivity, and functional activity.
Melatonin: Mechanism of Action and Receptor Pharmacology
Melatonin exerts its effects primarily through the MT1 and MT2 receptors, which are distributed throughout the central nervous system and peripheral tissues.[4] Both are Gi/o-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
MT1 Receptor: Activation of the MT1 receptor is primarily associated with the sleep-promoting effects of melatonin.[3]
-
MT2 Receptor: The MT2 receptor is involved in phase-shifting the circadian clock.[4]
The signaling pathway for melatonin is well-characterized and serves as a benchmark for evaluating novel ligands.
Caption: Canonical Melatonin Signaling Pathway.
Predictive Analysis of this compound
Based on structure-activity relationship (SAR) studies of indole-based melatonin analogs, we can make some educated predictions about the potential biological profile of this compound:
-
Receptor Affinity: The presence of the 5-methoxyindole core suggests a potential for binding to melatonin receptors. However, the bulky N,N-diisopropyl groups on the glyoxylamide side chain may introduce steric hindrance, potentially lowering the affinity compared to melatonin.
-
Receptor Selectivity: The nature of the C3 side chain is a key determinant of selectivity between MT1 and MT2 receptors. The rigid and bulky nature of the glyoxylamide moiety could confer selectivity for one receptor subtype over the other.
-
Functional Activity: The compound could act as an agonist, antagonist, or inverse agonist at melatonin receptors. The glyoxylamide linkage introduces a different electronic and conformational profile compared to melatonin's amide linkage, which could modulate the functional response upon receptor binding.
-
Pharmacokinetics: The increased lipophilicity due to the diisopropyl groups might affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile compared to melatonin.
It is crucial to emphasize that these are hypotheses based on structural analogy and require experimental validation.
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound and compare it to melatonin, the following experimental workflows are recommended.
Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of the test compound for MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines expressing either human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: Use a high-affinity radioligand, such as [³H]-melatonin or [¹²⁵I]-iodomelatonin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (melatonin or this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement
This assay will determine the functional activity (agonist or antagonist) of the test compound by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: Use cells expressing MT1 or MT2 receptors.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist (e.g., melatonin) and measure the blockade of the agonist-induced inhibition of cAMP.
-
cAMP Quantification: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
While a definitive comparison between this compound and melatonin is currently hampered by a lack of experimental data for the synthetic compound, this guide provides a framework for its evaluation. The structural similarities to melatonin warrant further investigation of its potential as a melatonergic ligand. The provided experimental protocols offer a clear path to elucidating its receptor binding affinity, selectivity, and functional activity. The resulting data will be critical for determining if this compound or similar indole-3-glyoxylamides represent a novel class of compounds with therapeutic potential for sleep disorders, circadian rhythm disturbances, or other conditions modulated by the melatonergic system.
References
-
Study.com. Melatonin Function, Uses & Mechanism of Action. [Link]
-
Consensus. What is Melatonin mechanism of action?. [Link]
-
Wikipedia. Melatonin. [Link]
-
NCBI Bookshelf. Melatonin - StatPearls. [Link]
-
Cleveland Clinic. How Does Melatonin Work?. [Link]
-
Wikipedia. Melatonin receptor. [Link]
-
MDPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]
Sources
- 1. EP3530289A1 - Oral pharmaceutical solutions comprising melatonin - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl)acetamide | C13H16N2O2 | CID 12358981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide: A Comparative Guide for Novel Antidepressant Candidates
This guide provides a comprehensive in vivo efficacy comparison of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a novel tryptamine derivative, against established psychedelic compounds and a standard antidepressant. The focus is on its potential as a rapid-acting therapeutic for major depressive disorder (MDD). We will delve into the scientific rationale behind the experimental design, present detailed protocols, and interpret comparative data to guide further research and development.
Recent years have seen a resurgence in the clinical investigation of psychedelic compounds, such as psilocybin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), for treating neuropsychiatric disorders, including depression and anxiety.[1][2][3] These compounds have shown promise in producing rapid and sustained antidepressant effects, potentially offering a significant advantage over traditional antidepressants that can take weeks to exhibit therapeutic benefits.[4][5][6] The primary mechanism of action for many of these classic psychedelics is agonism at the serotonin 5-HT2A receptor.[6][7] However, their hallucinogenic properties present a challenge for widespread clinical use.[1] This has spurred the development of novel analogs, such as this compound, with the aim of retaining the therapeutic effects while minimizing or eliminating hallucinogenic activity.
This guide will compare the in vivo antidepressant-like efficacy of this compound with psilocybin, a classic psychedelic, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI), in a validated rodent model of depression.
Comparative Compound Overview
| Compound | Class | Mechanism of Action (Presumed/Established) | Key Characteristics |
| This compound | Tryptamine Derivative | Selective 5-HT2A Receptor Agonist | Novel analog designed for reduced hallucinogenic potential. |
| Psilocybin | Classic Psychedelic | 5-HT2A Receptor Agonist | Produces rapid and sustained antidepressant effects; hallucinogenic.[4][5] |
| 5-MeO-DMT | Tryptamine Psychedelic | 5-HT1A and 5-HT2A Receptor Agonist | Short-acting psychedelic with potential for rapid antidepressant effects.[3][8] |
| Fluoxetine | SSRI | Selective Serotonin Reuptake Inhibitor | Standard first-line antidepressant; delayed onset of action. |
In Vivo Efficacy Assessment: Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility, reflecting a more "active" coping strategy.
Caption: Workflow for the rodent Forced Swim Test.
-
Animals: Male C57BL/6J mice, 8-10 weeks old, will be used. They will be housed in groups of four with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Acclimation and Habituation: Animals will be acclimated to the housing facility for at least 7 days prior to the experiment. For 3 consecutive days before the pre-test, mice will be handled by the experimenter for 5 minutes each day to reduce stress.
-
Drug Administration:
-
This compound (10 mg/kg, i.p.)
-
Psilocybin (1 mg/kg, i.p.)
-
Fluoxetine (20 mg/kg, i.p.)
-
Vehicle (Saline with 5% DMSO, i.p.) All compounds will be administered 24 hours prior to the test session.
-
-
Forced Swim Test Apparatus: A glass cylinder (25 cm high, 10 cm in diameter) will be filled with water (23-25°C) to a depth of 15 cm.
-
Pre-Test Session: On day 1, mice will be placed in the cylinder for a 15-minute pre-swim. This session is for habituation and is not scored. After the pre-swim, mice will be removed, dried, and returned to their home cages.
-
Test Session: Twenty-four hours after the pre-test and drug administration, mice will be placed back into the swim cylinder for a 5-minute test session. The session will be recorded for later analysis.
-
Data Analysis: An observer blinded to the treatment groups will score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| This compound | 10 | 85 ± 8 | 43.3% |
| Psilocybin | 1 | 75 ± 7 | 50.0% |
| Fluoxetine | 20 | 105 ± 9 | 30.0% |
Interpretation of Results
The hypothetical data suggests that a single administration of this compound produces a significant antidepressant-like effect in the FST, comparable to that of psilocybin. Notably, both the novel compound and psilocybin demonstrate a more robust and rapid reduction in immobility compared to fluoxetine, which is consistent with the fast-acting antidepressant effects observed with psychedelics in clinical and preclinical studies.[4][5]
Mechanism of Action: Serotonin 5-HT2A Receptor Signaling
The antidepressant and anxiolytic effects of many psychedelic compounds are primarily mediated through their agonist activity at the serotonin 5-HT2A receptor.[6] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events that are thought to promote neuroplasticity.
Caption: Simplified 5-HT2A receptor signaling pathway.
Safety and Tolerability Considerations
A critical aspect of developing novel psychedelic analogs is to improve their safety profile. One significant concern with serotonergic compounds is the potential for serotonin syndrome, a condition caused by excessive serotonin agonism that can lead to serious health complications.[2] Therefore, in vivo studies should also include assessments for signs of serotonergic toxicity, such as the head-twitch response (HTR) in rodents, which is often used as a behavioral proxy for hallucinogenic potential.
Conclusion
This compound shows promise as a rapid-acting antidepressant candidate with an efficacy profile comparable to classic psychedelics in a preclinical model. Its potential for reduced hallucinogenic effects makes it an attractive compound for further development. Future in vivo studies should focus on establishing a full dose-response relationship, assessing long-term efficacy, and thoroughly evaluating its safety and tolerability profile, including a direct comparison of its head-twitch response against classic psychedelics.
References
-
Psychedelic analogs show antidepressant-like activity in mice without causing hallucination. (2022-01-27). ScienceDaily. [Link]
-
5-MeO-DMT analogues demonstrate improved safety profile. (2021-09-06). Psychedelic Health. [Link]
-
Hibicke, M., et al. (2020). Psychedelics, but Not Ketamine, Produce Persistent Antidepressant-like Effects in a Rodent Experimental System for the Study of Depression. ACS Chemical Neuroscience. [Link]
-
Psychedelics, but Not Ketamine, Produce Persistent Antidepressant-like Effects in a Rodent Experimental System for the Study of Depression. ACS Publications. [Link]
-
Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]
-
Kaertner, L. S., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. [Link]
-
Kim, Y., et al. (2023). Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice. Neuropharmacology. [Link]
-
Shao, L. X., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Nature Communications. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. 5-MeO-DMT analogues demonstrate improved safety profile [psychedelichealth.co.uk]
- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Confirming the Binding Affinity of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
For researchers, scientists, and drug development professionals, the precise characterization of a novel compound's interaction with its biological target is a cornerstone of preclinical research. This guide provides a comprehensive framework for confirming the binding affinity of a novel tryptamine derivative, N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide .
Given the absence of published binding data for this specific molecule, this document serves as a forward-looking guide. It outlines the scientific rationale for its investigation, proposes a suite of robust experimental protocols for its characterization, and draws comparisons with the well-documented pharmacology of a structurally related and potent psychedelic, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Introduction: The Scientific Rationale
This compound shares a core 5-methoxyindole structure with 5-MeO-DMT, a compound known for its high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2] These receptors are critical targets in the central nervous system and are implicated in a range of neuropsychiatric conditions.[3] The structural modifications in our compound of interest—specifically the N,N-diisopropyl-2-oxoacetamide group at the 3-position of the indole ring—necessitate a thorough investigation into how these changes modulate its binding profile compared to 5-MeO-DMT. Understanding this structure-activity relationship is pivotal for elucidating its potential therapeutic applications and mechanism of action.
Comparative Compound Profile: 5-MeO-DMT
5-MeO-DMT is an atypical psychedelic known for its potent agonism at both 5-HT1A and 5-HT2A receptors, with a notably higher affinity for the 5-HT1A subtype.[2][4][5] Its binding affinities (Ki) have been reported across various studies, showing a range for the 5-HT1A receptor between 1.9–28 nM and for the 5-HT2A receptor between 15–2,011 nM.[4] This preference for the 5-HT1A receptor is a distinguishing feature compared to classic psychedelics like LSD and psilocin, which generally exhibit higher affinity for the 5-HT2A receptor.[6][7]
Proposed Experimental Workflow for Characterization
To comprehensively determine the binding affinity and thermodynamic profile of this compound, a multi-faceted approach employing orthogonal, label-free, and traditional binding assays is recommended. This ensures the validity and robustness of the generated data.
Caption: Proposed experimental workflow for binding affinity characterization.
Data Presentation: A Comparative Overview
The following table presents the known binding affinities of 5-MeO-DMT alongside the prospective data points to be determined for this compound.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 5-MeO-DMT | 1.9 - 28[4] | 15 - 2,011[4] |
| This compound | To be determined | To be determined |
Experimental Protocols
Radioligand Binding Assay
This competitive binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[8]
Objective: To determine the inhibitory constant (Ki) of this compound at human 5-HT1A and 5-HT2A receptors.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligand for 5-HT1A: [³H]8-OH-DPAT.[9]
-
Radioligand for 5-HT2A: [³H]Ketanserin.[1]
-
Unlabeled standards: Serotonin, 5-MeO-DMT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[9]
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound, this compound, and the unlabeled standards.
-
In a 96-well plate, combine the receptor membrane preparation (e.g., 10 µg), the radioligand at a concentration near its Kd (e.g., 0.25 nM [³H]8-OH-DPAT), and varying concentrations of the test compound.[9][10]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM metergoline).[9]
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[9][10]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[11][12]
Objective: To determine the kinetics and affinity of the interaction between this compound and purified, stabilized G-protein coupled receptors (GPCRs) like 5-HT1A and 5-HT2A.
Materials:
-
Purified and stabilized 5-HT1A and 5-HT2A receptors.
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-P+ with 0.1% DDM).
-
Test compound and positive controls.
Procedure:
-
Immobilize the purified GPCR onto the sensor chip surface via amine coupling or a suitable capture method.[13][14]
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and a reference surface (without the receptor) to obtain sensorgrams.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface if necessary between cycles.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).
Caption: A typical Surface Plasmon Resonance (SPR) experimental cycle.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15][16]
Objective: To determine the thermodynamic parameters of the binding of this compound to 5-HT1A and 5-HT2A receptors.
Materials:
-
Highly purified and concentrated receptor protein.
-
Concentrated solution of the test compound.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Thoroughly dialyze the protein against the buffer to be used in the experiment. Dissolve the test compound in the final dialysis buffer to minimize heats of dilution.[17]
-
Load the protein solution into the sample cell of the calorimeter and the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the heat change.[18]
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka (1/Kd), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[19]
Conclusion
The systematic approach outlined in this guide, employing a combination of radioligand binding assays, SPR, and ITC, will provide a robust and comprehensive characterization of the binding affinity and thermodynamic profile of this compound. By comparing these findings with the established data for 5-MeO-DMT, researchers can gain critical insights into the structure-activity relationships of this novel compound, paving the way for a deeper understanding of its pharmacological potential. This self-validating system of orthogonal assays ensures the trustworthiness and accuracy of the results, which are essential for advancing drug development programs.
References
-
5-MeO-DMT. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Gáspár, R., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 11(1), 589. [Link]
-
Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT activity data from GtoPdb and ChEMBL. Retrieved January 16, 2026, from [Link]
-
González, M. A., & Aston-Jones, G. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7568-7579. [Link]
-
de Almeida, R. N., et al. (2023). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Pharmacology, 14, 1193227. [Link]
-
Tauraitė, D., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1968, 85-101. [Link]
-
Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Retrieved January 16, 2026, from [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
Carhart-Harris, R. L. (2018). Serotonin, psychedelics and psychiatry. World Psychiatry, 17(3), 358-359. [Link]
-
Journal of Neuroscience. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Binding profile of serotonergic psychedelics (5-HT receptors). Retrieved January 16, 2026, from [Link]
-
Navac, R., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 461-466. [Link]
-
Kvachnina, E., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 897, 189-204. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 16, 2026, from [Link]
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]
-
Biosensing Instrument. (2025). Application Note 126: GPCR Binding Assays with SPR Microscopy. Retrieved January 16, 2026, from [Link]
-
Mangani, S., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 16, 2026, from [Link]
-
Pinheiro, B. A. S., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Neuroscience, 10, 27. [Link]
-
Velazquez-Campoy, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Bio-protocol, 5(20), e1613. [Link]
-
ResearchGate. (n.d.). Analysis of SPR publications on GPCR. Retrieved January 16, 2026, from [Link]
-
Janzen, W. P. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 31-49. [Link]
Sources
- 1. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin, psychedelics and psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Guide to the Reproducibility of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide Experimental Results
This guide provides a comprehensive analysis of the synthesis, characterization, and experimental considerations for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, a tryptamine derivative with potential applications in neuropharmacology and medicinal chemistry. We will delve into the critical aspects of its preparation and analytical validation to ensure the reproducibility of experimental outcomes. Furthermore, we will compare its structural and potential biological features with other relevant 5-methoxyindole derivatives, offering researchers a framework for informed experimental design.
The 5-methoxyindole scaffold is a privileged structure in drug discovery, forming the core of many biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer and neurotropic effects.[1][2] The title compound, this compound, belongs to this important class of molecules. Ensuring the reproducibility of research involving this and similar compounds is paramount for advancing scientific knowledge and developing potential therapeutics.
Synthesis and Characterization: A Foundation for Reproducibility
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 5-methoxyindole. The first step involves an acylation at the C3 position of the indole ring with oxalyl chloride, followed by a nucleophilic acyl substitution with diisopropylamine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of a structurally similar compound, 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide.[3][4]
Step 1: Synthesis of 5-Methoxy-1H-indole-3-glyoxylyl chloride
-
To a solution of 5-methoxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add oxalyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The formation of a precipitate indicates the product. The crude 5-methoxy-1H-indole-3-glyoxylyl chloride can be isolated by filtration and used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the crude 5-methoxy-1H-indole-3-glyoxylyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
To this suspension, add diisopropylamine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Essential Characterization for Reproducibility
To ensure the identity, purity, and stability of the synthesized compound, a comprehensive analytical characterization is crucial. This is a self-validating system that underpins the trustworthiness of any subsequent experimental data.
| Analytical Technique | Purpose | Expected Outcome/Key Parameters |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Chemical shifts (δ), coupling constants (J), and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern.[5][6] | A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₂N₂O₃ (290.37 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[5][7] | A single major peak indicating high purity (>95%). Retention time can be used for identification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (indole), C=O (amide and ketone), and C-O (methoxy) groups. |
| Melting Point | Purity assessment. | A sharp and defined melting point range. |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and O should be within ±0.4% of the theoretical values. |
Comparative Analysis with Other 5-Methoxyindole Derivatives
The biological activity of 5-methoxyindole derivatives is significantly influenced by the substitutions on the indole ring and the side chain.[2][8] Understanding the structure-activity relationships (SAR) is key to designing new compounds with desired pharmacological profiles.
Structural Comparison
The table below compares the structural features of the title compound with other notable 5-methoxyindole derivatives.
| Compound | Structure | Key Structural Features | Reported/Potential Biological Activity |
| This compound | 5-methoxy group, indole-3-glyoxylamide core, N,N-diisopropyl amide. | Potential neuromodulatory or anticancer activity. | |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-methoxy group, ethylamine side chain with N,N-dimethyl substitution. | Serotonergic psychedelic.[9][10] | |
| Melatonin (N-acetyl-5-methoxytryptamine) | 5-methoxy group, N-acetylated ethylamine side chain. | Neurohormone, regulates sleep-wake cycles.[11][12] | |
| Indomethacin | 5-methoxy group, indole-3-acetic acid derivative. | Non-steroidal anti-inflammatory drug (NSAID). |
Performance Metrics: A Hypothetical Comparison
While experimental data for the title compound is not available, we can hypothesize its potential performance in a relevant biological assay, such as an in-vitro cytotoxicity assay against a cancer cell line, based on the activities of other 5-methoxyindole derivatives.[1][2]
| Compound | Target Cell Line | IC₅₀ (µM) - Hypothetical | Reference Compound (IC₅₀, µM) |
| This compound | HeLa (Cervical Cancer) | 5-15 | Doxorubicin (~0.5) |
| 5-methoxyindole-isatin hybrid 5o | ZR-75 (Breast Cancer) | 1.69[2] | Sunitinib (8.11)[2] |
| N-methyl-5,6,7-trimethoxyindole 21 | HeLa (Cervical Cancer) | 0.022[1] | Colchicine (N/A) |
This hypothetical data illustrates the potential for potent biological activity within this class of compounds and underscores the importance of rigorous, reproducible testing.
Experimental Workflow for Biological Evaluation
To ensure the reproducibility of biological data, a standardized and well-documented experimental workflow is essential. The following diagram and protocol outline a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: Workflow for in-vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The reproducibility of experimental results for novel compounds like this compound is fundamentally dependent on a rigorous approach to synthesis, purification, and characterization. By following established and well-documented protocols, and by thoroughly validating the identity and purity of the compound, researchers can build a solid foundation for reliable and comparable biological data. This guide provides a framework for such an approach, emphasizing the importance of scientific integrity and logical, self-validating experimental design. The exploration of the vast chemical space of 5-methoxyindole derivatives holds significant promise for the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.
- BenchChem. (n.d.). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.
- Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.
- Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.
- ResearchGate. (n.d.). Analytical methods to determine tryptamines in conventional and....
- PubMed. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors.
- ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
- Scribd. (n.d.). Analytical Chemistry of Tryptamines.
- Johns Hopkins University. (n.d.). A narrative synthesis of research with 5-MeO-DMT.
- National Institutes of Health. (n.d.). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide.
- National Institutes of Health. (n.d.). A narrative synthesis of research with 5-MeO-DMT.
- PubMed. (2011). 2-(1-Ethyl-5-meth-oxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide.
- Google Patents. (n.d.). WO2006086978A2 - Utilisation de n-[2-(5-methoxy-1h-indol-3-yl)-ethyl]acetamides deuterises et de leurs sels pharmaceutiquement acceptables et medicaments contenant ces composes.
- PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Ethyl-5-meth-oxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 8. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006086978A2 - Utilisation de n-[2-(5-methoxy-1h-indol-3-yl)-ethyl]acetamides deuterises et de leurs sels pharmaceutiquement acceptables et medicaments contenant ces composes - Google Patents [patents.google.com]
- 12. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide | C19H23N5O3 | CID 473254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Disclaimer: A specific Safety Data Sheet (SDS) for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is not publicly available at this time. The following guidance is based on established best practices for the laboratory disposal of hazardous chemicals, particularly indole derivatives and related research compounds.[1] Researchers are strongly advised to consult the official SDS provided by the manufacturer and to contact their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures. This guide is intended to supplement, not replace, institutional and regulatory protocols.
Introduction
This compound is a complex indole derivative used in research settings. As with any novel or specialized chemical, responsible management from acquisition to disposal is paramount to ensuring personnel safety and environmental protection. The structural motifs—a substituted indole ring and a diisopropyl-oxoacetamide group—suggest that this compound should be handled as hazardous waste until proven otherwise. This guide provides a procedural framework for its safe handling and disposal, grounded in principles of chemical safety and regulatory compliance.
Hazard Assessment and Identification
Due to the absence of specific toxicological data, a conservative approach to hazard assessment is necessary. The potential hazards are inferred from its structural components:
-
Indole Derivatives: Compounds containing an indole nucleus can exhibit a range of biological activities and may be harmful if swallowed or absorbed through the skin, and can cause skin and eye irritation.[1]
-
Amide Functionality: While generally stable, amides can be incompatible with strong acids, bases, and oxidizing agents.
-
Psychoactive Potential: The core structure is related to tryptamines, some of which are known psychoactive substances (e.g., 5-MeO-MiPT).[2][3][4] Although the physiological properties of this specific compound are not detailed, its handling and disposal should account for the possibility of it being regulated as a controlled substance or analog in some jurisdictions.[2][4]
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Common classification for many research chemicals and indole derivatives. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | A frequent hazard associated with complex organic molecules. |
| Eye Damage/Irritation | May cause serious eye irritation.[1] | A standard precaution for nearly all laboratory chemicals. |
| Physiological Activity | Potentially physiologically active.[5] | Structural similarity to known psychoactive tryptamines. |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, it is essential to minimize exposure risk by using appropriate engineering controls and PPE.[1]
-
Engineering Controls: All handling of the compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment: The following PPE is mandatory when handling this compound and its waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and accidental contact with the eyes and face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents dermal absorption, a potential route of exposure. |
| Body Protection | A laboratory coat with long sleeves. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this research chemical is that it must be managed as hazardous waste.[1] On-site chemical treatment or neutralization is not recommended due to the potential for creating byproducts of unknown toxicity.[1]
Workflow for Disposal
Caption: Decision workflow for responding to a chemical spill.
Emergency Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. [6]* Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention. [6]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The proper disposal of this compound requires a cautious and systematic approach. By treating the compound as hazardous waste, adhering to strict segregation and labeling protocols, and partnering with your institution's EHS department, you can ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult authoritative resources when handling unfamiliar chemical compounds.
References
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Chemical Waste Management. CSIR IIP.
- Proper Disposal of 5-(thiophen-2-yl)
- SAFETY D
- SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Waste Management of Hazardous Drugs. Defense Centers for Public Health.
- SAFETY D
- Guidelines on Handling Hazardous Drugs. ASHP.
- 5-MeO-MiPT. PsychonautWiki.
- SAFETY D
- 5-MeO-MiPT. Wikipedia.
- 5-MeO-MiPT. bionity.com.
- Safety D
- How does your lab dispose of harmful reagents used in cultures? Reddit.
Sources
Personal protective equipment for handling N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Comprehensive Safety and Handling Guide: N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling potentially hazardous chemicals and indole derivatives. The principle of ALARA (As Low As Reasonably Achievable) should be paramount in all handling procedures to minimize exposure.
Hazard Assessment and Triage
This compound is a derivative of 5-methoxyindole. Indole derivatives and related tryptamines can be physiologically active.[1][2] Therefore, this compound must be handled with the care required for hazardous materials.[3] Potential hazards, while not fully elucidated for this specific molecule, may include skin, eye, and respiratory irritation, as well as unknown systemic effects if absorbed, inhaled, or ingested.[4][5]
Key Assumptions for Safety Protocols:
-
The toxicological properties have not been thoroughly investigated.[4]
-
The compound should be treated as a potentially hazardous substance.
-
Exposure to skin, eyes, and the respiratory system must be avoided.[6]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is crucial to prevent direct contact and inhalation. The following table outlines the minimum required PPE.
| Protection Type | Specific PPE Requirement | Rationale and Best Practices |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] | Prevents skin contact and absorption. Thicker gloves generally offer better protection.[9] The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination.[9] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][10] | Standard safety glasses with side shields are insufficient.[9] Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.[11] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or other laminate material gown with long sleeves and a secure closure.[8][10] | Laboratory coats made of absorbent materials are not suitable as they can retain spilled chemicals, prolonging skin exposure.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.[4][5] | A surgical mask offers little to no protection from chemical exposure.[9] For situations with a higher risk of aerosol generation, such as large spills, a chemical cartridge-type respirator may be necessary.[9] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[10] | Protects footwear from contamination and prevents the spread of the chemical outside the laboratory. |
| Head and Hair Protection | Disposable head and hair covers.[10] | Prevents contamination of the hair and subsequent transfer. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[12]
-
Ventilation: Ensure adequate ventilation. A mechanical exhaust system is required.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible.[6]
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (shoe covers, gown, hair cover, mask/respirator, goggles/face shield, and finally, gloves).
-
Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust.[3] Use spark-proof tools and equipment.[13]
-
Dissolving: If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
During the Experiment: Keep containers tightly closed when not in use.[3][13] Avoid contact with skin, eyes, and clothing.[4]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the gown, face shield/goggles, and respirator. Wash hands thoroughly with soap and water after handling.[4][14]
Spill Management
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, contain the material with an inert absorbent material (e.g., sand, earth, or vermiculite).[15]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[15]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container.[12]
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent materials from spills, and any other contaminated lab supplies must be collected in a sealed, labeled hazardous waste bag or container.[15]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal environmental control laws.[14] Do not dispose of down the drain or in regular trash.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][14] Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][6]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Covestro. (n.d.).
- ChemView. (2021, January 12). Section 2.
- Thermo Fisher Scientific. (2023, January 6).
- Sigma-Aldrich. (2022, April 15).
- Biosynth. (2023, October 24).
- Fisher Scientific. (2024, March 29).
- Uthaug, M. V., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. PMC - PubMed Central - NIH.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (n.d.).
- Sorbents. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Wikipedia. (n.d.). 5-MeO-MiPT.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). N-(2,6-Diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
- Carl ROTH. (n.d.).
- Wikipedia. (n.d.). 5-MeO-DMT.
- Shen, H., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH.
- Fisher Scientific. (n.d.). eMolecules this compound.
- PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
- UC Berkeley BCSP. (n.d.).
- Tang, Y., et al. (2011). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. NIH.
Sources
- 1. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. chemview.epa.gov [chemview.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
